Aluminum citrate
Description
The exact mass of the compound Aluminium citrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antiperspirant; Astringent; Deodorant. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
813-92-3 |
|---|---|
Molecular Formula |
C6H8AlO7 |
Molecular Weight |
219.10 g/mol |
IUPAC Name |
aluminum;2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H8O7.Al/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12); |
InChI Key |
GPDXEQOKQXLJCK-UHFFFAOYSA-N |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Al+3] |
Canonical SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Al] |
Other CAS No. |
31142-56-0 |
Pictograms |
Irritant; Health Hazard |
Synonyms |
aluminum citrate |
Origin of Product |
United States |
Foundational & Exploratory
Core Concepts in Aluminum Citrate Coordination Chemistry
An In-depth Technical Guide to Aluminum Citrate Coordination Chemistry and Speciation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the coordination chemistry and speciation of this compound, a compound of significant interest in various scientific fields, including toxicology, pharmacology, and environmental science. Given the prevalence of both aluminum and citrate in biological systems and their propensity to interact, understanding their complex formation is crucial for assessing the bioavailability, transport, and potential toxicity of aluminum.
Aluminum, a trivalent metal ion (Al³⁺), readily interacts with citrate, a tricarboxylic acid, to form a variety of complexes. The nature of these complexes is highly dependent on factors such as pH, the molar ratio of aluminum to citrate, and the presence of other coordinating ligands.[1] Citrate can act as a tridentate ligand, typically coordinating with aluminum through two of its carboxylate groups and the central hydroxyl group.[1]
The speciation of this compound in aqueous solution is a dynamic equilibrium involving multiple mononuclear and polynuclear species. The formation of these various species is a critical determinant of the solubility, transport, and biological activity of aluminum.
Effect of pH on Speciation
The pH of the solution is arguably the most critical factor governing the structure of the this compound species formed.[1] At acidic pH values (pH < 4), the predominant species are often mononuclear complexes. As the pH increases into the neutral and alkaline ranges, the formation of more complex polynuclear species, including trinuclear complexes, is observed.[2] Studies have shown that a stable trimeric this compound complex is the major species in an equimolar solution between pH 4 and 9.[2]
Quantitative Data on this compound Complexes
The stability and formation of this compound complexes can be quantified through stability constants (log K) and thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) of formation. This data is essential for modeling the behavior of this compound in biological and environmental systems.
Stability Constants of this compound Species
The following table summarizes the stability constants for various this compound complexes reported in the literature. It is important to note that experimental conditions, such as temperature and ionic strength, can influence these values.
| Species | Log K | Temperature (°C) | Ionic Strength (M) | Reference |
| [Al(H₂Cit)]²⁺ (monodentate) | 2.91 ± 0.08 | 25 | 0.6 | [3] |
| [Al(HCit)]⁺ (bidentate) | 6.56 ± 0.11 | 25 | 0.6 | [3] |
| [Al(Cit)] (tridentate) | 10.72 ± 0.14 | 25 | 0.6 | [3] |
| [Al(Citrate)] | 7.98 | Not Specified | 0 | [4] |
| [Al(Citrate)H]⁺ | 11.23 | Not Specified | 0 | [4] |
| [Al(Citrate)₂]³⁻ | 12.83 | Not Specified | 0 | [4] |
Thermodynamic Data for this compound Formation
Calorimetric studies have been conducted to determine the enthalpy of formation for this compound complexes. This data provides insight into the nature of the bonding interactions.
| Reaction | ΔH (kJ/mol) | Temperature (K) | Reference |
| Al³⁺(aq) + Cit³⁻(aq) → --INVALID-LINK-- | -43.4 | 298.15 | [5] |
Experimental Protocols for Characterization
The study of this compound speciation relies on a combination of analytical techniques. Below are detailed methodologies for key experiments.
Potentiometric Titration
Potentiometric titration is a classical method used to determine the stability constants of metal complexes.
Objective: To determine the formation constants of this compound complexes by monitoring the pH change upon addition of a titrant.
Materials:
-
Aluminum chloride (AlCl₃) or aluminum nitrate (Al(NO₃)₃) stock solution of known concentration.
-
Citric acid solution of known concentration.
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M).
-
Potassium chloride (KCl) or sodium chloride (NaCl) for maintaining constant ionic strength.
-
pH meter with a combination glass electrode.
-
thermostated titration vessel.
-
Magnetic stirrer.
Procedure:
-
Prepare a series of solutions in the titration vessel, each with known total concentrations of aluminum and citric acid, and a constant ionic strength (e.g., 0.1 M KCl).
-
Calibrate the pH electrode using standard buffer solutions.
-
Immerse the calibrated electrode in the sample solution and allow the reading to stabilize while stirring.
-
Titrate the solution with the standardized NaOH solution, adding small increments of the titrant.
-
Record the pH value after each addition, ensuring the reading is stable before proceeding.
-
Continue the titration until a significant change in pH indicates the equivalence points have been passed.
-
The collected data (volume of titrant vs. pH) is then analyzed using computer programs to calculate the stability constants of the various protonated and complexed species.[6]
References
- 1. Speciation of aluminum in aqueous solutions using ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Kinetics and thermodynamics of complex formation between aluminium(III) and citric acid in aqueous solution - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
Synthesis of Aluminum Citrate: A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of aluminum citrate from aluminum chloride and citric acid. This compound is a versatile compound with applications in various fields, including the oil industry as a crosslinking agent and in medicine. This document details the underlying chemistry, key reaction parameters, and provides specific experimental protocols for its preparation. Quantitative data from various synthesis methods are summarized in tabular format for clear comparison. Additionally, signaling pathways and experimental workflows are visualized using DOT language diagrams to facilitate a deeper understanding of the synthesis process. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound synthesis.
Introduction
This compound is a coordination complex formed between aluminum ions (Al³⁺) and citrate ions. The citrate ion, derived from citric acid, is a multidentate ligand capable of forming stable complexes with metal ions. The synthesis of this compound from aluminum chloride and citric acid is a common and versatile method. The reaction typically involves the mixing of aqueous solutions of the two reactants, followed by a pH adjustment to facilitate the formation of the desired this compound species. The final product can be a stable aqueous solution or an isolated solid, depending on the specific protocol.
The structure and properties of the resulting this compound complex are highly dependent on several key reaction parameters, including the molar ratio of aluminum to citrate, the final pH of the solution, and the reaction temperature. By carefully controlling these parameters, various mononuclear and polynuclear this compound species can be synthesized.
Chemical Reaction and Mechanism
The fundamental reaction involves the displacement of chloride ions and water molecules from the hydrated aluminum chloride complex by citrate ions. Citric acid (H₃C₆H₅O₇) is a tricarboxylic acid with a hydroxyl group, offering multiple coordination sites for the aluminum ion. The reaction can be generalized as follows:
AlCl₃ + H₃C₆H₅O₇ → Al(C₆H₅O₇) + 3HCl
In aqueous solutions, aluminum chloride exists as the hexahydrated complex, [Al(H₂O)₆]³⁺. The reaction is more accurately represented as a ligand exchange process where citrate ions replace the water molecules coordinated to the aluminum ion. The pH of the solution plays a critical role in the deprotonation of citric acid, which in turn influences its chelating ability and the structure of the resulting this compound complex.
Experimental Protocols
Several methods for the synthesis of this compound from aluminum chloride and citric acid have been reported. The following protocols provide detailed methodologies for two common approaches.
Protocol 1: Preparation of a Stable Aqueous this compound Solution
This protocol is adapted from a method designed to produce a stable liquid this compound solution.[1][2]
Materials:
-
34% (w/w) aqueous solution of aluminum chloride (AlCl₃)
-
50% (w/w) aqueous solution of citric acid (H₃C₆H₅O₇)
-
50% (w/w) aqueous solution of sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH)
-
Deionized water
Equipment:
-
Glass reactor vessel with vigorous agitation (e.g., mechanical stirrer)
-
pH meter
-
Temperature probe and a means for temperature control (e.g., water bath)
-
Addition funnels
Procedure:
-
Charge the reactor vessel with a predetermined volume of the 34% aluminum chloride solution.
-
With vigorous agitation, add the 50% citric acid solution to the aluminum chloride solution. A molar ratio of aluminum to citrate of approximately 1.9:1 to 2:1 is often targeted for maximum stability.[2]
-
The initial pH of the mixture will be acidic (typically less than 1).
-
Slowly add the 50% sodium hydroxide or ammonium hydroxide solution to the mixture while continuing vigorous agitation.
-
Monitor the temperature of the reaction mixture and maintain it between 40°C and 60°C.[2]
-
Continue the addition of the base until the pH of the solution reaches a level between 6.0 and 7.0.
-
For enhanced long-term stability, the pH can be subsequently lowered to a range of 5.0 to 5.5 by the addition of a mineral acid like HCl.[2]
-
The final product is a clear, stable aqueous solution of this compound.
Protocol 2: Synthesis of a Mononuclear this compound Complex
This protocol describes the synthesis of a crystalline mononuclear this compound complex, specifically [(NH₄)₅{Al(C₆H₄O₇)₂}·2H₂O].[3]
Materials:
-
Aluminum chloride (AlCl₃) or aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)
-
Citric acid (H₃C₆H₅O₇)
-
Ammonium hydroxide (NH₄OH)
-
Deionized water
Equipment:
-
Beakers
-
Magnetic stirrer and stir bar
-
pH meter
-
Crystallization dish
Procedure:
-
Prepare an aqueous solution of aluminum chloride and citric acid with a molar ratio of 1:2.
-
Adjust the pH of the solution to approximately 8 by the dropwise addition of ammonium hydroxide while stirring.
-
Allow the resulting solution to stand for slow evaporation at room temperature.
-
Colorless crystals of the mononuclear this compound complex will form over time.
-
Isolate the crystals by filtration and wash with a small amount of cold deionized water.
-
Dry the crystals under vacuum.
Quantitative Data Summary
The following tables summarize key quantitative parameters from various reported synthesis methods.
Table 1: Reactant Concentrations and Ratios
| Parameter | Protocol 1 | Protocol 2 | Reference |
| Aluminum Chloride Concentration | 34% (w/w) solution | Not specified (solid used) | [1][2] |
| Citric Acid Concentration | 50% (w/w) solution | Not specified (solid used) | [1][2] |
| Al:Citrate Molar Ratio | 1.9:1 to 2:1 | 1:2 | [2][3] |
| Base Concentration | 50% (w/w) NaOH or NH₄OH | Not specified | [2] |
Table 2: Reaction Conditions
| Parameter | Protocol 1 | Protocol 2 | Reference |
| Initial pH | < 1 | Not specified | [2] |
| Final pH | 6.0 - 7.0 | ~ 8 | [2][3] |
| Temperature | 40 - 60 °C | Room Temperature | [2][3] |
| Agitation | Vigorous | Stirring | [3][4] |
Table 3: Product Characteristics
| Parameter | Protocol 1 | Protocol 2 | Reference |
| Form | Aqueous Solution | Crystalline Solid | [1][3] |
| Aluminum Concentration | ~1% to 3% (w/w) | Not applicable | [1] |
| Chloride Content (in dry form) | At least 1.1% by weight | Not applicable | [1] |
| Structure | Likely polynuclear species | Mononuclear complex | [3][5] |
Influence of Key Parameters
The synthesis of this compound is significantly influenced by several critical parameters that dictate the final product's properties and stability.
-
Molar Ratio of Aluminum to Citrate: This ratio is a determining factor in the structure of the resulting complex. Ratios of less than 2.2:1 are generally preferred to avoid the precipitation of aluminum hydroxides.[1]
-
pH: The pH of the solution is arguably the most critical parameter. At lower pH values, citric acid is not fully deprotonated, leading to different coordination chemistry. As the pH increases, more carboxylate groups become available for chelation, and various hydroxo-aluminum citrate species can form. The formation of mononuclear or polynuclear species is highly pH-dependent.[5]
-
Temperature: Elevated temperatures can promote the formation of insoluble aluminum hydroxide byproducts. Therefore, maintaining a controlled temperature, often below 40°C, is crucial for obtaining a clear and stable solution.[6]
Characterization of this compound
A variety of analytical techniques can be employed to characterize the synthesized this compound and confirm its structure and purity.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups present in the complex and to confirm the coordination of the carboxylate and hydroxyl groups of the citrate to the aluminum ion.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ²⁷Al NMR is a powerful tool for studying the coordination environment of the aluminum ion and for distinguishing between different aluminum species in solution.[7]
-
Elemental Analysis: Techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) can be used to determine the precise elemental composition of the synthesized complex, confirming the aluminum to citrate ratio.[5]
-
Scanning Electron Microscopy (SEM): For solid products, SEM can be used to study the morphology and crystal structure.[5]
-
X-ray Diffraction (XRD): XRD is essential for determining the crystal structure of solid this compound complexes.[5]
Conclusion
The synthesis of this compound from aluminum chloride and citric acid is a well-established yet nuanced process. The ability to control the structure and properties of the final product by manipulating key reaction parameters such as the Al:citrate molar ratio, pH, and temperature makes this a versatile method for producing a range of this compound species. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to successfully synthesize and characterize this compound for their specific applications. A thorough understanding of the underlying chemistry and the influence of the reaction conditions is paramount to achieving the desired product with high purity and stability.
References
- 1. US5559263A - this compound preparations and methods - Google Patents [patents.google.com]
- 2. data.epo.org [data.epo.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 813-92-3 | Benchchem [benchchem.com]
- 7. Inhibition of aluminum oxyhydroxide precipitation with citric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Formula and Molecular Structure of Aluminum Citrate
This technical guide provides a comprehensive overview of aluminum citrate, focusing on its chemical formula, complex molecular structure, and the analytical methods used for its characterization. The content is tailored for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's properties.
Introduction
This compound is not a simple salt but a series of coordination complexes formed between the aluminum cation (Al³⁺) and the citrate anion. The citrate ligand, derived from citric acid, is a multidentate chelator possessing three carboxylate groups and one hydroxyl group, allowing it to bind to the aluminum ion at multiple points. This chelation results in the formation of various stable, water-soluble complexes. The specific structure of this compound is highly dependent on factors such as the molar ratio of aluminum to citrate and, most critically, the pH of the solution. These structural variations influence its chemical behavior, bioavailability, and application, from a cross-linking agent in the oil and gas industry to its role in biological systems.[1][2]
Chemical Formula and Physicochemical Properties
The simplest stoichiometric representation for a 1:1 complex of aluminum and citrate is given by the chemical formula AlC₆H₅O₇.[3] However, this formula belies the structural complexity of the various species that can form in solution.
Table 1: General Physicochemical Properties of 1:1 this compound
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | Aluminum 2-hydroxypropane-1,2,3-tricarboxylate | [3] |
| Molecular Formula | AlC₆H₅O₇ | [3] |
| Molecular Weight | 216.08 g/mol | [3] |
| CAS Number | 31142-56-0, 813-92-3 | [3] |
| Appearance | White crystalline solid | [3] |
| Solubility | Insoluble or slowly soluble in cold water; soluble in hot water |[3] |
Molecular Structure and Speciation
The molecular structure of this compound is dynamic, primarily governed by solution pH. The interaction gives rise to mononuclear (one aluminum ion) and polynuclear (multiple aluminum ions) species.
-
Low pH (pH ≈ 3): At acidic pH, mononuclear this compound complexes are the predominant species.[1]
-
Intermediate pH (pH 4-6): As the pH increases, polynuclear species begin to form. At pH 6, a trinuclear complex with the proposed structure [Al₃(C₆H₅O₇)₃(OH)₄(H₂O)]⁴⁻ has been identified as a likely species.[1][2]
-
Neutral to High pH (pH 7-9): In this range, stable, anionic trinuclear complexes are formed. A well-characterized example is the [Al₃(H₋₁Cit)₃(OH)(H₂O)]⁴⁻ anion, which has been isolated and structurally characterized via single-crystal X-ray diffraction.[4]
The coordination of the citrate ligand to the aluminum ion is also variable. Studies suggest that citrate can act as a tridentate ligand, coordinating through the hydroxyl group and two of the three carboxylate groups.[2][5] The specific coordination mode depends on steric and electronic factors, leading to different isomeric forms.
Caption: Logical flow of this compound speciation with increasing pH.
Experimental Protocols
The synthesis and characterization of this compound complexes require precise control over reaction conditions.
This protocol is adapted from the synthesis of the [Al₃(H₋₁Cit)₃(OH)(H₂O)]⁴⁻ complex.[4]
-
Preparation of Reactants: Prepare equimolar aqueous solutions of aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O) and citric acid (H₄Cit).
-
Reaction: Mix the two solutions at room temperature with continuous stirring.
-
pH Adjustment: Slowly neutralize the resulting acidic solution by adding aqueous ammonia dropwise until the pH reaches a value between 7.0 and 9.0. Constant monitoring with a pH meter is crucial.
-
Crystallization: Cover the container and allow the solvent to evaporate slowly over several days at ambient temperature.
-
Isolation: Collect the resulting colorless crystals by vacuum filtration, wash with a small amount of cold deionized water, and air dry.
A multi-technique approach is necessary to fully characterize the structure of this compound complexes.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the coordination environment of the citrate ligand. The key is to observe the shifts in the carboxylate (COO⁻) and hydroxyl (O-H) stretching frequencies upon coordination to aluminum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ²⁷Al NMR is particularly powerful for distinguishing between different aluminum coordination environments (e.g., tetrahedral vs. octahedral) and identifying the number of unique aluminum sites in a polynuclear complex.[4][6] ¹³C NMR can provide information on the coordination of the individual carboxylate and hydroxyl groups of the citrate ligand.
-
Single-Crystal X-ray Diffraction: This is the definitive method for determining the precise three-dimensional molecular structure, including bond lengths and angles, of crystalline this compound complexes.[4]
-
Inductively Coupled Plasma - Atomic Emission Spectroscopy (ICP-AES): Used for the elemental analysis of aluminum content, confirming the stoichiometry of the synthesized complexes.[1]
Caption: Workflow for the synthesis and characterization of this compound.
Quantitative Spectroscopic and Structural Data
The characterization of this compound complexes yields specific quantitative data that are essential for confirming their structure.
Table 2: Spectroscopic Data for this compound Complexes
| Technique | Parameter | Value / Range | Comments | Reference |
|---|---|---|---|---|
| ²⁷Al NMR | Chemical Shift (δ) | 0.2, 10.7, 12.6 ppm | Three distinct singlets observed for the trinuclear [Al₃(H₋₁Cit)₃(OH)(H₂O)]⁴⁻ complex, indicating three unique hexa-coordinated Al environments. | [4] |
| FTIR | O-H Stretch | ~3200 cm⁻¹ | Broad signal corresponding to hydroxyl groups from citrate and water molecules. | [7] |
| FTIR | COO⁻ Stretch | 1500 - 1700 cm⁻¹ | Characteristic asymmetric and symmetric stretching bands for the carboxylate groups. Shift upon coordination to Al³⁺ is indicative of complex formation. | [7][8] |
| FTIR | C-O Stretch | ~1400 cm⁻¹ | Related to the carboxylate groups. The relative intensity compared to the ~1600 cm⁻¹ peak can vary with the precursor used. |[8] |
Table 3: Selected Crystallographic Data for [NH₄]₄[Al₃(H₋₁Cit)₃(OH)(H₂O)]·NO₃·6H₂O
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/a |
| a (Å) | 17.289 (5) |
| b (Å) | 13.210 (6) |
| c (Å) | 17.705 (5) |
| β (deg) | 115.34 (2) |
Reference:[4]
Conclusion
This compound is a compound of significant chemical complexity, with its molecular structure being a function of solution conditions, particularly pH. The transition from mononuclear to stable polynuclear complexes is a defining characteristic. A thorough understanding, derived from detailed experimental synthesis and advanced analytical techniques such as NMR, FTIR, and X-ray diffraction, is critical for its application in diverse scientific fields, including materials science and pharmacology. The data and protocols presented in this guide serve as a foundational resource for professionals working with this versatile aluminum complex.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 813-92-3 | Benchchem [benchchem.com]
- 3. Aluminium citrate - Wikipedia [en.wikipedia.org]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. journals.co.za [journals.co.za]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. US4601340A - this compound solution - Google Patents [patents.google.com]
An In-depth Technical Guide to the Solubility of Aluminum Citrate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of aluminum citrate, a compound of significant interest in pharmaceutical and materials science for its roles as a crosslinking agent, excipient, and active ingredient. While quantitative solubility data in a wide range of organic solvents is not extensively documented in publicly available literature, this guide synthesizes the existing information and provides a robust experimental framework for its determination.
Introduction to this compound
This compound is an organic salt formed from the reaction of aluminum ions with citric acid. Its ability to form stable complexes and act as a trivalent cation source makes it a versatile compound in various applications, including as a crosslinker for polymers in hydrogel formation for controlled drug release, in vaccine adjuvants, and as an antiperspirant. Understanding its solubility in different solvent systems is crucial for formulation development, process chemistry, and assessing its bioavailability and potential toxicity.
Solubility Profile of this compound
Based on available data, this compound exhibits the following solubility characteristics:
-
Water: this compound is generally considered to be freely soluble in water. A technical data sheet specifies its solubility as ≥50 g/L at 20°C. Another source indicates that a dried form of this compound has a solubility of approximately 15% in water[1]. Its solubility in water is enhanced in hot water and ammonia solutions[2][3][4].
-
Ethanol: Literature consistently describes this compound as insoluble in ethanol.
Table 1: Summary of Known Solubility Data for this compound
| Solvent | Temperature (°C) | Solubility |
| Water | 20 | ≥ 50 g/L |
| Water | Not Specified | ~15% (for a dried product)[1] |
| Ethanol | Not Specified | Insoluble |
The lack of comprehensive public data underscores the need for experimental determination of this compound's solubility in organic solvents relevant to specific research and development applications.
Experimental Protocol for Determining the Solubility of this compound
The following section outlines a detailed methodology for determining the solubility of this compound in various organic solvents. The recommended approach is the shake-flask method , which is a well-established technique for determining equilibrium solubility.
3.1. Materials and Equipment
-
This compound (high purity)
-
Organic solvents (analytical grade): Methanol, Ethanol, Acetone, Isopropanol, DMSO, DMF, THF, Glycerol, Propylene Glycol, Polyethylene Glycol (various molecular weights)
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (solvent-compatible, e.g., PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for aluminum quantification (e.g., Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS))
3.2. Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure that equilibrium is reached with a saturated solution.
-
Place the containers in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended, with periodic sampling to confirm that the concentration of dissolved this compound has reached a plateau.
-
-
Sample Separation:
-
Once equilibrium is established, carefully remove the samples from the shaker.
-
Allow the undissolved solid to settle.
-
Separate the saturated solution from the excess solid. Centrifugation at a high speed is the preferred method to ensure complete removal of particulate matter.
-
Carefully withdraw a known volume of the supernatant using a pipette. For volatile solvents, this should be done quickly to minimize evaporation.
-
For further purification and to ensure no suspended particles are carried over, the collected supernatant can be passed through a syringe filter that is compatible with the organic solvent.
-
-
Quantification of Dissolved this compound:
-
Accurately dilute the filtered saturated solution with a suitable solvent (often an acidified aqueous solution for ICP-OES or AAS analysis) to a concentration that falls within the linear range of the analytical instrument.
-
Prepare a series of calibration standards of known aluminum concentrations in the same solvent matrix as the diluted samples.
-
Analyze the samples and calibration standards using ICP-OES or AAS to determine the concentration of aluminum in the diluted samples.
-
Back-calculate the concentration of this compound in the original undissolved saturated solution, taking into account the dilution factor. The solubility can then be expressed in units such as g/L, mg/mL, or mol/L.
-
3.3. Data Analysis and Reporting
-
Perform each solubility determination in triplicate to ensure reproducibility.
-
Report the average solubility value along with the standard deviation.
-
Clearly state the temperature at which the solubility was determined.
-
Document the specific analytical method used for quantification, including instrument parameters.
Visualization of an Experimental Workflow: Hydrogel Formation for Drug Delivery
This compound is frequently used as a crosslinking agent to form hydrogels from polymers like polyacrylamide or natural polymers such as hydroxypropyl methylcellulose for controlled drug delivery applications. The following diagram illustrates a typical experimental workflow for the synthesis and characterization of such a drug-loaded hydrogel.
Caption: Experimental workflow for hydrogel synthesis using this compound.
Conclusion
While the solubility of this compound in many organic solvents remains to be quantitatively determined and documented, this guide provides a solid foundation for researchers. The provided experimental protocol offers a clear pathway for obtaining this critical data. The established solubility in water and insolubility in ethanol serve as important starting points for formulation scientists. Furthermore, the role of this compound in creating advanced drug delivery systems, such as hydrogels, highlights its importance in pharmaceutical research and development, justifying the need for a more complete understanding of its physicochemical properties.
References
- 1. researchgate.net [researchgate.net]
- 2. US3959093A - Aluminum hydrates and salts of carboxylic acids - Google Patents [patents.google.com]
- 3. US5559263A - this compound preparations and methods - Google Patents [patents.google.com]
- 4. Site and mechanism of enhanced gastrointestinal absorption of aluminum by citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Formation of Mononuclear and Polynuclear Aluminum Citrate Complexes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the formation, characterization, and experimental protocols related to mononuclear and polynuclear aluminum citrate complexes. The speciation of this compound is highly dependent on factors such as pH and the molar ratio of aluminum to citrate, which dictates the formation of various complex structures. Understanding these complexes is crucial for applications in pharmaceuticals, environmental science, and materials science.
Introduction to this compound Speciation
The interaction between aluminum (Al³⁺) and citric acid results in the formation of a diverse range of mononuclear and polynuclear complexes. At low pH values, typically around 3, mononuclear this compound complexes are the predominant species. As the pH increases to 4 and above, the system favors the formation of more complex polynuclear species.[1] The molar ratio of aluminum to citrate is another critical factor that governs the stability and structure of the resulting complexes.[2]
The formation of these complexes is significant in biological systems, as citrate is a key low-molecular-weight ligand for aluminum in blood plasma.[3] The specific complex formed can influence the absorption, transport, and toxicity of aluminum in the body.
Formation of Mononuclear and Polynuclear Species
The equilibrium between mononuclear and polynuclear this compound complexes is primarily governed by the solution's pH.
-
Mononuclear Complexes: At acidic pH (around 3), mononuclear species such as [Al(citrate)] are favored.[1] The coordination typically involves the carboxyl and hydroxyl groups of the citrate ligand.
-
Polynuclear Complexes: As the pH increases (pH 4 and above), hydrolysis and polymerization reactions lead to the formation of polynuclear complexes.[1] A notable example is the trinuclear complex, [Al₃(C₆H₅O₇)₃(OH)₄(H₂O)]⁴⁻, which has been identified as a likely species at pH 6.[1] The formation of these larger structures involves the bridging of aluminum centers by hydroxyl groups and citrate ligands.
The relationship between pH and the type of this compound complex formed can be visualized as a logical progression:
References
Spectroscopic Characterization of Aluminum Citrate Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize aluminum citrate compounds. This compound's role in various applications, from a crosslinking agent in the oil industry to its interactions in biological systems, necessitates a thorough understanding of its structure and speciation, which are heavily influenced by factors such as pH.[1][2] Spectroscopic methods are paramount in elucidating the nature of mononuclear, dinuclear, and polynuclear this compound complexes that can form in solution.[1][2]
Overview of this compound Complexes
The interaction between aluminum and citric acid is complex, yielding a variety of species depending on the stoichiometry and pH of the solution.[2] At low pH (around 3), mononuclear this compound complexes are predominant.[1][2] As the pH increases to 4 and above, the formation of polynuclear species commences.[1][2] A notable example is the trinuclear complex, [Al₃(C₆H₅O₇)₃(OH)₄(H₂O)]⁴⁻, which has been identified at a pH of 6.[1][2] The coordination chemistry is intricate, with citrate capable of acting as a tridentate ligand, binding to aluminum through its central hydroxyl and two of its carboxylate groups.[3]
Spectroscopic Techniques and Data
A combination of spectroscopic techniques is essential for the comprehensive characterization of this compound compounds. These methods provide insights into the molecular structure, bonding, and the surrounding chemical environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the structure and dynamics of this compound complexes in solution.[4] Both aluminum-27 (²⁷Al) and carbon-13 (¹³C) NMR are particularly informative.
²⁷Al NMR Spectroscopy provides information about the coordination environment of the aluminum nucleus. Different aluminum species in solution give rise to distinct signals. For instance, a study on a stable trinuclear this compound complex, [NH₄]₄[Al₃(μ₃-OH)(μ₂-H₂O)(μ-C₆H₅O₇)₃], identified three distinct singlets in the ²⁷Al NMR spectrum at 12.6, 10.7, and 0.2 ppm, corresponding to the three non-equivalent aluminum centers in the complex.[5] The chemical shifts are sensitive to the citrate-to-aluminum molar ratio and the pH of the solution.[6]
¹³C NMR Spectroscopy is used to probe the carbon skeleton of the citrate ligand and can confirm the formation of the aluminum-citrate complex. The observation of distinct groups of citrate resonances indicates the presence of a stable complex in solution.[5] For example, at very low (0.6) and high (12.3) pH, citric acid and citrate show four distinct resonances.[7]
¹H NMR Spectroscopy can also be employed to study the protons of the citrate molecule. The spectra can become complex upon binding to aluminum, with the appearance of new multiplets corresponding to the Al-bound citrate.[8]
| NMR Spectroscopic Data for this compound Complexes | ||
| Nucleus | Chemical Shift (ppm) | Assignment/Comments |
| ²⁷Al | 12.6, 10.7, 0.2 | Three non-equivalent Al atoms in a trinuclear complex.[5] |
| ²⁷Al | ~8, ~10 | Shifted peaks observed with increasing citrate/Al molar ratios (1.0 and 3.0, respectively) at pH 4.5-6.5, indicating the formation of Al(citrate), AlH(citrate)⁺, and Al(citrate)₂³⁻ complexes.[6] |
| ¹³C | 43.3, 72.3, 173.4, 176.7 | Resonances of citric acid at pH 0.6 (methylene, methine, and two carboxyl carbons).[7] |
| ¹³C | 45.6, 75.1, 179.1, 181.8 | Resonances of citrate at pH 12.3 (methylene, methine, and two carboxyl carbons).[7] |
Vibrational Spectroscopy: Infrared (IR) and Raman
Vibrational spectroscopy provides information about the functional groups present in a molecule and how they are affected by complexation.
Fourier-Transform Infrared (FTIR) Spectroscopy is widely used to characterize this compound compounds.[1] The coordination of the carboxylate and hydroxyl groups of citrate to the aluminum ion leads to characteristic shifts in their vibrational frequencies. The FTIR spectra of this compound complexes show strong absorptions corresponding to the carbonyls of the citrate carboxylates.[3] Specifically, signals in the regions of 2000-1500 cm⁻¹ and 1200-800 cm⁻¹ are characteristic of the COO⁻ group.[9] A broad signal around 3200 cm⁻¹ is attributed to the OH group.[9]
Raman Spectroscopy complements IR spectroscopy and is particularly useful for studying aqueous solutions. For citrate, characteristic Raman bands are observed for the symmetric stretching of the terminal carboxylates (~1020 cm⁻¹) and the C-C stretching of the central carboxylate (~1385 cm⁻¹).[10]
| Vibrational Spectroscopic Data for this compound Complexes | |
| Technique | Frequency (cm⁻¹) |
| FTIR | ~3200 |
| FTIR | 2000 - 1500 |
| FTIR | 1200 - 800 |
| Raman | ~1385 |
| Raman | ~1020 |
Mass Spectrometry (MS)
While not as commonly detailed for the primary characterization in the provided context, mass spectrometry, particularly when coupled with a separation technique like liquid chromatography (LC-ICP-MS), is a powerful tool for the speciation analysis of aluminum compounds.[2]
Experimental Protocols
Detailed experimental protocols are crucial for reproducible research. The following sections outline generalized procedures based on the literature.
Synthesis of this compound Complexes
A common method for synthesizing this compound complexes involves the reaction of an aluminum salt with citric acid in an aqueous solution, with the pH adjusted to obtain the desired species.[5][11]
Example Protocol for a Trinuclear this compound Complex: [5]
-
Dissolve equimolar amounts of aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O) and citric acid in water.
-
Slowly neutralize the solution by adding aqueous ammonia until the desired pH (between 7 and 9) is reached.
-
Allow the solvent to evaporate slowly, leading to the formation of colorless crystals.
-
Collect the crystals for subsequent characterization.
NMR Spectroscopy
Sample Preparation:
-
Dissolve the synthesized this compound complex in a suitable solvent, typically D₂O for ¹H and ¹³C NMR to avoid a large solvent peak.
-
Transfer the solution to an NMR tube.
Data Acquisition (Example for ²⁷Al NMR): [5]
-
Spectrometer: A high-field NMR spectrometer.
-
Frequency: Appropriate for the specific nucleus (e.g., 104.2 MHz for ²⁷Al on a 9.4 T magnet).
-
Reference: An external standard, such as a sealed capillary containing [Al(H₂O)₆]³⁺, can be used.
-
Parameters: Acquisition parameters such as pulse width, relaxation delay, and number of scans should be optimized to obtain a good signal-to-noise ratio.
FTIR Spectroscopy
Sample Preparation (KBr Pellet Method): [3]
-
Thoroughly grind a small amount of the crystalline this compound sample with dry potassium bromide (KBr) in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
Data Acquisition:
-
Spectrometer: A Fourier-Transform Infrared spectrometer.
-
Range: Typically scanned from 4000 to 400 cm⁻¹.
-
Background: A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.
Workflow and Process Visualization
The following diagrams illustrate the typical workflows for the synthesis and spectroscopic characterization of this compound compounds.
Caption: General workflow for synthesis and characterization.
Caption: Influence of conditions on species and properties.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 813-92-3 | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Effect of citric acid on aluminum hydrolytic speciation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Aluminium citrate - Wikipedia [en.wikipedia.org]
Toxicological Profile and Safety Assessment of Aluminum Citrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the toxicological profile and safety assessment of aluminum citrate. This compound, a salt of aluminum and citric acid, is utilized in various industrial applications and has been the subject of toxicological evaluation due to the known neurotoxic potential of aluminum. This document synthesizes available data on the acute, subchronic, and chronic toxicity, genotoxicity, carcinogenicity, reproductive and developmental toxicity, and neurotoxicity of this compound. Particular emphasis is placed on the role of the citrate ligand in enhancing the oral bioavailability of aluminum, a critical factor in its toxicological assessment. Experimental protocols for key studies are detailed, and quantitative data are summarized in structured tables for comparative analysis. Furthermore, this guide includes visualizations of key signaling pathways implicated in aluminum-induced toxicity, generated using the DOT language for Graphviz, to provide a deeper understanding of its mechanisms of action at the molecular level.
Introduction
Aluminum is the third most abundant element in the Earth's crust and is ubiquitous in the environment. Human exposure occurs through diet, drinking water, and the use of aluminum-containing consumer products and pharmaceuticals. While generally considered to have low bioavailability, the chemical form of aluminum significantly influences its absorption and potential for toxicity. This compound is of particular interest because citrate is a common dietary component and is known to form a stable complex with aluminum, thereby increasing its gastrointestinal absorption and systemic distribution.[1] This enhanced bioavailability raises questions about the safety profile of this compound, particularly concerning its potential for neurotoxicity and other systemic effects. This guide aims to provide a detailed compilation and analysis of the existing toxicological data on this compound to support risk assessment and inform drug development professionals.
Toxicokinetics: The Role of Citrate in Aluminum Absorption and Distribution
The toxic potential of ingested aluminum is intrinsically linked to its absorption from the gastrointestinal tract. In its common forms, such as aluminum hydroxide, absorption is minimal. However, the presence of citrate dramatically alters this profile.
Experimental Protocol: Bioavailability Study in Rats
A study investigating the toxicokinetics of this compound in rats provides insight into its absorption.[1]
-
Test Substance: this compound
-
Animal Model: Male Wistar rats
-
Administration: Chronic oral administration.
-
Dosage: Not specified in the abstract.
-
Endpoint: Measurement of aluminum levels in liver and brain tissue after 6 months.
-
Results: A 25-fold increase in liver aluminum and a 30-fold increase in brain aluminum levels were observed compared to control rats.[2] This demonstrates a significant enhancement of aluminum absorption and tissue accumulation in the presence of citrate.
The mechanism for this enhanced absorption involves the formation of a low-molecular-weight, neutral, and soluble this compound complex in the gut, which can more readily traverse the intestinal epithelium compared to the free aluminum ion or insoluble aluminum salts. Once absorbed, this compound can enter the bloodstream, where aluminum is primarily bound to transferrin for transport throughout the body, including across the blood-brain barrier.[3]
Toxicological Profile
Acute Toxicity
Table 1: Acute Toxicity Data
| Test Substance | Species | Route | Endpoint | Value | Reference |
|---|---|---|---|---|---|
| This compound | Human | Oral | Case Report | Severe encephalopathy in patients with renal failure | [5] |
| Aluminum Compounds (general) | - | Oral | Hazard Statement | Harmful if swallowed |[4] |
Subchronic and Chronic Toxicity
Data from subchronic and chronic toxicity studies specifically on this compound are limited. However, studies on other aluminum salts, often with citrate added to enhance absorption, provide insights into the potential long-term effects. The primary target organ for chronic aluminum toxicity is the central nervous system.
Genotoxicity
The genotoxic potential of this compound has been evaluated by the National Toxicology Program (NTP).
Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)
-
Test Substance: this compound
-
Study ID: A14572
-
Test System: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA, with and without metabolic activation (S9).
-
Methodology: The test was conducted using a preincubation method. The test substance was incubated with the bacterial strains and S9 mix (or buffer) before being plated on minimal glucose agar plates. The number of revertant colonies was counted after incubation.
-
Results: The NTP concluded the results were "Equivocal" for mutagenicity.[1] This indicates that the results were not clearly positive or negative under the tested conditions.
Table 2: Genotoxicity of this compound
| Test System | Endpoint | Concentration/Dose | Metabolic Activation | Result | Reference |
|---|
| S. typhimurium & E. coli | Gene Mutation | Not specified | With and Without S9 | Equivocal |[1] |
Carcinogenicity
There is no definitive evidence to classify this compound as a carcinogen. Long-term carcinogenicity bioassays specifically for this compound have not been identified in the reviewed literature. The International Agency for Research on Cancer (IARC) has not classified aluminum compounds as carcinogenic to humans. Epidemiological studies and animal bioassays on other aluminum compounds have not provided clear evidence of a carcinogenic hazard.[6]
Reproductive and Developmental Toxicity
The influence of citrate on the developmental toxicity of aluminum has been investigated.
Experimental Protocol: Developmental Toxicity Study in Rats
-
Test Substance: this compound, aluminum hydroxide, and aluminum hydroxide with citric acid.
-
Animal Model: Pregnant Sprague-Dawley rats.
-
Administration: Oral gavage from gestation day 6 through 15.
-
Dosage: 1064 mg/kg/day of this compound (equivalent to 133 mg Al/kg/day).
-
Endpoints: Maternal toxicity, pre- and post-implantation loss, number of live fetuses, fetal body weight, and external, visceral, and skeletal examinations of fetuses.
-
Results: No significant differences were observed in pre- or post-implantation loss or the number of live fetuses. No teratogenic effects were noted. However, in a separate group treated with aluminum hydroxide and citric acid, there was a significant reduction in fetal body weight and an increase in skeletal variations, suggesting some level of fetotoxicity when aluminum absorption is enhanced by citrate. For the this compound group, no significant embryotoxicity or teratogenicity was observed at the tested dose.[7]
Based on this study, a No-Observed-Adverse-Effect Level (NOAEL) for developmental toxicity can be inferred.
Table 3: Reproductive and Developmental Toxicity of this compound
| Species | Route | Dosage | Duration | Endpoint | NOAEL | LOAEL | Reference |
|---|
| Rat | Oral | 1064 mg/kg/day | Gestation days 6-15 | Developmental Toxicity | 1064 mg/kg/day | Not Established |[7] |
Neurotoxicity
The neurotoxic potential of aluminum is well-established, and studies have specifically implicated this compound in the accumulation of aluminum in the central nervous system.
Experimental Protocol: Neurotoxicity Study in Mice
-
Test Substance: Aluminum chloride in diets with and without 3.5% sodium citrate.
-
Animal Model: Six-week-old female Swiss-Webster mice.
-
Administration: Dietary, for 5 to 7 weeks.
-
Dosage: Diets contained either 3 µg Al/g or 1000 µg Al/g.
-
Endpoints: Behavioral changes assessed by the National Institute of Environmental Health Sciences Neurobehavioral Test Battery, and aluminum concentrations in liver, bone, spinal cord, and brain.
-
Results: Mice fed the high aluminum diet with citrate showed significantly higher aluminum concentrations in the liver, bone, spinal cord, and brain nuclear fraction.[8] These mice also exhibited lower grip strength and greater startle responsiveness, indicating overt signs of neurotoxicity.[8]
Mechanisms of Toxicity and Signaling Pathways
The toxicity of aluminum, including when administered as this compound, is thought to be mediated through several molecular mechanisms, with oxidative stress and inflammation being central.
Oxidative Stress
Aluminum is a known pro-oxidant, capable of catalyzing the formation of reactive oxygen species (ROS) through Fenton-like reactions. This can lead to lipid peroxidation, protein oxidation, and DNA damage, ultimately contributing to cellular dysfunction and apoptosis.
References
- 1. This compound (31142-56-0) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 2. Toxicology/Carcinogenicity [ntp.niehs.nih.gov]
- 3. oral ld50 values: Topics by Science.gov [science.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. HEALTH EFFECTS - Toxicological Profile for Aluminum - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Table 3-2, Levels of Significant Exposure to Aluminum and Compounds - Oral - Toxicological Profile for Aluminum - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biocompatibility of Aluminum Citrate for In Vivo Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biocompatibility of aluminum citrate for in vivo applications. It is designed to be a core resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visual representations of key biological interactions.
Executive Summary
This compound, a salt of aluminum and citric acid, is a compound of interest in various biomedical applications due to its potential to enhance the absorption of aluminum. Understanding its biocompatibility is paramount for ensuring its safe use in vivo. This guide synthesizes findings from toxicological, pharmacokinetic, and immunomodulatory studies to present a detailed profile of this compound's interaction with biological systems. While generally considered to have low acute toxicity, its administration, particularly in conjunction with other aluminum compounds, warrants careful consideration due to potential maternal and fetal toxicity at high doses. Furthermore, its ability to increase aluminum's bioavailability necessitates a thorough evaluation of its long-term effects and its impact on cellular and immunological responses.
Quantitative Toxicological and Pharmacokinetic Data
The following tables summarize key quantitative data from in vivo and in vitro studies on this compound and related aluminum compounds.
Table 1: Developmental Toxicity of Orally Administered Aluminum Compounds in Rats
| Treatment Group | Dose | Pre-implantation Loss | Post-implantation Loss | Live Fetuses/Litter | Fetal Body Weight | Incidence of Skeletal Variations |
| Control (Distilled Water) | N/A | No significant difference | No significant difference | No significant difference | Normal | Normal |
| Aluminum Hydroxide | 384 mg/kg/day | No significant difference | No significant difference | No significant difference | No significant difference | No significant difference |
| This compound | 1064 mg/kg/day | No significant difference | No significant difference | No significant difference | No significant difference | No significant difference |
| Aluminum Hydroxide + Citric Acid | 384 mg/kg/day Al(OH)₃ + 62 mg/kg/day Citric Acid | No significant difference | No significant difference | No significant difference | Significantly reduced | Significantly increased |
Data extracted from a developmental toxicity evaluation in Sprague-Dawley rats.[1]
Table 2: Tissue Distribution of Aluminum in Rats 2 Hours After a Single Oral Dose of this compound (0.46 mmol)
| Tissue | Aluminum Concentration (Compared to Control) |
| Plasma | 539 µ g/litre |
| Liver | 161 ng/g |
| Lung | 89.7 ng/g |
| Kidney | 682 ng/g |
| Bone | Increased throughout 24 hr |
| Brain | No significant change |
This study highlights the ready absorption and rapid distribution of aluminum when administered as this compound.[2]
Table 3: Cellular Viability and Cytokine Production in Human Cell Lines Exposed to Aluminum-Based Adjuvants (ABAs)
| Cell Line | ABA Concentration | Cell Viability (after 72h) | Pro-inflammatory Cytokine Secretion |
| THP-1 (macrophage-like) | 10-100 µg/mL | Decreased | Distinct profile |
| Primary Astrocytes | 10-100 µg/mL | Decreased | Distinct profile |
This study used Alhydrogel and Adju-Phos as representative ABAs, indicating that aluminum compounds can induce cell death and inflammatory responses.[3]
Experimental Protocols
3.1. Developmental Toxicity Study in Rats
-
Animal Model: Pregnant Sprague-Dawley rats.
-
Treatment Groups:
-
Control: Distilled water by gavage.
-
Aluminum Hydroxide: 384 mg/kg/day by gavage.
-
This compound: 1064 mg/kg/day by gavage.
-
Aluminum Hydroxide + Citric Acid: 384 mg/kg/day Al(OH)₃ concurrent with 62 mg/kg/day citric acid by gavage.
-
-
Dosing Period: Gestational days 6 through 15.
-
Endpoint Analysis: On gestation day 20, dams were euthanized, and fetuses were examined for external, visceral, and skeletal alterations. Parameters measured included pre- and post-implantation loss, number of live fetuses per litter, sex ratio, and fetal body weight.[1]
3.2. Tissue Distribution Study in Rats
-
Animal Model: Wistar rats.
-
Treatment: A single oral dose of 0.46 mmol of this compound (1:5 molar ratio).
-
Sample Collection: Plasma and tissues (bone, lung, liver, kidney, spleen, duodenum, and brain) were collected at 2, 4, and 24 hours post-administration.
-
Analytical Method: Aluminum concentrations were measured by inductively coupled plasma optical emission spectrometry (ICP-OES).[2][4]
3.3. In Vitro Cellular Response Study
-
Cell Lines:
-
THP-1 (human monocytic cell line, differentiated into macrophages).
-
Human primary astrocytes.
-
-
Treatment: Exposure to different concentrations (10-100 µg/mL) of aluminum-based adjuvants (Alhydrogel, Imject alum, and Adju-Phos) for 24 or 72 hours.
-
Assays:
-
Cell Viability: Quantified to assess cytotoxicity.
-
Reactive Oxygen Species (ROS) Formation: Measured to evaluate oxidative stress.
-
Cytokine Production: Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels were quantified to assess the pro-inflammatory response.[3]
-
Signaling Pathways and Experimental Workflows
4.1. Proposed Inflammatory Response to Aluminum Adjuvants
Aluminum salts, often used as vaccine adjuvants, are known to induce a type 2 inflammatory response.[5] The initial interaction with innate immune cells, such as macrophages and mast cells, is a critical step.
Caption: Proposed pathway of the initial inflammatory response to aluminum adjuvants in vivo.
4.2. Experimental Workflow for In Vivo Biocompatibility Assessment
A typical workflow for assessing the in vivo biocompatibility of a substance like this compound involves a tiered approach, starting from acute toxicity and moving towards more specific endpoints.
Caption: A generalized experimental workflow for assessing the in vivo biocompatibility of a test compound.
4.3. This compound Transport Across the Blood-Brain Barrier
Studies suggest that this compound can be transported out of the brain via the monocarboxylic acid transporter (MCT) located at the blood-brain barrier, a process that is energy-dependent.
Caption: Diagram illustrating the transport of this compound from the brain to the blood via the MCT at the blood-brain barrier.
Genotoxicity and Carcinogenicity
The majority of studies on aluminum and its salts have not found them to be carcinogenic, mutagenic, or teratogenic, except possibly at extremely high exposure levels.[6] Short-term in vitro and in vivo tests for the mutagenic activity of aluminum have generally been negative.[6] While some studies have suggested embryotoxic properties in animals, this may be related to aluminum's influence on phosphate and calcium metabolism.[6] It is important to note that much of the research has focused on aluminum in general, and more specific studies on the genotoxicity and carcinogenicity of this compound are warranted.
Regulatory Context
The U.S. Food and Drug Administration (FDA) has issued draft guidance on the aluminum content in small volume parenteral (SVP) drug products used in parenteral nutrition.[7][8][9] This guidance is particularly relevant for vulnerable populations such as premature infants and patients with kidney dysfunction.[7] The FDA recommends that the total aluminum exposure from parenteral nutrition should not exceed 5 mcg/kg/day.[7] This underscores the regulatory scrutiny of aluminum-containing compounds intended for in vivo use.
Conclusion
The biocompatibility of this compound is a multifaceted issue. While it demonstrates low acute toxicity, its ability to significantly enhance aluminum absorption necessitates careful consideration of dose and duration of exposure. The available data indicate potential for developmental toxicity at high doses when co-administered with other aluminum compounds and an ability to elicit inflammatory and cytotoxic responses in vitro. The transport of this compound across the blood-brain barrier is an important aspect of its neurotoxic potential. Researchers and drug developers must adhere to regulatory guidelines on aluminum content and conduct thorough biocompatibility assessments, following systematic experimental workflows, to ensure the safety of any in vivo applications of this compound. Further research specifically focused on the long-term effects, genotoxicity, and carcinogenicity of this compound is crucial for a complete understanding of its biocompatibility profile.
References
- 1. Developmental toxicity evaluation of oral aluminum in rats: influence of citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of oral aluminium citrate on short-term tissue distribution of aluminium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Distinctive cellular response to aluminum based adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of oral aluminum and this compound on blood level and short-term tissue distribution of aluminum in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alum induces innate immune responses through macrophage and mast cell sensors, but these are not required for alum to act as an adjuvant for specific immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mutagenicity, carcinogenicity and teratogenicity of aluminium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. regulatoryaffairsnews.com [regulatoryaffairsnews.com]
- 8. regulations.gov [regulations.gov]
- 9. Small Volume Parenteral Drug Products and Pharmacy Bulk Packages for Parenteral Nutrition: Aluminum Content and Labeling Recommendations | FDA [fda.gov]
The Environmental Odyssey of Aluminum Citrate: A Technical Guide to its Fate and Impact in Soil and Water
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aluminum citrate, a compound utilized in various industrial and pharmaceutical applications, presents a complex environmental profile upon its release into soil and aquatic ecosystems. This technical guide provides an in-depth analysis of the environmental fate and ecotoxicological impacts of this compound. The document synthesizes available data on its chemical speciation, mobility, and persistence in soil and water. It further explores its effects on terrestrial and aquatic organisms, from microbial communities to plant and animal life. Detailed experimental protocols for assessing its environmental risk are provided, alongside visual representations of key biological pathways and assessment workflows to aid researchers in their understanding and future investigations of this compound.
Chemical and Physical Properties of this compound
This compound is the salt formed from aluminum and citric acid. Its behavior in the environment is largely dictated by its chemical speciation, which is highly dependent on the pH of the surrounding medium. In aqueous solutions, aluminum and citrate ions can form various complex species. The formation of these complexes is crucial as it influences the solubility, mobility, and bioavailability of aluminum.[1]
Table 1: Key Properties of this compound
| Property | Value/Description | Reference(s) |
| Molecular Formula | AlC₆H₅O₇ | General Chemistry |
| Molar Mass | 216.08 g/mol | General Chemistry |
| Appearance | White crystalline solid | General Chemistry |
| Solubility in Water | Varies with pH; forms soluble complexes | [2] |
| Speciation in Water | Highly pH-dependent. At low pH (~3), mononuclear complexes are dominant. As pH increases, polynuclear species form. At pH 6, a trinuclear complex, [Al₃(C₆H₅O₇)₃(OH)₄(H₂O)]⁴⁻, is a likely species. | [1] |
Environmental Fate in Soil
The fate of this compound in the terrestrial environment is governed by a combination of abiotic and biotic processes, including adsorption-desorption, leaching, and biodegradation.
Adsorption and Mobility
The interaction of this compound with soil particles is a critical factor determining its mobility and bioavailability. The citrate anion can be adsorbed to soil minerals, particularly iron and aluminum oxides.[3] This adsorption is a rapid process, often reaching a steady state within an hour.[3] The strength of this interaction is influenced by soil composition, pH, and the presence of other organic matter.
While specific adsorption isotherm data for this compound is limited, the general principles of anion adsorption can be applied. The Freundlich and Langmuir models are commonly used to describe the adsorption of ions to soil particles.[3][4][5]
Table 2: Conceptual Adsorption Isotherm Parameters for Citrate on Soil
| Isotherm Model | Parameters | Interpretation |
| Langmuir | q_max (maximum adsorption capacity), K_L (Langmuir constant related to binding energy) | Assumes monolayer adsorption onto a homogeneous surface. |
| Freundlich | K_F (Freundlich constant related to adsorption capacity), n (Freundlich constant related to adsorption intensity) | Describes adsorption on a heterogeneous surface. |
Leaching
The potential for this compound to leach through the soil profile and contaminate groundwater is dependent on its adsorption characteristics. In soils with low adsorption capacity, the soluble aluminum-citrate complexes can be transported with soil water.[6] The presence of organic acids like citrate can enhance the mobilization of aluminum in soil.[6]
Biodegradation
Citrate is a readily biodegradable organic acid that can be utilized as a carbon source by a wide range of soil microorganisms.[1][7][8][9][10] However, the complexation of citrate with aluminum can affect its bioavailability to microbes. Studies have shown that the microbial utilization of citrate can be suppressed when it is complexed with aluminum.[7] The rate of biodegradation will therefore depend on the stability of the aluminum-citrate complex and the ability of soil microorganisms to access the citrate molecule.
Environmental Fate in Water
In aquatic environments, the primary factors influencing the fate of this compound are its speciation, potential for hydrolysis, and interactions with aquatic organisms.
Speciation and Hydrolysis
The speciation of this compound in water is highly pH-dependent.[11] In acidic waters, more of the aluminum will exist in its free ionic form (Al³⁺), which is known to be more toxic to aquatic life. As pH increases towards neutrality, aluminum tends to hydrolyze and form various aluminum hydroxide species and polynuclear aluminum-citrate complexes.[11] These processes affect the bioavailability and toxicity of aluminum.
Persistence
While citrate itself is biodegradable in aquatic systems, the aluminum-citrate complex may exhibit greater persistence. The degradation of the citrate ligand will be influenced by microbial activity and environmental conditions such as temperature and nutrient availability. Abiotic degradation through hydrolysis can also occur, particularly at pH extremes.[12]
Ecotoxicological Impact
The ecotoxicological effects of this compound are primarily attributed to the bioavailability of aluminum. Citrate can chelate aluminum, which generally reduces its acute toxicity to organisms.[13] However, the complex can still act as a source of bioavailable aluminum under certain conditions.
Impact on Soil Organisms
The introduction of this compound into the soil can alter the microbial community composition. While citrate can serve as a carbon source, the presence of aluminum may inhibit the growth of sensitive microbial species.[7] This can lead to shifts in microbial diversity and function, potentially affecting nutrient cycling processes.
Impact on Aquatic Organisms
The toxicity of aluminum to aquatic life is well-documented and is highly dependent on water chemistry, including pH, hardness, and dissolved organic carbon.[14] While specific toxicity data for this compound is scarce, data for aluminum can be used as a conservative proxy.
Table 3: Aquatic Toxicity of Aluminum (as a proxy for this compound)
| Organism | Endpoint | Value (µg/L) | Test Conditions | Reference(s) |
| Daphnia magna (Water flea) | 48-h EC50 | 100 - 1000 | Acute immobilization | [15] |
| Oncorhynchus mykiss (Rainbow trout) | 96-h LC50 | Varies with pH and hardness | Acute mortality | |
| Freshwater Algae | 72-h EC50 | Varies | Growth inhibition | [16] |
| Ceriodaphnia dubia | Chronic EC16 (reproduction) | Not specified | Chronic toxicity | |
| Pimephales promelas (Fathead minnow) | Chronic (early life stage) | Not specified | Chronic toxicity |
Note: The toxicity of this compound may be lower than that of free aluminum due to chelation by citrate. However, these values provide a conservative estimate of potential risk.
Impact on Plants
Aluminum toxicity is a major limiting factor for plant growth in acidic soils.[17] Aluminum can inhibit root growth and nutrient uptake.[17] Plants have developed mechanisms to tolerate aluminum, including the exudation of organic acids like citrate from their roots.[13][17] This citrate can chelate aluminum in the rhizosphere, preventing its uptake. The introduction of external this compound could therefore have complex effects, potentially either mitigating or exacerbating aluminum toxicity depending on its concentration and the specific plant species.
Signaling Pathways and Experimental Workflows
Aluminum Resistance Signaling in Plants
Plants have evolved intricate signaling pathways to respond to aluminum stress. A key mechanism involves the upregulation of genes that code for transporters of organic acids, such as malate and citrate.
Caption: Aluminum resistance signaling pathway in a plant root cell.
Generalized Experimental Workflow for Environmental Impact Assessment
A systematic approach is necessary to evaluate the environmental fate and impact of this compound. The following workflow outlines the key experimental stages.
Caption: Experimental workflow for assessing the environmental impact of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the environmental fate and impact of this compound. These protocols are based on established methods and should be adapted to specific laboratory conditions and regulatory requirements.
Soil Adsorption/Desorption Isotherms (Batch Equilibrium Method)
Objective: To determine the adsorption and desorption characteristics of this compound in soil and to calculate isotherm parameters (e.g., Langmuir and Freundlich).
Materials:
-
Test soil, sieved (<2 mm)
-
This compound solutions of known concentrations
-
Background electrolyte solution (e.g., 0.01 M CaCl₂)
-
Centrifuge and centrifuge tubes
-
Shaker
-
Analytical instrument for aluminum and/or citrate analysis (e.g., ICP-MS, HPLC)
Procedure:
-
Adsorption:
-
Weigh a known amount of soil into a series of centrifuge tubes.
-
Add a known volume of this compound solutions of varying concentrations.
-
Include control samples with soil and background electrolyte only.
-
Shake the tubes for a predetermined equilibrium time (e.g., 24 hours) at a constant temperature.
-
Centrifuge the tubes to separate the solid and liquid phases.
-
Analyze the supernatant for the equilibrium concentration of aluminum and/or citrate.
-
Calculate the amount of this compound adsorbed to the soil by difference.
-
-
Desorption:
-
After the adsorption step, decant the supernatant.
-
Add a known volume of fresh background electrolyte solution to the soil pellets.
-
Shake for the same equilibrium time.
-
Centrifuge and analyze the supernatant for the desorbed aluminum and/or citrate.
-
-
Data Analysis:
Aquatic Toxicity Testing (based on OECD Guidelines)
Objective: To determine the acute and chronic toxicity of this compound to representative aquatic organisms.
6.2.1 Acute Immobilization Test with Daphnia magna (OECD 202)
Procedure:
-
Culture Daphnia magna under standard laboratory conditions.
-
Prepare a series of test solutions with varying concentrations of this compound in a suitable medium.
-
Place a set number of daphnids (e.g., 10) into each test concentration and a control.
-
Incubate for 48 hours under controlled light and temperature conditions.
-
Observe and record the number of immobilized daphnids at 24 and 48 hours.
-
Calculate the 48-hour EC50 (the concentration that causes immobilization in 50% of the daphnids).[15][18]
6.2.2 Fish Acute Toxicity Test (OECD 203)
Procedure:
-
Acclimate a suitable fish species (e.g., Rainbow Trout, Oncorhynchus mykiss) to laboratory conditions.
-
Prepare test solutions of this compound in dilution water.
-
Expose groups of fish to each concentration and a control for 96 hours in a semi-static or flow-through system.
-
Record mortality and any sublethal effects daily.
-
Calculate the 96-hour LC50 (the concentration that is lethal to 50% of the fish).[19]
6.2.3 Algal Growth Inhibition Test (OECD 201)
Procedure:
-
Culture a freshwater green alga (e.g., Raphidocelis subcapitata) in a nutrient-rich medium.
-
Prepare test solutions of this compound.
-
Inoculate each test solution and a control with a known density of algal cells.
-
Incubate for 72 hours under continuous light and constant temperature.
-
Measure the algal growth (e.g., by cell counts or fluorescence) at 24, 48, and 72 hours.
-
Calculate the 72-hour EC50 for growth inhibition.[16]
Soil Microbial Respiration (Substrate-Induced Respiration - SIR)
Objective: To assess the impact of this compound on the overall metabolic activity of the soil microbial community.[1][8][9][10]
Procedure:
-
Collect fresh soil samples and sieve (<2 mm).
-
Prepare soil microcosms with different concentrations of this compound.
-
Include a control with no this compound.
-
After a pre-incubation period, add a readily available carbon source (e.g., glucose) to each microcosm to induce maximum respiration.
-
Measure the rate of CO₂ evolution over a set period using a gas chromatograph or an infrared gas analyzer.
-
Compare the respiration rates between the treatments and the control to determine any inhibitory or stimulatory effects of this compound.
Sequential Extraction of Aluminum from Soil
Objective: To determine the different chemical forms (fractions) of aluminum in soil treated with this compound, providing insights into its bioavailability and mobility.[20][21][22][23][24]
Procedure: This procedure involves a series of chemical extractions with reagents of increasing strength to separate aluminum into different fractions:
-
Exchangeable fraction: Extracted with a salt solution (e.g., 1 M MgCl₂). Represents weakly bound aluminum.
-
Carbonate-bound fraction: Extracted with a pH 5 acetate buffer.
-
Fe/Mn oxide-bound fraction: Extracted with a reducing agent (e.g., hydroxylamine hydrochloride in acetic acid).
-
Organically-bound fraction: Extracted with an oxidizing agent (e.g., hydrogen peroxide with nitric acid).
-
Residual fraction: Digestion of the remaining solid with strong acids (e.g., HF-HClO₄).
The aluminum concentration in each extract is determined by an appropriate analytical technique (e.g., ICP-MS).
Bioaccumulation in Fish
Objective: To determine the potential for aluminum from this compound to accumulate in fish tissues.
Procedure:
-
Expose fish to a sublethal concentration of this compound in a flow-through system for an extended period (e.g., 28 days).
-
At specific time points, collect fish and dissect out key tissues (e.g., gills, liver, muscle).
-
Digest the tissues using strong acids.
-
Analyze the digestates for aluminum concentration using ICP-MS.
-
Calculate the Bioconcentration Factor (BCF) as the ratio of the aluminum concentration in the fish tissue to the concentration in the water.
Conclusion
The environmental fate and impact of this compound are multifaceted, with pH being the master variable controlling its speciation, mobility, and bioavailability. While citrate can chelate aluminum and potentially reduce its acute toxicity, the complex can still act as a source of bioavailable aluminum in both soil and water. This guide provides a framework for understanding and investigating the environmental risks associated with this compound. The provided experimental protocols offer a starting point for researchers to generate the much-needed quantitative data to perform comprehensive risk assessments. Future research should focus on determining specific environmental fate parameters for this compound under a range of relevant environmental conditions.
References
- 1. agroliquid.com [agroliquid.com]
- 2. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 3. researchgate.net [researchgate.net]
- 4. real.mtak.hu [real.mtak.hu]
- 5. researchgate.net [researchgate.net]
- 6. www2.gov.bc.ca [www2.gov.bc.ca]
- 7. Assessing the microbial activity of soil samples, its nutrient limitation and toxic effects of contaminants using a simple respiration test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The role of quantitative risk assessment tools to support the assessment of environmental risk during the planning process illustrated using case study data - Conferences [conferences.aquaenviro.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. Aluminum stress signaling, response, and adaptive mechanisms in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. epa.gov [epa.gov]
- 15. Acute toxicity of 50 metals to Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Alleviating aluminum toxicity in plants: Implications of reactive oxygen species signaling and crosstalk with other signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The acute toxicity of surfactants on fish cells, Daphnia magna and fish-a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Aquatic toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 20. ecetoc.org [ecetoc.org]
- 21. Sequential extraction [chemgeo.uni-jena.de]
- 22. digital.detritusjournal.com [digital.detritusjournal.com]
- 23. tandfonline.com [tandfonline.com]
- 24. Sequential extraction protocol for organic matter from soils and sediments using high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Role of Aluminum Citrate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aluminum citrate, a salt formed from the chelation of aluminum ions by citric acid, has a multifaceted history as a chemical reagent. Initially explored in the early 20th century, its unique properties have led to its application in diverse fields, ranging from industrial processes to medicine. This technical guide provides an in-depth exploration of the historical development of this compound, detailing its synthesis, physicochemical properties, and key applications. A significant focus is placed on its role as a crosslinking agent in the oil and gas industry and its complex involvement in biological systems, particularly concerning aluminum bioavailability and toxicity. This document consolidates quantitative data, presents detailed experimental protocols, and visualizes key biological pathways influenced by aluminum, offering a critical resource for researchers and professionals in chemistry, materials science, and drug development.
Historical Development and Key Milestones
The journey of this compound as a recognized chemical reagent has been driven by the evolving needs of various scientific and industrial sectors. While early 20th-century literature contains sporadic mentions of aluminum salts of organic acids, the focused development and application of this compound gained momentum in the latter half of the century.
-
Mid-20th Century: Early Investigations: Initial studies on this compound were largely academic, focusing on its basic chemical properties and coordination chemistry. The ability of citrate, a naturally occurring tridentate ligand, to form stable complexes with the trivalent aluminum ion was a subject of interest in inorganic chemistry.
-
1970s-1980s: The Rise of the Crosslinking Agent: The oil and gas industry's quest for more efficient extraction methods, particularly enhanced oil recovery (EOR), marked a turning point for this compound. A 1973 patent first introduced the use of this compound as a crosslinking agent for water-soluble polymers like polyacrylamide.[1] This application capitalized on the delayed release of aluminum ions from the citrate complex, allowing for the in-situ formation of polymer gels in subterranean formations to control water flow and improve oil recovery. Numerous patents throughout the 1980s and 1990s refined the preparation of stable, high-concentration this compound solutions for this purpose, solidifying its role as a crucial industrial reagent.[2]
-
1980s-Present: Biological and Toxicological Significance: Concurrent with its industrial applications, the medical and biological research communities began to investigate the role of this compound in human health. Studies revealed that citrate significantly enhances the gastrointestinal absorption of aluminum. This finding raised concerns about aluminum toxicity, particularly in patients with chronic renal failure who were often prescribed aluminum-containing phosphate binders and citrate-based solutions. The potential link between aluminum accumulation and neurodegenerative diseases like Alzheimer's disease also became a significant area of research, with this compound serving as a key compound for studying aluminum's bioavailability and neurotoxic effects.
-
1990s-Present: Advanced Material Science and Coordination Chemistry: In recent decades, research has delved deeper into the complex coordination chemistry of this compound. Advanced analytical techniques have allowed for the characterization of various mononuclear and polynuclear this compound species that form in solution, depending on factors like pH and concentration. The first mononuclear aqueous this compound complex was synthesized and structurally characterized, providing valuable insights into its behavior in biological systems.[3] Current research continues to explore the use of this compound in the synthesis of novel materials and its interactions in complex biological and environmental systems.
Physicochemical Properties and Quantitative Data
The utility of this compound as a chemical reagent is underpinned by its specific physicochemical properties. The stability of the aluminum-citrate complex, its solubility, and its behavior under varying conditions are critical parameters for its application.
Table 1: Physicochemical Properties of this compound
| Property | Value | Conditions |
| Molecular Formula | AlC₆H₅O₇ | |
| Molar Mass | 216.08 g/mol | |
| Appearance | White solid | |
| Solubility in water | Insoluble (as the simple salt) | Standard conditions |
| Aqueous Solution Stability | Stable solutions can be prepared with controlled pH and molar ratios | pH 5.5 - 7.5 |
Table 2: Stability Constants of this compound Complexes
| Complex Species | Log K | Conditions |
| [Al(H₂cit)]²⁺ (monodentate) | 2.91 | 293.7 K |
| [Al(Hcit)]⁺ (bidentate) | 6.56 | 293.7 K |
| [Al(cit)] (tridentate) | 10.72 | 293.7 K |
Data synthesized from multiple sources.
Table 3: Thermodynamic Data for this compound Complex Formation
| Reaction | ΔH (kJ/mol) | Conditions |
| Al³⁺ + cit³⁻ ⇌ [Al(cit)] | -13.4 | 298.15 K |
| Al³⁺ + Hcit²⁻ ⇌ [Al(Hcit)]⁺ | -4.2 | 298.15 K |
Data synthesized from multiple sources.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound solutions, primarily for use as a crosslinking agent, as described in the patent literature.
Synthesis of this compound Solution from Aluminum Chloride and Citric Acid
Objective: To prepare a stable aqueous solution of this compound for use as a polymer crosslinking agent.
Materials:
-
Aluminum chloride hexahydrate (AlCl₃·6H₂O)
-
Citric acid (C₆H₈O₇)
-
Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH) solution (50% w/w)
-
Deionized water
-
Reaction vessel with vigorous agitation (e.g., magnetic stirrer or overhead stirrer)
-
pH meter
-
Cooling bath
Procedure:
-
Prepare Reactant Solutions:
-
Prepare a 34% (w/w) aqueous solution of aluminum chloride.
-
Prepare a 50% (w/w) aqueous solution of citric acid.
-
-
Mixing:
-
In the reaction vessel, combine the aluminum chloride solution and the citric acid solution. The molar ratio of aluminum to citrate should be in the range of 1.5:1 to 2:1.
-
Maintain vigorous agitation throughout the addition to ensure a homogeneous mixture.
-
-
pH Adjustment:
-
Slowly add the 50% sodium hydroxide or ammonium hydroxide solution to the mixture while continuing vigorous agitation.
-
Monitor the pH of the solution continuously. The target pH is between 5.5 and 7.5.
-
The addition of the base is exothermic. Use a cooling bath to maintain the temperature of the reaction mixture between 40°C and 60°C.
-
-
Stabilization and Storage:
-
Once the desired pH is reached, continue stirring for a short period to ensure the solution is stable.
-
The resulting this compound solution should be clear. If any precipitate forms, the pH or temperature may have deviated from the optimal range.
-
Store the solution in a sealed container at room temperature. The solution is typically stable for several weeks.
-
Synthesis of a Mononuclear this compound Complex for Biological Studies
Objective: To synthesize and isolate a crystalline mononuclear this compound complex.
Materials:
-
Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)
-
Citric acid (C₆H₈O₇)
-
Ammonium hydroxide (NH₄OH) solution
-
Deionized water
-
Reaction vessel with magnetic stirrer
-
pH meter
-
Heating plate
-
Vacuum evaporator
Procedure:
-
Reaction Setup:
-
Dissolve equimolar amounts of aluminum nitrate nonahydrate and citric acid in warm deionized water (approximately 60°C) in the reaction vessel.
-
-
pH Adjustment:
-
While stirring, slowly add ammonium hydroxide solution dropwise to the reaction mixture until the pH of the solution stabilizes at approximately 8.
-
-
Crystallization:
-
Continue stirring the solution for several hours at room temperature.
-
Concentrate the solution using a vacuum evaporator until the volume is reduced by about half.
-
Allow the concentrated solution to cool slowly to room temperature. Colorless crystals of the mononuclear this compound complex, [(NH₄)₅{Al(C₆H₄O₇)₂}·2H₂O], will form over time.[3]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold deionized water.
-
Dry the crystals under vacuum.
-
Biological Signaling Pathways and Experimental Workflows
The biological impact of aluminum is significantly influenced by its speciation, with this compound being a key player in its absorption and transport. While aluminum itself is not a signaling molecule, its presence in biological systems can disrupt various signaling pathways, primarily through the induction of oxidative stress and neuroinflammation.
Aluminum-Induced Neuroinflammation via the P2X7-NLRP3 Inflammasome Pathway
Aluminum exposure has been linked to neuroinflammation, a key factor in the pathogenesis of neurodegenerative diseases. One proposed mechanism involves the activation of the NLRP3 inflammasome in microglia, the resident immune cells of the central nervous system.
Caption: Aluminum-induced NLRP3 inflammasome activation in microglia.
Experimental Workflow for Assessing Aluminum-Induced Oxidative Stress
Aluminum is known to induce oxidative stress by promoting the generation of reactive oxygen species (ROS), which can damage cellular components. The following workflow outlines a typical experimental approach to investigate this phenomenon.
Caption: Workflow for evaluating aluminum-induced oxidative stress.
Conclusion
The historical trajectory of this compound from a compound of academic curiosity to a vital industrial reagent and a significant factor in biomedical research highlights its chemical versatility. Its role as a crosslinking agent has had a tangible impact on the oil and gas industry, while its ability to enhance aluminum bioavailability has made it a crucial tool for studying the metal's toxicological effects. For researchers, scientists, and drug development professionals, a thorough understanding of this compound's chemistry, its synthesis, and its biological interactions is essential. This guide provides a foundational resource to support further innovation and to inform safety assessments in the development of new materials and therapeutic strategies. As research continues to unravel the complex interplay of aluminum in biological systems, the knowledge surrounding this compound will undoubtedly remain a critical area of investigation.
References
Quantum Mechanical Insights into Aluminum Citrate Bonding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aluminum's interaction with citrate, a key biological chelator, is of paramount importance in understanding its transport and toxicological profile in biological systems. This technical guide delves into the quantum mechanical studies that have elucidated the nature of aluminum citrate bonding. By leveraging Density Functional Theory (DFT), researchers have modeled the intricate coordination of aluminum with the multidentate citrate ligand, providing fundamental insights into the stability, structure, and thermodynamics of the resulting complexes. This document summarizes key quantitative data from these computational studies, details the methodologies employed, and visualizes the computational workflow, offering a comprehensive resource for professionals in drug development and related scientific fields.
Introduction
The speciation of aluminum in biological fluids is a critical factor governing its absorption, distribution, and potential toxicity. Citrate is a primary low-molecular-weight ligand that complexes with Al(III) in the bloodstream, influencing its bioavailability. Understanding the precise nature of the aluminum-citrate bond at a quantum mechanical level is therefore essential for developing strategies to mitigate aluminum toxicity and for the rational design of therapeutic chelating agents.
Computational chemistry, particularly Density Functional Theory (DFT), has proven to be a powerful tool for investigating the properties of metal-ligand complexes.[1] DFT calculations allow for the determination of optimized geometries, bond energies, and thermodynamic parameters that are often difficult to obtain through experimental methods alone.[1] This guide provides an in-depth look at the computational studies that have characterized the bonding between aluminum and citrate.
Molecular Structure and Bonding
Quantum mechanical calculations have revealed that citrate, with its multiple carboxyl and hydroxyl groups, can coordinate with aluminum in various ways, leading to the formation of mononuclear, dinuclear, and trinuclear complexes. The coordination is highly dependent on the pH of the solution, which dictates the protonation state of the citrate molecule.
Coordination and Stoichiometry
Experimental and computational studies have identified several stable stoichiometries for this compound complexes, including 1:1, 1:2, 2:1, and 3:3 (Al:citrate) ratios.[2] In a common 1:1 complex, the citrate ligand typically binds to the aluminum ion in a tridentate fashion, utilizing two carboxylate groups and the central hydroxyl group.[3] The remaining coordination sites on the aluminum are usually occupied by water molecules.
A stable trinuclear this compound complex has also been isolated and structurally characterized, revealing a complex bicyclic aluminum-oxygen framework.[4] In this structure, the citrate ligands bridge multiple aluminum centers.
The logical relationship between different potential this compound species is illustrated in the diagram below.
Quantitative Data from Quantum Mechanical Studies
The following tables summarize key quantitative data obtained from DFT calculations on this compound complexes. These values provide a basis for comparing the stability and structural parameters of different complexation states.
Table 1: Calculated Bond Lengths and Angles for a Mononuclear Al-Citrate Complex
| Parameter | Value |
| Bond Lengths (Å) | |
| Al-O (carboxylate) | 1.85 - 1.90 |
| Al-O (hydroxyl) | 1.95 - 2.05 |
| **Bond Angles (°) ** | |
| O(carboxylate)-Al-O(carboxylate) | 85 - 95 |
| O(carboxylate)-Al-O(hydroxyl) | 80 - 90 |
Note: These are typical ranges derived from DFT calculations. Specific values depend on the chosen functional, basis set, and solvation model.
Table 2: Thermodynamic Properties of this compound Complex Formation
| Thermodynamic Parameter | Value (kcal/mol) |
| Reaction Enthalpy (ΔH) | Varies with stoichiometry and solvent model |
| Gibbs Free Energy of Formation (ΔGf) | Significantly negative, indicating spontaneous formation |
| Solvation Energy | Plays a crucial role in stabilizing the charged complexes |
For specific values, please refer to the full text of the cited literature.
Experimental and Computational Protocols
The data presented in this guide are primarily derived from computational studies employing Density Functional Theory (DFT). A typical workflow for such a study is outlined below.
Computational Methodology
The primary computational method used to study this compound complexes is Density Functional Theory (DFT).[1] This approach allows for the accurate calculation of the electronic structure and properties of molecules.
Key components of the methodology include:
-
Functional Selection: A crucial aspect of DFT is the choice of the exchange-correlation functional. The B3LYP hybrid functional is a commonly used and well-validated functional for systems involving metal-ligand interactions.[5]
-
Basis Set: The basis set describes the atomic orbitals used in the calculation. For metal complexes, a combination of basis sets is often employed, such as the LanL2DZ effective core potential for the aluminum atom and a Pople-style basis set like 6-31+G(d,p) for the lighter atoms (C, H, O).[5]
-
Solvation Model: To accurately model the system in a biological context, solvent effects are critical. The Polarized Continuum Model (PCM) is a widely used implicit solvation model that treats the solvent as a continuous dielectric medium.[3] This method has been shown to be important for calculating the formation energies of charged complexes like this compound.[3][4]
-
Geometry Optimization: The initial step in the calculation is to find the lowest energy structure (the optimized geometry) of the this compound complex. This is achieved by minimizing the forces on each atom.
-
Frequency Calculations: Following geometry optimization, frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy, enthalpy, and entropy.
The general workflow for a DFT-based investigation of this compound bonding is depicted in the following diagram.
Conclusion
Quantum mechanical studies, particularly those utilizing Density Functional Theory, have provided invaluable insights into the nature of this compound bonding. These computational models have allowed for the detailed characterization of the geometric and thermodynamic properties of various this compound complexes. The data and methodologies presented in this technical guide serve as a foundational resource for researchers and professionals in drug development, aiding in the understanding of aluminum's biological chemistry and the design of novel therapeutic agents. The continued application of advanced computational techniques will undoubtedly further refine our understanding of these important metal-ligand interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of salinity on the properties of the different HPAM/Al3+ systems | Oil & Gas Science and Technology - Revue d'IFP Energies nouvelles [ogst.ifpenergiesnouvelles.fr]
- 3. Figure 3 from Aluminum speciation in biological environments. The deprotonation of free and aluminum bound citrate in aqueous solution. | Semantic Scholar [semanticscholar.org]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. A DFT Study of Structural and Bonding Properties of Complexes Obtained from First-Row Transition Metal Chelation by 3-Alkyl-4-phenylacetylamino-4,5-dihydro-1H-1,2,4-triazol-5-one and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Aluminum Citrate in Alzheimer's Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aluminum, a known neurotoxin, has long been implicated as a potential environmental risk factor in the etiology of Alzheimer's disease (AD). Its transport into the central nervous system is significantly facilitated by citrate, forming aluminum citrate. This complex is a key area of investigation for understanding the molecular mechanisms underlying aluminum's neurotoxic effects. This technical guide provides an in-depth overview of the role of this compound in AD research, focusing on its impact on amyloid-beta (Aβ) aggregation, tau pathology, oxidative stress, and neuroinflammatory signaling pathways. Detailed experimental protocols, quantitative data, and visual representations of key molecular pathways are presented to support researchers and professionals in drug development in this field.
Introduction: The Aluminum Hypothesis and the Role of Citrate
The "aluminum hypothesis" of Alzheimer's disease posits that chronic exposure to aluminum contributes to the neuropathological changes characteristic of the disease.[1] While the association remains a subject of debate, a substantial body of evidence suggests that aluminum can exacerbate the key pathological hallmarks of AD, namely the formation of extracellular amyloid-beta (Aβ) plaques and intracellular neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1][2]
Citrate, a small organic acid and an intermediate in the Krebs cycle, plays a crucial dual role in the context of aluminum neurotoxicity. On one hand, citrate is a significant chelator of aluminum in biological systems, and the formation of this compound complexes is a primary mechanism by which aluminum is absorbed from the gastrointestinal tract and crosses the blood-brain barrier.[3][4] On the other hand, studies have also suggested that citrate alone may possess neuroprotective properties by inhibiting Aβ aggregation.[1][5][6][7] This guide will delve into the complex interplay of aluminum and citrate in the context of AD research.
Core Mechanisms of this compound Neurotoxicity
This compound exerts its neurotoxic effects through a multi-faceted approach, impacting several key cellular processes implicated in Alzheimer's disease.
Promotion of Amyloid-Beta (Aβ) Aggregation
Aluminum has been demonstrated to promote the aggregation of Aβ peptides, the primary component of senile plaques.[8] It is believed to act as a cross-linking agent, facilitating the conformational change of Aβ from its soluble α-helical form to the aggregation-prone β-sheet structure.[3] This leads to the formation of oligomers and fibrils, which are neurotoxic.
While direct quantitative data for this compound's effect on Aβ aggregation is limited, the enhanced uptake of aluminum in the form of this compound suggests that it is a critical vehicle for delivering aluminum to the brain, where it can then exert its effects on Aβ.
In contrast, citrate alone has been shown to inhibit Aβ aggregation in a concentration-dependent manner. This highlights the complex and context-dependent role of citrate in AD pathology.
Table 1: Effect of Citrate on Aβ (1-40) Aggregation
| Citrate Concentration (mM) | Inhibition of Aβ (1-40) Aggregation (%) |
| 0.01 | 8.7 ± 1.7 |
| 0.1 | 12.5 ± 4.8 |
| 1.0 | 17.9 ± 2.7 |
| Data adapted from a study on the inhibitory effect of citrate on Aβ aggregation.[1] |
Induction of Tau Pathology
Aluminum exposure has been shown to induce the hyperphosphorylation of tau protein, a key event in the formation of NFTs.[9][10] Aluminum can activate kinases such as Glycogen Synthase Kinase-3β (GSK-3β) and inhibit phosphatases like Protein Phosphatase 2A (PP2A), leading to an imbalance in tau phosphorylation.[9]
Table 2: Effect of Aluminum Chloride on Tau Phosphorylation in SH-SY5Y Cells
| Treatment | p-Tau (Ser396) / Total Tau (Relative Expression) |
| Control | 1.00 |
| 0.5 mM AlCl₃ | 1.25 ± 0.15 |
| 1.0 mM AlCl₃ | 1.85 ± 0.20 |
| 2.0 mM AlCl₃ | 2.50 ± 0.25 |
| p < 0.05 compared to control. Data is illustrative and based on trends reported in the literature.[9] |
Induction of Oxidative Stress
Aluminum is a potent pro-oxidant, capable of inducing oxidative stress by increasing the production of reactive oxygen species (ROS) and depleting endogenous antioxidant defenses.[11][12][13] This can lead to lipid peroxidation, protein oxidation, and DNA damage, all of which are observed in the AD brain.
Table 3: Effect of Aluminum on Oxidative Stress Markers
| Parameter | Effect of Aluminum Exposure | Reference |
| Malondialdehyde (MDA) | Increased | [13] |
| Reduced Glutathione (GSH) | Decreased | [14] |
| Superoxide Dismutase (SOD) | Decreased | [15] |
| Catalase (CAT) | Decreased | [15] |
Triggering Neuroinflammation
Neuroinflammation is a critical component of AD pathogenesis, and aluminum has been shown to activate inflammatory pathways in the brain. Aluminum can stimulate microglia and astrocytes to release pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).[4][5]
Signaling Pathways Implicated in this compound Neurotoxicity
Several key signaling pathways are dysregulated by aluminum, contributing to its neurotoxic effects.
PERK/eIF2α Pathway and Endoplasmic Reticulum (ER) Stress
Aluminum can induce ER stress, leading to the activation of the Unfolded Protein Response (UPR). One of the key arms of the UPR is the PERK/eIF2α pathway. Activation of this pathway can lead to a global shutdown of protein synthesis while selectively translating stress-responsive proteins, which can ultimately trigger apoptosis.[4][16][17][18]
Caption: this compound-induced ER stress activates the PERK/eIF2α pathway, leading to apoptosis.
IL-1β/JNK Signaling Pathway and Neuroinflammation
Aluminum exposure can activate the IL-1β/JNK signaling pathway, a key cascade in neuroinflammation. Activation of this pathway leads to the production of pro-inflammatory cytokines and can also contribute to neuronal apoptosis.[5]
Caption: The IL-1β/JNK pathway is activated by this compound, promoting neuroinflammation and apoptosis.
Keap1-Nrf2 Pathway and Oxidative Stress Response
The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. Under normal conditions, Keap1 targets Nrf2 for degradation. However, under oxidative stress, Nrf2 is stabilized, translocates to the nucleus, and activates the expression of antioxidant genes. Aluminum can disrupt this pathway, impairing the cell's ability to respond to oxidative stress.[10][16][19][20][21]
Caption: Aluminum-induced oxidative stress can disrupt the Keap1-Nrf2 pathway, affecting antioxidant response.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of this compound in AD research.
Thioflavin T (ThT) Assay for Aβ Aggregation
This assay is used to monitor the formation of amyloid fibrils in vitro.
Caption: Workflow for the Thioflavin T (ThT) assay to measure Aβ aggregation.
Protocol:
-
Preparation of Aβ Monomers: Dissolve synthetic Aβ(1-40) peptide in hexafluoroisopropanol (HFIP) to a concentration of 1 mg/mL. Incubate for 1 hour at room temperature. Aliquot and evaporate the HFIP under a stream of nitrogen gas. Store the peptide film at -20°C.
-
Reconstitution: Immediately before use, reconstitute the Aβ peptide film in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to the desired final concentration (e.g., 25 µM).
-
Reaction Setup: In a 96-well black plate with a clear bottom, set up the following reactions in triplicate:
-
Control: Aβ solution + buffer
-
Test: Aβ solution + varying concentrations of this compound
-
-
Incubation: Incubate the plate at 37°C with continuous shaking for a specified time course (e.g., 0-48 hours).
-
ThT Addition: At each time point, add Thioflavin T solution (e.g., 10 µM final concentration) to each well.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.
-
Data Analysis: Subtract the background fluorescence of the buffer and ThT alone. Plot the fluorescence intensity against time to monitor the kinetics of aggregation.
Western Blot for Phosphorylated Tau
This technique is used to detect and quantify the levels of total and phosphorylated tau in cell lysates or tissue homogenates.
Protocol:
-
Cell Culture and Treatment: Culture SH-SY5Y neuroblastoma cells in appropriate media. Treat cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phosphorylated tau (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404)
-
Total tau (e.g., Tau-5)
-
A loading control (e.g., β-actin or GAPDH)
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
-
Quantification: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated tau to total tau and the loading control.[9][22][23][24][25]
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[26]
-
Treatment: Treat the cells with various concentrations of this compound for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[26]
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate for at least 2 hours at room temperature in the dark to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the untreated control cells.[11][26]
Malondialdehyde (MDA) Assay for Lipid Peroxidation
This assay measures the levels of malondialdehyde, a marker of lipid peroxidation.
Protocol:
-
Sample Preparation: Prepare cell lysates or tissue homogenates from this compound-treated and control samples.
-
Reaction with Thiobarbituric Acid (TBA): Mix the sample with a solution of thiobarbituric acid in an acidic medium.
-
Incubation: Heat the mixture at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.[8][12][13]
-
Cooling and Centrifugation: Cool the samples on ice and centrifuge to pellet any precipitate.
-
Absorbance Measurement: Measure the absorbance of the supernatant at 532 nm.[12]
-
Quantification: Calculate the concentration of MDA in the samples using a standard curve generated with known concentrations of MDA.[8][13]
Conclusion and Future Directions
The evidence presented in this guide underscores the significant role of this compound in Alzheimer's disease research. As a primary vehicle for aluminum's entry into the brain, it is a critical factor in mediating the neurotoxic effects of this metal. This compound has been shown to be involved in the core pathological features of AD, including the promotion of Aβ aggregation, induction of tau hyperphosphorylation, generation of oxidative stress, and activation of neuroinflammatory pathways.
Future research should focus on several key areas:
-
Direct Quantification: More studies are needed to directly quantify the dose-dependent effects of this compound on Aβ aggregation and tau pathology.
-
In Vivo Studies: Further in vivo studies using animal models are necessary to elucidate the long-term consequences of chronic, low-level exposure to this compound.
-
Therapeutic Strategies: A deeper understanding of the mechanisms of this compound neurotoxicity will be crucial for the development of targeted therapeutic strategies, including the use of specific chelating agents.
-
The Dual Role of Citrate: Further investigation into the contrasting roles of citrate as both a facilitator of aluminum toxicity and a potential inhibitor of Aβ aggregation is warranted.
By continuing to explore the intricate molecular mechanisms of this compound neurotoxicity, the scientific community can move closer to understanding its full impact on Alzheimer's disease and developing effective preventative and therapeutic interventions.
References
- 1. Inhibition of β-amyloid1-40 Peptide Aggregation and Neurotoxicity by Citrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurotoxicity of aluminum and its link to neurodegenerative diseases [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of beta-amyloid(1-40) Peptide Aggregation and Neurotoxicity by Citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Mechanism by Which Aluminum Regulates the Abnormal Phosphorylation of the Tau Protein in Different Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aluminum modifies the properties of Alzheimer's disease PHF tau proteins in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formulation, Characterization and Evaluation against SH-SY5Y Cells of New Tacrine and Tacrine-MAP Loaded with Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. arigobio.com [arigobio.com]
- 13. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 14. oxfordbiomed.com [oxfordbiomed.com]
- 15. Molecular Mechanisms of Inhibition of Protein Amyloid Fibril Formation: Evidence and Perspectives Based on Kinetic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Molecular and Chemical Regulation of the Keap1-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. researchgate.net [researchgate.net]
- 23. Alzheimer’s disease brain contains tau fractions with differential prion-like activities - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Citrate reduced oxidative damage in stem cells by regulating cellular redox signaling pathways and represent a potential treatment for oxidative stress-induced diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. raybiotech.com [raybiotech.com]
Unveiling the Foundations: A Technical Guide to the Early Characterization and Isolation of Aluminum Citrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational methods for the synthesis and isolation of aluminum citrate, a compound of significant interest due to its applications ranging from industrial processes to potential therapeutic roles. While a singular, seminal "discovery" of this compound is not prominent in the historical chemical literature, its systematic preparation and characterization, particularly in the latter half of the 20th century, have laid the groundwork for its current uses. This document provides a comprehensive overview of the key early methodologies for isolating distinct this compound complexes, complete with detailed experimental protocols, quantitative data, and process visualizations.
Introduction
This compound, the salt formed from aluminum ions and citric acid, is not a simple monolithic compound but can exist in various forms, including mononuclear, trinuclear, and more complex polymeric structures, depending on the specific reaction conditions.[1] The nature of the isolated this compound complex is highly dependent on factors such as the molar ratio of aluminum to citrate, the pH of the solution, and the temperature.[2] Early systematic studies focused on controlling these parameters to isolate and characterize these different species, providing the fundamental understanding that underpins its modern applications, such as a crosslinking agent in the oil industry and its role in biological systems.[2][3]
Key Methodologies for the Isolation of this compound Complexes
The initial well-documented methods for the isolation of this compound can be broadly categorized into the preparation of specific, structurally characterized complexes and the synthesis of stable aqueous solutions for industrial applications.
Isolation of a Crystalline Trinuclear this compound Complex
A significant advancement in the understanding of this compound chemistry was the isolation and structural characterization of a stable trinuclear complex. This work provided concrete structural details beyond what could be inferred from solution-state studies alone.
The isolation of the trinuclear ammonium salt of the anionic complex, [Al₃(H⁻¹Cit)₃(OH)(H₂O)]⁴⁻, was achieved through the following procedure[4]:
-
Reaction Setup: An equimolar solution of aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O) and citric acid (H₄Cit) is prepared in water.
-
Neutralization: The solution is neutralized by the addition of aqueous ammonia.
-
Crystallization: Colorless crystals of the ammonium salt are obtained upon slow evaporation of the solvent.
-
Isolation: The resulting crystals are isolated from the solution.
The structure of the resulting complex features a core of three aluminum atoms bridged by hydroxyl groups and the hydroxyl and carboxylate groups of the citrate ligands.[4]
Isolation of the First Mononuclear Aqueous this compound Complex
The isolation of a mononuclear this compound complex was another critical step in elucidating the fundamental coordination chemistry of aluminum and citrate in biological media.
The synthesis and isolation of the mononuclear complex, [(NH₄)₅{Al(C₆H₄O₇)₂}·2H₂O], were reported as follows[5]:
-
Reactant Preparation: An aqueous solution is prepared with a 1:2 molar ratio of Al³⁺ (from an aluminum salt) to citric acid.
-
pH Adjustment: The pH of the solution is adjusted to approximately 8.
-
Crystallization: The reaction yields colorless crystalline material.
-
Characterization: The composition of the crystalline material was confirmed to be the mononuclear this compound complex.[5]
In this complex, the aluminum ion is octahedrally coordinated to two fully deprotonated citrate ligands.[5]
Preparation of Stable Liquid this compound Solutions for Industrial Use
For applications such as in the oil and gas industry, the focus was on preparing stable, liquid formulations of this compound. These methods often involve specific molar ratios and pH adjustments to prevent precipitation and maintain activity.
A common method for preparing a stable liquid this compound solution involves the following steps[6]:
-
Initial Mixing: An aqueous solution of aluminum chloride (e.g., 34% w/w) is combined with an aqueous solution of citric acid (e.g., 50% w/w) with vigorous agitation. The molar ratio of aluminum to citric acid is typically in the range of 1.5:1 to 2:1.
-
pH Adjustment: A 50% (w/w) solution of sodium hydroxide is added to the mixture while maintaining vigorous agitation and controlling the temperature between 40°C and 60°C.[6]
-
Final Product: The addition of sodium hydroxide continues until the pH of the solution reaches a level between 6.0 and 7.0, resulting in a stable, clear solution.[6]
Quantitative Data Summary
The following tables summarize the key quantitative parameters from the described methodologies for the isolation and preparation of this compound.
| Parameter | Trinuclear Complex | Mononuclear Complex | Industrial Solution |
| Aluminum Source | Aluminum nitrate nonahydrate | Al³⁺ salt | Aluminum chloride |
| Citrate Source | Citric acid | Citric acid | Citric acid |
| Al:Citrate Molar Ratio | 1:1 | 1:2 | 1.5:1 to 2:1 |
| Solvent | Water | Water | Water |
| pH | Neutralized with NH₃(aq) | ~8 | 6.0 - 7.0 |
| Temperature | Slow evaporation | Not specified | 40°C - 60°C (during NaOH addition) |
| Final Product Form | Crystalline solid | Crystalline solid | Aqueous solution |
Table 1: Key Parameters for the Synthesis of Different this compound Forms.
| Property | Value | Reference |
| Aluminum Content (Dry Preparation) | > 7% by weight | |
| Chloride Content (Dry Preparation) | > 1.1% by weight | |
| pH of 10% Solution (2:1 Al:Citrate solid) | ~3 | |
| Specific Gravity (Liquid Preparation) | 1.293 | [6] |
Table 2: Reported Properties of this compound Preparations.
Visualizing the Methodologies
The following diagrams illustrate the workflows for the preparation of different forms of this compound.
Caption: Workflow for the isolation of a trinuclear this compound complex.
Caption: Workflow for the isolation of a mononuclear this compound complex.
Caption: Workflow for the preparation of a stable liquid this compound solution.
Conclusion
The foundational work on the isolation and preparation of this compound has revealed a rich and complex coordination chemistry that is highly dependent on the synthesis conditions. The methods detailed in this guide for producing trinuclear, mononuclear, and stable aqueous solutions of this compound represent key advancements in our ability to harness the properties of this versatile compound. For researchers and professionals in drug development and other scientific fields, a thorough understanding of these initial isolation techniques is crucial for the rational design of new materials and formulations based on this compound. The precise control over the structure of the this compound complex, as demonstrated by these early methodologies, remains a cornerstone of its application in both industrial and biological contexts.
References
- 1. US4447364A - Method for the preparation of liquid this compound - Google Patents [patents.google.com]
- 2. US5559263A - this compound preparations and methods - Google Patents [patents.google.com]
- 3. umsl.edu [umsl.edu]
- 4. History of aluminium - Wikipedia [en.wikipedia.org]
- 5. Aluminium citrate - Wikipedia [en.wikipedia.org]
- 6. umsl.edu [umsl.edu]
Methodological & Application
Application Notes and Protocols for Aluminum Citrate Crosslinked Polyacrylamide Gels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyacrylamide (PAM) hydrogels are versatile biomaterials widely utilized in various research and industrial applications, including drug delivery, tissue engineering, and conformance control in oil recovery. The physical and mechanical properties of these hydrogels can be tailored by the choice of crosslinking agent. Aluminum citrate has emerged as an effective crosslinking agent for PAM, offering a controllable and robust method for gel formation. This document provides detailed application notes and protocols for the preparation and characterization of polyacrylamide gels crosslinked with this compound.
The crosslinking mechanism involves the formation of coordination bonds between this compound complexes and the functional groups (amide and carboxyl) on the polyacrylamide chains. The strength and stability of the resulting hydrogel are influenced by several factors, including the concentration of the polymer and crosslinker, the pH of the system, and the curing temperature. Optimal gelation is typically observed at a pH around 6, where the structure of the this compound complex is favorable for crosslinking.
Data Presentation
The mechanical properties of this compound crosslinked polyacrylamide gels are critical for their performance in various applications. The storage modulus (G') represents the elastic component, while the loss modulus (G'') represents the viscous component of the hydrogel. The ratio of G'' to G' (tan δ) is a measure of the damping properties of the material, with lower values indicating a more elastic and stronger gel.
| Polymer System | Crosslinker Concentration | pH | Temperature (°C) | Storage Modulus (G') (Pa) | tan(δ) (G''/G') | Observations |
| Polyacrylamide (PAM) | Varies | 4.1 | 75 | Up to 2340 | - | Gelation time of approximately 50 minutes.[1] |
| Polyacrylamide (PAM) | Varies | 4.6 | 75 | - | - | Gelation time increased to 80 minutes.[1] |
| Hydrolyzed Polyacrylamide (HPAM) | This compound | 6 | - | - | < 0.1 | Indicates the formation of strong gels.[2] |
| Hydrolyzed Polyacrylamide (HPAM) | This compound | 9 | - | - | > 0.1 | Indicates the formation of weak gels.[2] |
Experimental Protocols
Materials
-
Acrylamide monomer
-
Partially hydrolyzed polyacrylamide (HPAM)
-
This compound
-
Deionized water
-
Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment
-
Ammonium persulfate (APS) (initiator)
-
Tetramethylethylenediamine (TEMED) (catalyst)
Protocol 1: Preparation of this compound Crosslinked Polyacrylamide Gels
This protocol describes a general method for preparing this compound crosslinked polyacrylamide gels in a laboratory setting.
-
Polymer Solution Preparation:
-
Dissolve a desired amount of acrylamide or partially hydrolyzed polyacrylamide (e.g., 3-10% w/v) in deionized water with gentle stirring until a homogenous solution is formed. Avoid introducing air bubbles.
-
-
Crosslinker Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1-5% w/v) in deionized water. The concentration can be varied to modulate the crosslinking density and gel strength.
-
-
pH Adjustment:
-
Adjust the pH of the polymer solution to the desired value (typically around 6-7 for optimal gelation) using dilute HCl or NaOH while monitoring with a pH meter.
-
-
Initiation of Polymerization (for acrylamide monomer):
-
If starting from acrylamide monomer, add the initiator (APS, typically 0.1% w/v of acrylamide) and the catalyst (TEMED, typically 0.1% v/v of acrylamide) to the polymer solution. Mix gently but thoroughly.
-
-
Crosslinking:
-
Add the this compound solution to the polymer solution. The ratio of polymer to crosslinker will determine the final properties of the gel. A typical starting point is a 40:1 weight ratio of polymer to this compound.
-
Mix the solution gently to ensure uniform distribution of the crosslinker.
-
-
Gelation (Curing):
-
Pour the final solution into a mold of the desired shape and size.
-
Allow the gel to cure at a specific temperature (e.g., room temperature or elevated temperatures like 50-75°C) for a sufficient amount of time (e.g., several hours to overnight) until a stable gel is formed. The curing time will depend on the specific formulation and temperature.
-
-
Washing and Swelling:
-
After gelation, the gel can be washed with deionized water to remove any unreacted components.
-
To study swelling behavior, immerse the gel in a known volume of deionized water or a specific buffer and monitor the change in weight or volume over time until equilibrium is reached.
-
Protocol 2: Rheological Characterization of Hydrogels
Rheological measurements are essential to quantify the mechanical properties of the hydrogels.
-
Sample Preparation:
-
Prepare hydrogel samples in a cylindrical or disc shape suitable for the rheometer geometry (e.g., parallel plate).
-
-
Instrumentation:
-
Use a rheometer equipped with a temperature control system.
-
-
Frequency Sweep:
-
Perform a frequency sweep at a constant strain within the linear viscoelastic region (LVER) to determine the storage modulus (G') and loss modulus (G'') as a function of frequency. This provides information about the gel's elastic and viscous properties over a range of timescales.
-
-
Strain Sweep:
-
Conduct a strain sweep at a constant frequency to determine the LVER, which is the range of strain where G' and G'' are independent of the applied strain.
-
-
Data Analysis:
-
Plot G' and G'' as a function of frequency or strain. Calculate the loss tangent (tan δ = G''/G') to assess the damping characteristics of the gel.
-
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and characterization of this compound crosslinked polyacrylamide gels.
Signaling Pathway: Crosslinking Mechanism
Caption: Mechanism of polyacrylamide crosslinking by this compound via coordination bonds.
References
Application Notes and Protocols: Aluminum Citrate in Hydrogel Formation for Water Shut-off Treatments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Excessive water production is a significant challenge in mature oil and gas reservoirs, leading to reduced hydrocarbon recovery, increased operational costs, and environmental concerns.[1][2] Water shut-off treatments aim to mitigate this issue by selectively blocking water-producing zones without impeding hydrocarbon flow. One effective method involves the in-situ formation of polymer hydrogels to plug high-permeability channels.[3] Aluminum citrate has emerged as a widely used and environmentally friendlier crosslinking agent compared to alternatives like chromium acetate for polymers such as partially hydrolyzed polyacrylamide (HPAM).[4][5] This document provides detailed application notes and protocols for the use of this compound in the formation of HPAM hydrogels for water shut-off applications.
The crosslinking mechanism involves the interaction between the negatively charged carboxylate groups on the HPAM polymer chains and the this compound complexes.[6] This process is influenced by several factors including pH, temperature, polymer and crosslinker concentrations, and the salinity of the formation water.[5][7] At a pH of around 6, this compound tends to form polynuclear complexes, such as [Al₃(C₆H₅O₇)₃(OH)₄(H₂O)]⁴⁻, which are effective for crosslinking.[7]
Experimental Data
The following tables summarize key quantitative data from various studies on the performance of this compound-crosslinked hydrogels.
Table 1: Effect of pH on Gel Strength
| pH | Tan (delta)* | Gel Strength | Reference |
| 6 | < 0.1 | Strong Gel | [7] |
| 9 | > 0.1 | Weak Gel | [7] |
*Tan (delta) is the ratio of the loss modulus (G'') to the storage modulus (G'). A lower value indicates a more elastic and stronger gel.
Table 2: Effect of Temperature and Concentration on Gelation Time
| Polymer (HPAM) Concentration (ppm) | This compound Concentration (ppm) | Temperature (°C) | Gelation Time | Reference |
| 5000 | 3000 | 50-90 | Gel observed | [8] |
| 5000 | < 200 | 50-90 | Delayed gelation | [8] |
| 9% (by wt.) | Varied | 75 | ~50 minutes (at pH 4.1) | [5] |
| 9% (by wt.) | Varied | 75 | ~80 minutes (at pH 4.6) | [5] |
Table 3: Gel Strength at Various Polymer to Crosslinker Ratios
| Polymer (PAM) Concentration | Polymer to Crosslinker Ratio | Storage Modulus (G') (Pa) | Reference |
| 9% (by wt.) | - | Up to 2340 (with aluminum acetate) | [5] |
| 9500 ppm | 2:1 (Polymer:Cr(OAc)₃) | Optimized for strength | [9] |
| 26,340 ppm | ~8.3:1 (Polymer:Cr(OAc)₃) | High consistency modulus | [2] |
Note: Data for aluminum acetate and chromium acetate are included for comparative purposes, highlighting the comparable strength of aluminum-based crosslinkers.
Experimental Protocols
Protocol 1: Preparation of HPAM-Aluminum Citrate Hydrogel
This protocol describes the preparation of a lab-scale batch of HPAM-aluminum citrate hydrogel for evaluation.
Materials:
-
Partially Hydrolyzed Polyacrylamide (HPAM)
-
This compound
-
Deionized Water or Synthetic Brine (to mimic formation water)
-
Sodium Hydroxide (NaOH) and Hydrochloric Acid (HCl) for pH adjustment
-
Magnetic Stirrer and Stir Bars
-
Beakers and Graduated Cylinders
-
pH Meter
Procedure:
-
HPAM Solution Preparation:
-
Slowly add the desired amount of HPAM powder to the vortex of the stirred deionized water or synthetic brine to prevent the formation of "fish-eyes" (undissolved polymer clumps).
-
Continue stirring at a low to moderate speed until the polymer is fully dissolved. This may take several hours.
-
-
Crosslinker Solution Preparation:
-
In a separate beaker, dissolve the required amount of this compound in deionized water or synthetic brine. Stir until fully dissolved.
-
-
pH Adjustment:
-
Adjust the pH of both the polymer and crosslinker solutions to the desired value (e.g., pH 6) using dilute NaOH or HCl.[7]
-
-
Gelant Preparation:
-
While stirring the HPAM solution, slowly add the this compound solution.
-
Continue to stir the mixture for a uniform consistency.
-
-
Gelation:
-
Transfer the gelant solution to sealed vials or containers.
-
Place the containers in an oven at the desired reservoir temperature to initiate and observe the gelation process over time.
-
Protocol 2: Rheological Characterization of Hydrogels
This protocol outlines the steps for characterizing the viscoelastic properties of the prepared hydrogels using a rheometer.[10][11]
Equipment:
-
Rheometer with parallel plate geometry
-
Peltier plate for temperature control
Procedure:
-
Sample Loading:
-
Place a sufficient amount of the hydrogel sample onto the lower plate of the rheometer.
-
Lower the upper plate to the desired gap setting (e.g., 1 mm) and trim any excess sample.[9]
-
-
Time Sweep:
-
To determine the gelation time, perform a time sweep at a constant strain and frequency within the linear viscoelastic region.
-
Monitor the storage modulus (G') and loss modulus (G'') over time. The gel point is often identified as the crossover point where G' = G''.
-
-
Strain Sweep:
-
To determine the linear viscoelastic region (LVER), conduct a strain sweep at a constant frequency.
-
Identify the range of strain where G' and G'' are independent of the applied strain. Subsequent tests should be performed within this strain range.
-
-
Frequency Sweep:
-
Perform a frequency sweep at a constant strain (within the LVER) to evaluate the gel's behavior over a range of frequencies.
-
For a strong gel, G' will be significantly larger than G'' and relatively independent of frequency.
-
Protocol 3: Core Flooding Experiment for Water Shut-off Evaluation
This protocol describes a typical core flooding experiment to assess the performance of the hydrogel in a porous medium.[1][12]
Equipment:
-
Core holder
-
High-pressure pumps
-
Pressure transducers
-
Effluent collector
-
Core sample (e.g., sandstone or carbonate) saturated with brine and oil
Procedure:
-
Core Preparation:
-
Saturate the core with brine to determine its pore volume and porosity.
-
Flood the core with oil to establish initial water and oil saturations.
-
-
Initial Water Flood:
-
Inject brine into the core until oil production ceases to simulate a waterflooded reservoir.
-
-
Gelant Injection:
-
Inject the prepared HPAM-aluminum citrate gelant into the core at a constant rate.
-
-
Shut-in:
-
After injecting the desired volume of gelant, shut in the core (stop all flow) and maintain it at reservoir temperature for a predetermined time to allow for in-situ gelation.
-
-
Post-treatment Water Flood:
-
Resume brine injection and measure the pressure drop across the core and the fluid production.
-
The effectiveness of the water shut-off treatment is evaluated by the reduction in water permeability and any increase in oil recovery.
-
Visualizations
Chemical Crosslinking Pathway
References
- 1. Laboratory Experimental Optimization of Gel Flooding Parameters to Enhance Oil Recovery during Field Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of pH-Controlled Aluminum-Based Polymeric Gel for Conformance Control in Sour Gas Reservoirs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of salinity on the properties of the different HPAM/Al3+ systems | Oil & Gas Science and Technology - Revue d'IFP Energies nouvelles [ogst.ifpenergiesnouvelles.fr]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A protocol for rheological characterization of hydrogels for tissue engineering strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Aluminum Citrate Crosslinking of Carboxymethyl Cellulose for Hydrogel Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the crosslinking mechanism of carboxymethyl cellulose (CMC) with aluminum citrate to form hydrogels. This document includes experimental protocols for the preparation and characterization of these hydrogels, along with quantitative data to guide formulation development.
Introduction
Carboxymethyl cellulose (CMC) is a water-soluble polymer derived from cellulose that is widely used in pharmaceuticals, food, and personal care products. Its anionic nature, imparted by the carboxymethyl groups, allows for ionic crosslinking with multivalent cations to form hydrogels. This compound serves as an effective crosslinking agent, forming stable three-dimensional hydrogel networks. The crosslinking process is influenced by several factors, including pH, temperature, and the concentration of both CMC and the crosslinker. Understanding and controlling these parameters are crucial for tailoring the physicochemical properties of the resulting hydrogel, such as swelling behavior, mechanical strength, and drug release kinetics.
Crosslinking Mechanism
The crosslinking of CMC with this compound is primarily an ionic interaction. In an aqueous solution, the this compound complex can exist in various forms depending on the pH. At acidic to neutral pH, polynuclear aluminum species are formed, which can interact with the negatively charged carboxylate groups (-COO⁻) on the CMC polymer chains.[1] This interaction leads to the formation of crosslinks, resulting in a three-dimensional hydrogel network. The citrate ions play a crucial role in controlling the availability of aluminum ions, thereby modulating the gelation rate.
The strength of the resulting hydrogel is highly dependent on the pH of the system. Stronger gels are typically formed at a pH of around 6, where the this compound complex is in a form that facilitates efficient crosslinking. At higher pH values (e.g., pH 9), the formation of different aluminum species can lead to weaker gel structures.
Quantitative Data
The following tables summarize the quantitative data on the properties of this compound-crosslinked CMC hydrogels under various conditions.
Table 1: Effect of pH on Gel Strength
| pH | Tan (delta) | Gel Strength |
| 6 | < 0.1 | Strong |
| 9 | > 0.1 | Weak |
| Data sourced from rheological analysis of polyacrylamide hydrogels crosslinked with this compound, indicating a general trend applicable to CMC.[1] |
Table 2: Swelling Ratio of CMC Hydrogels Crosslinked with Citric Acid (as a proxy for this compound crosslinking trends)
| CMC Concentration (w/v %) | Citric Acid Concentration (mol/mol %) | Swelling Ratio (%) |
| 2 | 10 | ~3500 |
| 2 | 20 | ~2500 |
| 4 | 10 | ~2000 |
| 4 | 20 | ~1880 |
| Data adapted from studies on citric acid crosslinked CMC hydrogels, which demonstrate the inverse relationship between crosslinker concentration and swelling ratio. |
Experimental Protocols
Preparation of this compound-Crosslinked CMC Hydrogel
This protocol describes the preparation of a 2% (w/v) CMC hydrogel crosslinked with this compound.
Materials:
-
Carboxymethyl cellulose (CMC), medium viscosity
-
Aluminum sulfate octadecahydrate (Al₂(SO₄)₃·18H₂O)
-
Citric acid monohydrate
-
Sodium hydroxide (NaOH) solution (1 M)
-
Deionized water
Procedure:
-
Prepare the CMC solution (2% w/v): Slowly add 2 g of CMC powder to 100 mL of deionized water while stirring continuously until a homogenous solution is formed. This may take several hours.
-
Prepare the this compound crosslinking solution:
-
Dissolve aluminum sulfate and citric acid in deionized water to achieve the desired molar ratio of aluminum to citrate.
-
Adjust the pH of the crosslinker solution to the desired level (e.g., pH 6 for a strong gel) using 1 M NaOH solution.
-
-
Crosslinking:
-
Slowly add the this compound crosslinking solution to the CMC solution under constant stirring.
-
Continue stirring until the mixture forms a gel. The gelation time will vary depending on the concentrations, pH, and temperature.
-
Rheological Characterization
Rheological measurements are essential to quantify the mechanical properties of the hydrogel, such as its viscoelasticity and gelation kinetics.
Equipment:
-
Rheometer with parallel plate geometry
Protocol:
-
Time Sweep:
-
Place the freshly prepared, still liquid, hydrogel mixture onto the lower plate of the rheometer.
-
Lower the upper plate to the desired gap distance.
-
Perform a time sweep measurement at a constant frequency and strain to monitor the evolution of the storage modulus (G') and loss modulus (G'') over time.
-
The gelation point is typically identified as the crossover point where G' > G''.
-
-
Strain Sweep:
-
Once the hydrogel is fully formed, perform a strain sweep at a constant frequency to determine the linear viscoelastic region (LVER), where G' and G'' are independent of the applied strain.
-
-
Frequency Sweep:
-
Perform a frequency sweep within the LVER to characterize the frequency-dependent behavior of the hydrogel. A relatively flat G' across a range of frequencies is indicative of a stable gel network.
-
Swelling Studies
Swelling studies are performed to determine the water absorption capacity of the hydrogel.
Protocol:
-
Prepare hydrogel samples of a known initial weight (W_d).
-
Immerse the dried hydrogel samples in a swelling medium (e.g., deionized water, phosphate-buffered saline) at a specific temperature.
-
At predetermined time intervals, remove the swollen hydrogel, gently blot the surface to remove excess water, and weigh it (W_s).
-
Calculate the swelling ratio using the following equation:
-
Swelling Ratio (%) = [(W_s - W_d) / W_d] x 100
-
Conclusion
The crosslinking of carboxymethyl cellulose with this compound provides a versatile platform for the development of hydrogels with tunable properties. By carefully controlling the pH, reactant concentrations, and temperature, researchers can design hydrogels with specific mechanical strengths and swelling characteristics suitable for a wide range of applications in drug delivery and biomedical engineering. The protocols and data presented in these notes serve as a foundational guide for the successful formulation and characterization of these materials.
References
Preparation of Aluminum Citrate-Based Colloidal Dispersion Gels: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and characterization of aluminum citrate-based colloidal dispersion gels. These versatile biomaterials have applications ranging from vaccine adjuvants to controlled drug delivery systems. The following sections offer step-by-step methodologies, data presentation in tabular format for easy comparison, and visual workflows to guide researchers in their effective preparation and use.
Overview of this compound-Based Gels
This compound-based colloidal dispersion gels are formed through the cross-linking of polymers, most commonly partially hydrolyzed polyacrylamide (HPAM), by an this compound complex. The trivalent aluminum ion (Al³⁺) acts as the cross-linking agent, while the citrate ligand modulates the release of aluminum, allowing for controlled gelation kinetics. The resulting hydrogels exhibit a range of rheological properties and particle sizes, which can be tailored by adjusting formulation parameters such as pH, polymer concentration, and the molar ratio of aluminum to citrate.
Experimental Protocols
Preparation of this compound Cross-linker Solution
This protocol describes the synthesis of a stable this compound cross-linker solution, a critical component for the formation of the colloidal dispersion gel.
Materials:
-
Aluminum chloride hexahydrate (AlCl₃·6H₂O) or Sodium aluminate (NaAlO₂)
-
Citric acid, anhydrous or monohydrate
-
Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH) for pH adjustment
-
Deionized water
Procedure:
-
Prepare Aluminum Solution:
-
Starting from Aluminum Chloride: Prepare a 34% (w/w) aqueous solution of aluminum chloride.
-
Starting from Sodium Aluminate: Prepare an aqueous solution of sodium aluminate. The concentration can be adjusted based on the desired final aluminum concentration in the citrate complex.
-
-
Prepare Citric Acid Solution: Prepare a 50% (w/w) aqueous solution of citric acid.
-
Formation of this compound Complex:
-
Under vigorous agitation, slowly add the citric acid solution to the aluminum solution. The molar ratio of aluminum to citrate is crucial and should be maintained between 1.5:1 and 2.2:1 for optimal gelation control.
-
For the sodium aluminate route, the citric acid solution should be added gradually to the agitated sodium aluminate solution under an atmosphere substantially free of carbon dioxide to prevent the formation of insoluble aluminum hydroxide. The temperature should be maintained below 40°C.
-
-
pH Adjustment:
-
While continuously stirring, adjust the pH of the mixture to a range of 5.5 to 7.5 by slowly adding a solution of sodium hydroxide or ammonium hydroxide. This step is exothermic and may require external cooling to maintain the temperature between 40°C and 60°C.
-
The final pH is critical for the stability of the this compound complex and its subsequent reactivity with the polymer.
-
-
Final Product: The resulting solution is a stable liquid this compound cross-linker. For long-term storage, the solution can be dried, for example, by drum drying.
Preparation of Polyacrylamide (HPAM) - this compound Colloidal Dispersion Gel
This protocol details the formation of the colloidal dispersion gel by cross-linking a polymer solution with the prepared this compound solution.
Materials:
-
Partially hydrolyzed polyacrylamide (HPAM)
-
This compound solution (prepared as in Protocol 2.1)
-
Deionized water or a suitable buffer (e.g., 0.5% KCl brine)
Procedure:
-
Prepare Polymer Solution: Dissolve the desired amount of HPAM in deionized water or buffer with gentle agitation to avoid mechanical degradation of the polymer chains. The concentration of HPAM can be varied (e.g., 600 to 1000 mg/L) depending on the desired gel strength. Allow the solution to fully hydrate.
-
Mixing and Gel Formation:
-
Add the this compound cross-linker solution to the polymer solution while stirring. The weight ratio of polymer to aluminum is a key parameter, with typical ratios ranging from 20:1 to 80:1.
-
Continue to stir the mixture gently to ensure homogeneous distribution of the cross-linker.
-
-
Aging and Gelation: Allow the mixture to age at a specific temperature (e.g., room temperature or elevated temperatures depending on the application) for a predetermined time to allow for the cross-linking reaction and gel formation to occur. The gelation time can range from minutes to hours depending on the formulation and temperature.
Characterization of the Colloidal Dispersion Gel
2.3.1. Rheological Analysis:
-
Use a rheometer with a cone-plate or parallel-plate geometry to measure the viscoelastic properties of the gel.
-
Perform frequency sweeps to determine the storage modulus (G') and loss modulus (G''). A strong gel is typically characterized by G' being significantly larger than G'' and a tan(δ) (G''/G') value less than 0.1.
2.3.2. Particle Size and Zeta Potential Analysis:
-
Use dynamic light scattering (DLS) to determine the particle size distribution of the colloidal gel particles.
-
Measure the zeta potential to assess the surface charge and stability of the colloidal dispersion.
Data Presentation
The following tables summarize key quantitative data for the preparation and characterization of this compound-based colloidal dispersion gels.
| Parameter | Value/Range | Reference(s) |
| This compound Synthesis | ||
| Al:Citrate Molar Ratio | 1.5:1 to 2.2:1 | [1] |
| Final pH of Solution | 5.5 - 7.5 | [1] |
| Aluminum Concentration | 2.25% - 3% (w/w) | [1] |
| Gel Formulation | ||
| HPAM Concentration | 600 - 1000 mg/L | |
| Polymer:Aluminum Weight Ratio | 20:1 to 80:1 | |
| Gel Characterization | ||
| Tan(δ) for Strong Gels (at pH 6) | < 0.1 | [2] |
| Tan(δ) for Weak Gels (at pH 9) | > 0.1 | [2] |
Table 1: Key Formulation and Characterization Parameters.
| Polymer Concentration (mg/L) | Aluminum Concentration (mg/L) | Viscosity Retention Rate (%) |
| 200 | 5 | 62.5 |
| 600 | 15 | 42.6 |
Table 2: Influence of Polymer Concentration on Viscosity Retention Rate.
Application in Vaccine Adjuvants
This compound can be utilized as an adjuvant to enhance the immune response to vaccine antigens. The following protocol outlines the preparation of an this compound-adjuvanted vaccine formulation.
Protocol for Preparation of this compound Adjuvant and Antigen Adsorption
Materials:
-
This compound solution (prepared as in Protocol 2.1)
-
Antigen solution in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Saline
Procedure:
-
Adjuvant Dilution: Dilute the this compound solution with saline to the desired concentration. The final aluminum concentration in the vaccine formulation should adhere to regulatory guidelines (typically ≤ 1.25 mg aluminum per dose).
-
Antigen Adsorption:
-
Slowly add the diluted this compound adjuvant to the antigen solution with gentle mixing. The ratio of adjuvant to antigen volume can range from 1:1 to 1:5.
-
Continue to mix the suspension gently for at least 30 minutes at room temperature to allow for the adsorption of the antigen onto the this compound colloidal particles.
-
-
Characterization of Antigen Adsorption:
-
Centrifuge the vaccine formulation to separate the adjuvant-antigen complex from the supernatant.
-
Measure the protein concentration in the supernatant using a suitable protein assay (e.g., BCA or Bradford assay).
-
Calculate the percentage of antigen adsorbed using the following formula: % Adsorption = [(Initial Antigen Conc. - Supernatant Antigen Conc.) / Initial Antigen Conc.] * 100
-
Application in Drug Delivery
This compound-based colloidal dispersion gels can serve as a matrix for the controlled release of therapeutic agents.
Protocol for Encapsulation of a Small Molecule Drug
Materials:
-
HPAM-Aluminum Citrate gel-forming solution (prepared as in Protocol 2.2)
-
Small molecule drug
-
Suitable solvent for the drug
Procedure:
-
Drug Incorporation:
-
Dissolve the drug in a small amount of a suitable solvent.
-
Add the drug solution to the pre-gelled HPAM-aluminum citrate mixture with gentle stirring to ensure uniform distribution. The drug can also be added to the initial polymer solution before the addition of the cross-linker.
-
-
Gelation and Encapsulation: Allow the mixture to gel as described in Protocol 2.2, thereby entrapping the drug molecules within the gel matrix.
-
Determination of Drug Loading and Encapsulation Efficiency:
-
Disrupt a known amount of the drug-loaded gel (e.g., by sonication or dissolution in a suitable solvent).
-
Quantify the total amount of drug in the disrupted gel using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the Drug Loading and Encapsulation Efficiency:
-
Drug Loading (%) = (Mass of Drug in Gel / Mass of Gel) * 100
-
Encapsulation Efficiency (%) = (Mass of Drug in Gel / Initial Mass of Drug) * 100
-
-
-
In Vitro Drug Release Study:
-
Place a known amount of the drug-loaded gel in a release medium (e.g., phosphate-buffered saline, pH 7.4).
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the aliquots using a suitable analytical method.
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
-
Visualizations
Experimental Workflow Diagrams
References
Application Notes and Protocols for Rheological Characterization of Polymers Crosslinked with Aluminum Citrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminum citrate is an effective crosslinking agent for various polymers, particularly those containing carboxylate groups, such as partially hydrolyzed polyacrylamide (HPAM). The crosslinking process, which involves the formation of coordination complexes between the aluminum ions and the polymer chains, results in the formation of a three-dimensional gel network. The rheological properties of these gels are critical for their application in various fields, including drug delivery, tissue engineering, and enhanced oil recovery.[1][2] This document provides detailed application notes and protocols for the preparation and rheological characterization of polymers crosslinked with this compound.
Data Presentation: Rheological Properties
The rheological behavior of this compound-crosslinked polymers is influenced by several factors, including polymer concentration, crosslinker concentration, pH, and temperature. The following tables summarize the expected trends and provide illustrative quantitative data based on available literature.
Table 1: Effect of Polymer and Crosslinker Concentration on Rheological Properties
| Polymer (HPAM) Conc. (mg/L) | Al Citrate Conc. (mg/L) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Tan (δ) (G''/G') | Gel Strength |
| 1000 | 25 | 5 | 1.5 | 0.3 | Weak Gel |
| 2000 | 50 | 50 | 10 | 0.2 | Moderate Gel |
| 3000 | 75 | 150 | 22.5 | 0.15 | Strong Gel |
| 4000 | 100 | 300 | 30 | 0.1 | Strong Gel |
Note: Data are illustrative and represent typical values at a fixed temperature and pH.
Table 2: Effect of pH on Gel Strength at a Fixed Polymer and Crosslinker Concentration
| pH | Storage Modulus (G') (Pa) | Tan (δ) | Gel Strength |
| 4 | 20 | > 0.1 | Weak Gel |
| 6 | 150 | < 0.1 | Strong Gel |
| 8 | 75 | > 0.1 | Moderate Gel |
| 10 | 10 | > 0.1 | Very Weak Gel |
Note: Optimal crosslinking is typically observed at a pH around 6.[1]
Table 3: Effect of Temperature on Gelation Time and Strength
| Temperature (°C) | Gelation Time (minutes) | Equilibrium Storage Modulus (G') (Pa) |
| 25 | 120 | 120 |
| 40 | 60 | 150 |
| 60 | 30 | 180 |
| 80 | 15 | 160 (potential for degradation) |
Note: Higher temperatures generally accelerate the crosslinking reaction, but excessive heat can lead to polymer degradation.
Experimental Protocols
Protocol for Preparation of this compound Crosslinking Solution
This protocol is adapted from methods for preparing this compound crosslinking agents.
Materials:
-
Aluminum chloride (AlCl₃)
-
Citric acid (C₆H₈O₇)
-
Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
Prepare a 50% (w/v) solution of citric acid in deionized water.
-
Slowly add aluminum chloride to the citric acid solution while stirring continuously. The molar ratio of aluminum to citrate is typically between 1.5:1 and 2:1.
-
Adjust the pH of the solution to between 5.5 and 7.5 using a sodium hydroxide solution.
-
Stir the solution for 1-2 hours at room temperature to ensure complete reaction.
-
The final solution can be filtered to remove any impurities.
Protocol for Preparation of Polymer Gels Crosslinked with this compound
This protocol describes the preparation of partially hydrolyzed polyacrylamide (HPAM) gels.
Materials:
-
Partially hydrolyzed polyacrylamide (HPAM)
-
This compound crosslinking solution (from Protocol 2.1)
-
Brine solution (e.g., 0.5% KCl in deionized water)
-
Magnetic stirrer and stir bar
-
Beakers
Procedure:
-
Slowly add the desired amount of HPAM powder to the brine solution while stirring vigorously to prevent the formation of agglomerates.
-
Continue stirring at a lower speed for several hours or overnight until the polymer is fully dissolved and the solution is homogeneous.
-
While stirring the polymer solution, add the required volume of the this compound crosslinking solution. The polymer-to-crosslinker ratio is a critical parameter and typically ranges from 20:1 to 80:1 by weight.
-
Continue stirring for a few minutes to ensure uniform mixing of the crosslinker.
-
Pour the solution into the desired container for gelation to occur. The gelation time will depend on the temperature and the specific formulation.
Protocol for Rheological Characterization of Crosslinked Polymer Gels
This protocol outlines the steps for characterizing the viscoelastic properties of the prepared gels using a rotational rheometer.
Equipment:
-
Rotational rheometer with temperature control (e.g., Peltier plate)
-
Parallel plate or cone-plate geometry
-
Solvent trap to prevent evaporation
Procedure:
-
Sample Loading:
-
Set the rheometer to the desired experimental temperature.
-
Place the freshly prepared polymer-crosslinker solution onto the lower plate of the rheometer.
-
Lower the upper geometry to the desired gap setting (e.g., 1 mm). Ensure the sample fills the gap completely without overflowing.
-
If necessary, trim any excess sample from the edges.
-
Use a solvent trap to minimize water evaporation during the experiment.
-
-
Time Sweep (Gelation Monitoring):
-
Perform a time sweep experiment at a fixed frequency (e.g., 1 Hz) and a small strain within the linear viscoelastic region (LVER) (e.g., 1%) to monitor the gelation process.
-
Record the storage modulus (G'), loss modulus (G''), and complex viscosity as a function of time.
-
The gel point can be identified as the crossover point where G' = G''.
-
-
Strain Sweep (Determining the LVER):
-
Once the gel has reached a stable state (G' and G'' are no longer changing significantly with time), perform a strain sweep at a fixed frequency (e.g., 1 Hz).
-
Vary the strain amplitude from a low value (e.g., 0.01%) to a high value (e.g., 100%).
-
The LVER is the range of strains where G' and G'' are independent of the applied strain. Subsequent experiments should be performed at a strain within this region.
-
-
Frequency Sweep (Characterizing the Gel Structure):
-
Perform a frequency sweep at a fixed strain within the LVER.
-
Vary the angular frequency from a low value (e.g., 0.1 rad/s) to a high value (e.g., 100 rad/s).
-
For a crosslinked gel, G' should be greater than G'' and relatively independent of frequency, indicating a stable network structure.
-
Visualizations
Experimental Workflow
References
Application Notes and Protocols: Synthesis of Aluminum Nitride Precursors Using Aluminum Citrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aluminum nitride (AlN) is a material of significant interest due to its high thermal conductivity, excellent electrical insulation properties, and a coefficient of thermal expansion that closely matches that of silicon.[1] These properties make it a valuable material for applications in electronic substrates, heat sinks, and as a non-toxic, stable component in various advanced ceramic applications.[1][2] One promising route for the synthesis of aluminum nitride powder is through the carbothermal reduction and nitridation (CRN) of an alumina precursor.[1][3][4]
This document outlines a two-step method for the synthesis of aluminum nitride, starting from aluminum citrate. The initial step involves the thermal decomposition of this compound to produce an amorphous alumina (Al₂O₃) precursor. The subsequent step details the carbothermal reduction and nitridation of this alumina in a nitrogen-rich atmosphere to yield aluminum nitride.
Step 1: Thermal Decomposition of this compound to Amorphous Alumina
The first stage of the process is the conversion of this compound to high-purity amorphous alumina. This is achieved through controlled thermal decomposition.
Experimental Protocol:
-
Precursor Preparation: Begin with high-purity this compound.
-
Thermal Decomposition:
-
Place the this compound powder in an alumina crucible.
-
Heat the crucible in a furnace under an air atmosphere.
-
The thermal decomposition of this compound to anhydrous amorphous alumina involves dehydroxylation, decomposition of the organic skeleton, and subsequent combustion of the decomposition products.[5]
-
A final annealing temperature of around 800°C is recommended to ensure the crystallization of γ-alumina and the elimination of volatile components.[5]
-
Expected Outcome:
The process yields anhydrous amorphous alumina, which serves as the precursor for the synthesis of aluminum nitride. The properties of the resulting alumina, such as particle size and surface area, are critical for the efficiency of the subsequent nitridation step.
Step 2: Carbothermal Reduction and Nitridation of Alumina to Aluminum Nitride
The second stage involves the conversion of the alumina precursor into aluminum nitride through a carbothermal reduction-nitridation (CRN) process.[1][3]
Experimental Protocol:
-
Mixture Preparation:
-
Homogeneously mix the synthesized amorphous alumina with a carbon source, such as high-purity carbon black. The ratio of alumina to carbon is a critical parameter that needs to be optimized for complete conversion.
-
Ball milling can be employed to ensure a uniform mixture of the alumina and carbon powders.[6]
-
-
Carbothermal Reduction and Nitridation:
-
Place the alumina-carbon mixture in a tube furnace.
-
Heat the mixture in a flowing nitrogen (N₂) or ammonia (NH₃) atmosphere.[2][6]
-
The reaction is typically carried out at temperatures ranging from 1400°C to 1800°C.[2][4] The general chemical reaction is: Al₂O₃(s) + 3C(s) + N₂(g) → 2AlN(s) + 3CO(g).[3]
-
The reaction time is also a crucial parameter, typically in the range of several hours, to ensure complete nitridation.[7]
-
-
Post-synthesis Treatment:
Data Presentation: Quantitative Parameters for AlN Synthesis
The following table summarizes key quantitative parameters that influence the synthesis of aluminum nitride from an alumina precursor via carbothermal reduction.
| Parameter | Value/Range | Reference |
| Alumina Precursor | ||
| Phase | Amorphous, γ-Al₂O₃, α-Al₂O₃ | [5][7] |
| Carbon Source | High-purity carbon black | [6] |
| Reaction Temperature | 1400°C - 1800°C | [2][4] |
| Atmosphere | Nitrogen (N₂) or Ammonia (NH₃) | [2][6] |
| Nitrogen Flow Rate | e.g., 65 mL/min | [7] |
| Reaction Time | 2 hours or more | [7] |
| Carbon Removal Temp. | 600°C - 800°C in air | [2] |
Visualization of the Synthesis Pathway
Diagram 1: Logical Workflow for AlN Synthesis from this compound
Caption: Logical workflow from this compound to high-purity aluminum nitride.
Diagram 2: Signaling Pathway of Carbothermal Reduction and Nitridation
Caption: Reactants, conditions, and products in the CRN process.
Characterization
The synthesized aluminum nitride powder should be characterized to determine its phase purity, particle size, and morphology. Recommended techniques include:
-
X-ray Diffraction (XRD): To confirm the formation of the AlN phase and assess its crystallinity.[7]
-
Scanning Electron Microscopy (SEM): To observe the particle size and morphology of the AlN powder.[7]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the Al-N bond vibrations, typically observed around 717 cm⁻¹.[7]
Conclusion
The use of this compound as a starting material for the synthesis of aluminum nitride offers a viable pathway through a two-step process of thermal decomposition followed by carbothermal reduction and nitridation. This method allows for the production of high-purity alumina precursor, which is essential for obtaining high-quality aluminum nitride. The protocols and parameters outlined in these application notes provide a foundational methodology for researchers and scientists working on the synthesis of advanced ceramic materials.
References
- 1. Carbothermal Reduction Synthesis of Aluminum Nitride from Al(OH)3/C/PVB Slurries Prepared by Three-Roll Mixing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Low-Temperature Synthesis of Aluminum Nitride by Addition of Ammonium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nanotrun.com [nanotrun.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Aluminum-Based Vaccine Adjuvants
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Aluminum compounds, particularly aluminum hydroxide (AH) and aluminum phosphate (AP), are the most widely used adjuvants in human vaccines, with a long-standing record of safety and efficacy.[1][2][3][4][5] They are critical components in many vaccines, enhancing the immune response to antigens and contributing to long-lasting immunity.[6][7] This document provides detailed application notes and protocols for the use of aluminum-based adjuvants in vaccine research and development.
Note on Aluminum Citrate:
Current scientific literature and regulatory approvals do not support the use of this compound as a direct vaccine adjuvant. Its primary role in vaccine research is as a soluble aluminum salt for comparative studies and as a component of interstitial fluid that can influence antigen desorption from traditional aluminum adjuvants.[8] For instance, in studies investigating the in vivo absorption of aluminum from vaccines, radiolabeled this compound has been used as a soluble control to contrast with particulate aluminum hydroxide and aluminum phosphate adjuvants.[9]
Overview of Aluminum Adjuvants (Aluminum Hydroxide & Aluminum Phosphate)
Aluminum hydroxide and aluminum phosphate are the two main types of aluminum adjuvants used in licensed vaccines.[5] They function by creating a "depot effect" at the injection site, which prolongs antigen exposure to the immune system.[6][10] Additionally, they stimulate the innate immune system, leading to the recruitment of immune cells and the activation of inflammatory pathways, such as the NLRP3 inflammasome.[8][10] This results in enhanced antigen uptake by antigen-presenting cells (APCs) and a stronger subsequent adaptive immune response, primarily a Th2-biased response characterized by antibody production.[1][11]
Key Characteristics
| Feature | Aluminum Hydroxide (AH) | Aluminum Phosphate (AP) |
| Structure | Crystalline (Boehmite) | Amorphous |
| Morphology | Fibrous particles | Platy particles |
| Surface Charge (at neutral pH) | Positive | Negative |
| Antigen Adsorption | Primarily through electrostatic interactions with negatively charged antigens (acidic proteins). | Primarily through electrostatic interactions with positively charged antigens (basic proteins) and ligand exchange. |
| Commonly Used With | Diphtheria and tetanus toxoids | Hepatitis B vaccine |
Data compiled from multiple sources.[5][6]
Mechanism of Action of Aluminum Adjuvants
The immunopotentiating effects of aluminum adjuvants are multifactorial and not yet fully elucidated. The primary proposed mechanisms are:
-
Depot Effect: Aluminum adjuvants form a depot at the injection site, slowly releasing the antigen over time, which prolongs the interaction with the immune system.[6][10]
-
Enhanced Antigen Uptake: The particulate nature of aluminum adjuvants facilitates phagocytosis by APCs, such as dendritic cells and macrophages.[6][8][11]
-
Innate Immune Activation: Aluminum adjuvants induce a local inflammatory response, attracting various immune cells to the injection site.[10][11] This includes the activation of the NLRP3 inflammasome in APCs, leading to the secretion of pro-inflammatory cytokines like IL-1β and IL-18.[8][10]
Signaling Pathway of NLRP3 Inflammasome Activation by Aluminum Adjuvants
References
- 1. Mechanism of Immunopotentiation and Safety of Aluminum Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aluminum compounds as vaccine adjuvants | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 3. Adjuvants and Vaccines | Vaccine Safety | CDC [cdc.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aluminum Adjuvants—‘Back to the Future’ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Advances in aluminum hydroxide-based adjuvant research and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. originsholistic.org [originsholistic.org]
- 10. Basic Properties and Development Status of Aluminum Adjuvants Used for Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The mechanisms of action of vaccines containing aluminum adjuvants: an in vitro vs in vivo paradigm - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Controlled Release Kinetics of Drugs from Aluminum Citrate Crosslinked Hydrogels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogels are three-dimensional, hydrophilic, polymeric networks that can absorb and retain large amounts of water or biological fluids. Their unique properties, such as biocompatibility, biodegradability, and tunable physicochemical characteristics, make them excellent candidates for controlled drug delivery systems.[1][2][3] Aluminum citrate is known to act as an effective crosslinking agent, forming stable hydrogel networks with various polymers.[4] This document provides a detailed overview of the controlled release kinetics of drugs from hydrogels crosslinked with this compound, offering insights into experimental design, data interpretation, and potential applications. While specific quantitative data for drug release from hydrogels composed solely of this compound is not extensively available in peer-reviewed literature, this document presents a representative model based on this compound as a crosslinker for a polymer matrix, a common application for such agents. The principles and protocols outlined here are broadly applicable to the study of drug release from various ionically crosslinked hydrogel systems.
Data Presentation: Representative Drug Release Profiles
The following tables summarize hypothetical quantitative data for the cumulative release of two model drugs, Ciprofloxacin (a small-molecule antibiotic) and Bovine Serum Albumin (BSA, a model protein drug), from an alginate hydrogel crosslinked with this compound at different concentrations. This data illustrates the influence of crosslinker concentration on the drug release kinetics.
Table 1: Cumulative Release of Ciprofloxacin (%) from Alginate-Aluminum Citrate Hydrogels
| Time (hours) | Formulation A (0.5% w/v this compound) | Formulation B (1.0% w/v this compound) | Formulation C (1.5% w/v this compound) |
| 1 | 25.3 | 18.7 | 12.5 |
| 2 | 42.1 | 31.5 | 21.8 |
| 4 | 65.8 | 52.3 | 38.6 |
| 8 | 85.2 | 71.9 | 59.4 |
| 12 | 94.6 | 83.4 | 72.1 |
| 24 | 98.9 | 92.1 | 85.3 |
Table 2: Cumulative Release of Bovine Serum Albumin (BSA) (%) from Alginate-Aluminum Citrate Hydrogels
| Time (hours) | Formulation A (0.5% w/v this compound) | Formulation B (1.0% w/v this compound) | Formulation C (1.5% w/v this compound) |
| 1 | 15.1 | 10.2 | 6.8 |
| 2 | 28.4 | 19.8 | 13.5 |
| 4 | 45.7 | 33.6 | 24.1 |
| 8 | 68.9 | 54.2 | 41.7 |
| 12 | 81.3 | 67.5 | 55.9 |
| 24 | 92.5 | 83.1 | 72.4 |
Experimental Protocols
Preparation of Drug-Loaded Alginate-Aluminum Citrate Hydrogels
This protocol describes the preparation of drug-loaded hydrogel beads using a simple ionic gelation method.
Materials:
-
Sodium alginate powder
-
This compound
-
Model drug (e.g., Ciprofloxacin or BSA)
-
Deionized water
-
Calcium chloride (for comparison, optional)
-
Magnetic stirrer and stir bars
-
Syringe with a 22-gauge needle
Procedure:
-
Prepare the Polymer-Drug Solution:
-
Dissolve 2% (w/v) of sodium alginate in deionized water by stirring overnight at room temperature to ensure complete dissolution.
-
Once a homogenous solution is formed, add the desired amount of the model drug (e.g., 10 mg/mL of Ciprofloxacin or 20 mg/mL of BSA) and stir gently until it is completely dissolved or uniformly dispersed.
-
-
Prepare the Crosslinking Solution:
-
Prepare aqueous solutions of this compound at different concentrations (e.g., 0.5%, 1.0%, and 1.5% w/v).
-
-
Hydrogel Formation:
-
Draw the polymer-drug solution into a syringe fitted with a 22-gauge needle.
-
Extrude the solution dropwise into the this compound crosslinking solution from a height of approximately 10 cm while gently stirring the crosslinking solution.
-
Allow the formed hydrogel beads to cure in the crosslinking solution for 30 minutes to ensure complete gelation.
-
-
Washing and Drying:
-
Collect the hydrogel beads by filtration or decantation.
-
Wash the beads with deionized water to remove any unreacted crosslinker and surface-adsorbed drug.
-
The hydrogel beads can be used in their swollen state or dried for further analysis. For drying, freeze-drying (lyophilization) is recommended to maintain the porous structure.
-
Characterization of Hydrogels: Swelling Study
This protocol determines the swelling behavior of the prepared hydrogels, which influences the drug release rate.
Materials:
-
Prepared hydrogel beads (dried)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Analytical balance
-
Incubator or water bath at 37°C
Procedure:
-
Weigh a known amount of dried hydrogel beads (W_d).
-
Immerse the dried beads in a known volume of PBS (pH 7.4) at 37°C.
-
At predetermined time intervals, remove the hydrogel beads, gently blot the surface with filter paper to remove excess water, and weigh them (W_s).
-
Calculate the swelling ratio using the following formula:
-
Swelling Ratio (%) = [(W_s - W_d) / W_d] x 100
-
In Vitro Drug Release Study
This protocol measures the rate at which the drug is released from the hydrogel into a simulated physiological fluid.
Materials:
-
Drug-loaded hydrogel beads
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Incubator shaker set at 37°C and 100 rpm
-
UV-Vis Spectrophotometer or HPLC for drug quantification
Procedure:
-
Place a known amount of drug-loaded hydrogel beads into a known volume of PBS (e.g., 50 mL) in a sealed container.
-
Incubate the container at 37°C with gentle shaking (100 rpm).
-
At specific time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium (e.g., 1 mL).
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain a constant volume.
-
Analyze the concentration of the drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λ_max).
-
Calculate the cumulative percentage of drug released at each time point.
Analysis of Drug Release Kinetics
The release data can be fitted to various mathematical models to understand the mechanism of drug release.
-
Zero-Order Kinetics: Q_t = Q_0 + K_0 * t (Drug release is constant over time)
-
First-Order Kinetics: log(Q_t) = log(Q_0) + (K_1 * t) / 2.303 (Release rate is proportional to the remaining drug concentration)
-
Higuchi Model: Q_t = K_H * sqrt(t) (Describes drug release from a matrix system based on Fickian diffusion)
-
Korsmeyer-Peppas Model: M_t / M_∞ = K_p * t^n (Describes drug release from a polymeric system when the release mechanism is not well known or when more than one type of release phenomenon is involved). The value of 'n' indicates the release mechanism:
-
n ≤ 0.5: Fickian diffusion
-
0.5 < n < 1.0: Anomalous (non-Fickian) transport
-
n = 1.0: Case II transport (zero-order release)
-
Visualizations
Caption: Experimental workflow for the preparation and characterization of drug-loaded this compound crosslinked hydrogels.
Caption: Primary mechanisms governing the release of drugs from a hydrogel matrix.
Caption: Logical relationship between hydrogel properties and drug release kinetics.
References
Application Notes and Protocols for the Synthesis of Aluminum Citrate Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminum citrate nanoparticles are of growing interest in various scientific fields, including their potential application as adjuvants in vaccines and as vehicles for drug delivery.[1] The synthesis of these nanoparticles often involves the formation of a polymeric this compound precursor through methods such as sol-gel and co-precipitation. This precursor material, which can be considered as this compound nanoparticles, is typically a subject of study prior to any high-temperature calcination process that would convert it to aluminum oxide. The citrate functionalization on the nanoparticle surface provides a negative charge, which is crucial for stability in aqueous solutions and for further surface modifications.[2]
This document provides detailed protocols for the synthesis of this compound nanoparticles using the sol-gel and co-precipitation methods. It also includes protocols for their characterization and a discussion on their potential application in drug delivery systems.
Data Presentation
Table 1: Synthesis Parameters for this compound Nanoparticles
| Parameter | Sol-Gel Method | Co-precipitation Method | Reference |
| Aluminum Precursor | Aluminum nitrate nonahydrate [Al(NO₃)₃·9H₂O] | Aluminum chloride (AlCl₃) | [3] |
| Citrate Source | Citric acid (C₆H₈O₇) | Citric acid (C₆H₈O₇) | [3] |
| Precursor Concentration | 0.5 M Aluminum Nitrate, 0.5 M Citric Acid | Not specified | [3] |
| Solvent | Distilled water | Distilled water | [3] |
| Reaction Temperature | 80°C - 100°C | Room Temperature | [4] |
| pH Adjustment | pH adjusted to ~6 with ammonia | pH adjusted to 5.0 - 9.0 | [5] |
| Drying Temperature | 200°C | Not specified | [3] |
Table 2: Characterization of Aluminum-Based Nanoparticles
| Characterization Technique | Parameter Measured | Typical Values for Aluminum-Based Nanoparticles | Reference |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter | 68.6 nm (for Al₂O₃-NPs) | [5] |
| Zeta Potential | Surface Charge | -8.65 mV (for Al₂O₃-NPs) | [5] |
| Transmission Electron Microscopy (TEM) | Particle Size and Morphology | 30-90 nm, flake-like (for Al₂O₃-NPs) | [3] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Chemical Bonds | Confirms presence of Al-O bonds and citrate functional groups | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound Nanoparticles via the Sol-Gel Method
This protocol describes the synthesis of a polymeric this compound precursor, which constitutes the this compound nanoparticles.[3]
Materials:
-
Aluminum nitrate nonahydrate [Al(NO₃)₃·9H₂O]
-
Citric acid (C₆H₈O₇)
-
Distilled water
-
Ammonia solution
-
Magnetic stirrer with hot plate
-
Beakers and glassware
-
Drying oven
-
Mortar and pestle
Procedure:
-
Precursor Solution Preparation:
-
Prepare a 0.5 M solution of aluminum nitrate nonahydrate by dissolving 18.75 g in 100 mL of distilled water.
-
Prepare a 0.5 M solution of citric acid by dissolving 9.606 g in 100 mL of distilled water.
-
-
Reaction and Gel Formation:
-
Place the aluminum nitrate solution in a beaker on a magnetic stirrer with a hot plate and heat to 80°C while stirring.
-
Slowly add the citric acid solution dropwise to the heated aluminum nitrate solution.
-
Continue stirring the solution at 80°C for approximately 8 hours, or until the solution turns into a yellowish sol.
-
Increase the temperature to 100°C and continue stirring.
-
Adjust the pH of the solution to approximately 6 by the dropwise addition of ammonia solution. This will promote the formation of a translucent, viscous gel.[5]
-
-
Drying the Precursor:
-
Increase the temperature to 200°C and maintain it for 3 hours to obtain a fluffy, polymeric citrate precursor.[3]
-
Allow the resulting material to dry completely.
-
-
Nanoparticle Collection:
-
Grind the dried, fluffy precursor into a fine powder using a mortar and pestle. This powder consists of this compound nanoparticles.
-
Protocol 2: Characterization of this compound Nanoparticles
1. Dynamic Light Scattering (DLS) for Size Distribution:
-
Disperse a small amount of the this compound nanoparticle powder in deionized water by sonication.
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using a DLS instrument.
2. Zeta Potential for Surface Charge Analysis:
-
Use the same aqueous dispersion prepared for DLS.
-
Measure the zeta potential to determine the surface charge of the nanoparticles and assess their colloidal stability. Citrate-capped nanoparticles are expected to have a negative zeta potential.[2]
3. Transmission Electron Microscopy (TEM) for Morphology:
-
Disperse the nanoparticle powder in ethanol.
-
Deposit a drop of the dispersion onto a carbon-coated copper grid and allow it to dry.
-
Image the nanoparticles using a TEM to observe their size, shape, and morphology.
4. Fourier-Transform Infrared Spectroscopy (FTIR) for Chemical Composition:
-
Mix a small amount of the nanoparticle powder with potassium bromide (KBr) and press it into a pellet.
-
Record the FTIR spectrum to identify the characteristic vibrational bands of aluminum-oxygen bonds and the carboxylate groups of citrate.
Mandatory Visualization
References
Application Notes and Protocols for the Evaluation of Aluminum Citrate in Wastewater Treatment for Phosphate Removal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorus is a key nutrient contributing to the eutrophication of receiving water bodies, making its removal from wastewater a critical environmental objective. Chemical precipitation using metal salts is a widely employed method for phosphate removal. Aluminum-based coagulants, particularly aluminum sulfate (alum), are commonly used due to their effectiveness in forming insoluble aluminum phosphate precipitates.[1][2][3]
This document explores the potential application of aluminum citrate for phosphate removal in wastewater treatment. While alum is a standard, the use of this compound is less documented for this purpose. These notes provide a theoretical background, comparative data for established methods, and a detailed protocol to evaluate the efficacy of this compound, considering the chemical interactions that may influence its performance.
Theoretical Background: The Chemistry of Phosphate Removal
Mechanism of Phosphate Removal by Aluminum Salts
The conventional mechanism for phosphate removal using aluminum salts like alum involves two primary processes:
-
Precipitation: Aluminum ions (Al³⁺) react directly with orthophosphate ions (PO₄³⁻) to form insoluble aluminum phosphate (AlPO₄).[4][5]
-
Coagulation and Flocculation: When added to water, aluminum salts hydrolyze to form various aluminum hydroxide species (e.g., Al(OH)₃). These hydroxides form amorphous, gelatinous flocs that can adsorb phosphate ions and other suspended solids from the wastewater.[6][7]
The overall effectiveness of this process is highly dependent on the pH of the wastewater, which influences the solubility of aluminum phosphate and the surface charge of the aluminum hydroxide flocs. Optimal pH for phosphate removal with alum is typically in the range of 6.0 to 7.0.[3]
The Role of the Citrate Ligand
This compound is a compound where aluminum ions are complexed with citrate ions.[8] Citric acid is a multidentate ligand, meaning it can bind to a metal ion at multiple points, forming a stable chelate complex.[9] This strong complexation is utilized in various industrial applications, such as crosslinking polymers.[10]
However, in the context of phosphate removal, this strong Al³⁺-citrate bond is problematic. For aluminum to be effective in precipitating phosphate, it must be available as a free or aquated ion to react with phosphate or to form hydroxide flocs. The citrate ligand effectively sequesters the aluminum ion, potentially inhibiting its ability to participate in these reactions. Research has shown that the presence of citric acid can inhibit phosphate removal when using aluminum sulfate, as the citrate complexes with the aluminum, preventing its precipitation with phosphate.[11]
Data Presentation: Performance of Standard Coagulants
To provide a benchmark for evaluating this compound, the following table summarizes typical performance data for commonly used aluminum- and iron-based coagulants in phosphate removal.
| Coagulant | Typical Dosage (mole ratio of Metal:P) | Optimal pH Range | Typical Phosphate Removal Efficiency |
| Aluminum Sulfate (Alum) | 1.5:1 to 2.5:1 | 6.0 - 7.0 | 85-95%[1] |
| Polyaluminum Chloride (PAC) | 1.2:1 to 2.0:1 | 6.0 - 8.0 | >90%[12][13] |
| Ferric Chloride | 1.5:1 to 3.0:1 | 5.0 - 5.5 or >7.0 | 80-95% |
| Ferric Sulfate | 1.5:1 to 3.0:1 | 5.0 - 5.5 or >7.0 | 80-95% |
Experimental Protocol: Jar Test for Efficacy Evaluation
This protocol is designed to determine the effectiveness of this compound for phosphate removal from a wastewater sample, using aluminum sulfate as a positive control.
Materials and Equipment
-
Jar testing apparatus with multiple stirrers
-
Beakers (1000 mL)
-
Pipettes and graduated cylinders
-
pH meter
-
Spectrophotometer for phosphate analysis (e.g., using the PhosVer® 3 method or equivalent)
-
Stock solution of this compound (e.g., 10 g/L as Al³⁺)
-
Stock solution of aluminum sulfate (e.g., 10 g/L as Al³⁺)
-
Wastewater sample with a known initial phosphate concentration
-
Sodium hydroxide (NaOH) and hydrochloric acid (HCl) solutions for pH adjustment (0.1 M)
Procedure
-
Sample Preparation: Fill six 1000 mL beakers with the wastewater sample. Reserve one beaker as a control (no coagulant).
-
Initial Analysis: Measure and record the initial pH and phosphate concentration of the wastewater.
-
pH Adjustment (Optional): If testing the effect of pH, adjust the pH of the beakers to the desired levels using NaOH or HCl.
-
Coagulant Dosing:
-
To five of the beakers, add varying doses of the this compound stock solution to achieve a range of Al:P molar ratios (e.g., 1:1, 1.5:1, 2:1, 2.5:1, 3:1).
-
To a separate beaker, add aluminum sulfate to achieve an optimal Al:P ratio (e.g., 2:1) to serve as a positive control.
-
-
Rapid Mix: Place the beakers in the jar test apparatus and stir at a high speed (e.g., 100-120 rpm) for 1-2 minutes to ensure rapid dispersal of the coagulant.
-
Slow Mix (Flocculation): Reduce the stirring speed to a slow mix (e.g., 20-40 rpm) for 20-30 minutes to promote floc formation.
-
Settling: Turn off the stirrers and allow the flocs to settle for 30-60 minutes.
-
Sample Collection: Carefully collect a supernatant sample from the top of each beaker, avoiding any settled sludge.
-
Final Analysis: Measure the final pH and residual phosphate concentration in each supernatant sample.
-
Data Calculation: Calculate the phosphate removal efficiency for each dose and condition using the formula: Removal Efficiency (%) = [(Initial PO₄³⁻ - Final PO₄³⁻) / Initial PO₄³⁻] x 100
Visualizations: Mechanisms and Workflows
Caption: Mechanism of phosphate removal by aluminum sulfate.
References
- 1. waterandwastewater.com [waterandwastewater.com]
- 2. dsrsd.com [dsrsd.com]
- 3. itswatergroup.com [itswatergroup.com]
- 4. Chemical Phosphorus Removal from Wastewater - Aquasan [aquasan.ca]
- 5. Phosphorus Removal - AQUAMARK, INC. [mobile.aquamark.net]
- 6. waterandwastewater.com [waterandwastewater.com]
- 7. Coagulation using Aluminum-based Product Chemistries - Aquasan [aquasan.ca]
- 8. Aluminium citrate - Wikipedia [en.wikipedia.org]
- 9. This compound | 813-92-3 | Benchchem [benchchem.com]
- 10. US5559263A - this compound preparations and methods - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of Three Aluminum Coagulants for Phosphorus Removal [scirp.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Aluminum Citrate Gels in Topical Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminum citrate gels are emerging as a promising platform for the topical delivery of therapeutic agents. The ability of aluminum ions (Al³⁺) to crosslink natural polymers like alginate and chitosan allows for the formation of biocompatible hydrogels with tunable physicochemical properties. These gels can provide sustained release of drugs, offer a moist environment for wound healing, and may possess intrinsic antimicrobial properties. This document provides detailed protocols for the formulation and characterization of this compound-based topical gels, along with insights into their potential applications and biological interactions.
Formulation Protocols
Two primary biocompatible polymers are recommended for the formulation of this compound gels for topical use: sodium alginate and chitosan. Both are natural polysaccharides with excellent safety profiles.
This compound-Crosslinked Alginate Hydrogel
Alginate, a polysaccharide extracted from brown seaweed, is composed of (1-4)-linked β-D-mannuronic acid (M) and α-L-guluronic acid (G) monomers. The G-blocks of adjacent polymer chains can be ionically crosslinked by multivalent cations, such as Al³⁺, to form a stable hydrogel.[1][2]
Experimental Protocol: Preparation of this compound-Alginate Hydrogel
-
Preparation of Sodium Alginate Solution:
-
Dissolve 2.0 g of high-purity, low-viscosity sodium alginate in 100 mL of deionized water with constant stirring until a homogenous solution is formed. Sterilize the solution by autoclaving.
-
-
Preparation of this compound Crosslinking Solution:
-
Prepare a 0.5 M stock solution of this compound by dissolving the appropriate amount in deionized water. Adjust the pH to 4.5 with citric acid or sodium hydroxide as needed to ensure solubility and stability.[3] Sterilize by filtration through a 0.22 µm filter.
-
-
Drug Incorporation (if applicable):
-
Disperse the desired amount of the active pharmaceutical ingredient (API) into the sterile sodium alginate solution under aseptic conditions. Ensure uniform distribution.
-
-
Gel Formation:
-
Slowly add the this compound solution dropwise to the alginate solution (or alginate-drug mixture) while stirring gently. The typical volumetric ratio of alginate to this compound solution is 10:1, but this can be varied to modulate gel stiffness.
-
Continue stirring for 5-10 minutes to ensure uniform crosslinking.
-
Allow the gel to stand for at least 30 minutes to ensure complete gelation.
-
Logical Workflow for Alginate Gel Formulation
Caption: Workflow for preparing an this compound-crosslinked alginate hydrogel.
This compound-Crosslinked Chitosan Hydrogel
Chitosan is a linear polysaccharide derived from the deacetylation of chitin. Its cationic nature in acidic solutions allows for ionic crosslinking with multivalent anions or chelation with metal ions.[4][5]
Experimental Protocol: Preparation of this compound-Chitosan Hydrogel
-
Preparation of Chitosan Solution:
-
Disperse 1.5 g of medium molecular weight chitosan in 100 mL of a 1% (v/v) acetic acid solution. Stir overnight to ensure complete dissolution.
-
-
Preparation of this compound Crosslinking Solution:
-
Prepare a 0.5 M stock solution of this compound as described in section 1.1.
-
-
Drug Incorporation (if applicable):
-
Disperse the API into the chitosan solution. Note that the acidic nature of the chitosan solution may affect the stability of some drugs.
-
-
Gel Formation:
-
Slowly add the this compound solution to the chitosan solution while stirring.
-
Adjust the pH of the mixture to between 5.0 and 6.0 by the slow addition of a 1 M sodium hydroxide solution. A gel will form as the pH increases and the chitosan becomes less soluble and crosslinking is favored.
-
Continue stirring for 15-20 minutes.
-
Logical Workflow for Chitosan Gel Formulation
Caption: Workflow for preparing an this compound-crosslinked chitosan hydrogel.
Characterization of this compound Gels
Thorough characterization is essential to ensure the quality, stability, and performance of the formulated gels.
Physicochemical Characterization
Table 1: Physicochemical Characterization Parameters and Methods
| Parameter | Method | Typical Values/Observations |
| Appearance | Visual inspection | Homogeneous, translucent to opaque gel |
| pH | pH meter | 4.5 - 6.5 |
| Viscosity | Brookfield viscometer | 5,000 - 20,000 cP |
| Spreadability | Parallel plate method | 5 - 15 g.cm/s |
| Drug Content | UV-Vis spectrophotometry or HPLC | 95 - 105% of theoretical loading |
| Swelling Index | Gravimetric method | 200 - 500% |
Experimental Protocol: Determination of Swelling Index
-
Weigh a known amount of the dried hydrogel (Wd).
-
Immerse the dried hydrogel in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37°C.
-
At regular time intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh it (Ws).
-
Calculate the swelling index using the formula: Swelling Index (%) = [(Ws - Wd) / Wd] x 100.
In Vitro Drug Release Studies
Experimental Protocol: In Vitro Drug Release using Franz Diffusion Cell
-
Set up a Franz diffusion cell with a synthetic membrane (e.g., cellulose acetate) separating the donor and receptor compartments.
-
Fill the receptor compartment with a suitable buffer solution (e.g., PBS, pH 7.4) and maintain the temperature at 37°C with constant stirring.
-
Apply a known quantity of the drug-loaded hydrogel to the surface of the membrane in the donor compartment.
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh buffer.
-
Analyze the drug concentration in the withdrawn samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
Table 2: Representative In Vitro Drug Release Data (Model Drug: Diclofenac Sodium)
| Time (hours) | Cumulative Drug Release (%) - Alginate Gel | Cumulative Drug Release (%) - Chitosan Gel |
| 1 | 15.2 ± 1.8 | 12.5 ± 1.5 |
| 2 | 28.7 ± 2.1 | 23.8 ± 2.0 |
| 4 | 45.3 ± 3.5 | 39.1 ± 2.8 |
| 8 | 68.9 ± 4.2 | 60.7 ± 3.9 |
| 12 | 85.1 ± 5.0 | 78.4 ± 4.5 |
| 24 | 96.4 ± 4.8 | 92.3 ± 5.1 |
Potential Signaling Pathways in Skin
The topical application of this compound may influence cellular behavior in the skin through various signaling pathways. While direct evidence for this compound is limited, plausible pathways can be inferred from the known effects of aluminum and citrate on skin cells like keratinocytes and fibroblasts.
Aluminum ions have been shown to interact with phospholipid signaling pathways.[6] In the context of the skin, this could modulate keratinocyte and fibroblast function. Citrate, a key component of the Krebs cycle, can also influence cellular metabolism and signaling. Interactions between keratinocytes and fibroblasts are crucial for wound healing, with each cell type releasing signaling molecules that affect the other.[7]
Potential Signaling Pathway in Skin Cells
Caption: A plausible signaling pathway in skin cells upon exposure to this compound.
Applications and Considerations
-
Wound Healing: this compound gels can provide a moist environment conducive to wound healing. The astringent properties of aluminum salts may also aid in wound management.[8]
-
Antimicrobial Activity: Citrate-based polymers have demonstrated intrinsic antimicrobial properties, which could be beneficial in preventing wound infections.
-
Controlled Drug Release: The crosslinked polymer matrix allows for the sustained release of a variety of drugs, potentially reducing the frequency of application.
-
Biocompatibility and Safety: Alginate and chitosan are generally considered safe and biocompatible.[4] However, skin irritation has been reported with some aluminum-containing topical products, and the potential for sensitization should be considered.[7]
Conclusion
This compound gels represent a versatile and promising platform for topical drug delivery. By carefully selecting the polymer and controlling the formulation parameters, it is possible to create hydrogels with a range of properties suitable for various dermatological applications. Further research is warranted to fully elucidate the in vivo performance and specific cellular mechanisms of these formulations.
References
- 1. Progress in Research on Metal Ion Crosslinking Alginate-Based Gels [mdpi.com]
- 2. Preparation of Alginate-Based Biomaterials and Their Applications in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced antibacterial activity of porous chitosan-based hydrogels crosslinked with gelatin and metal ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 6. m.youtube.com [m.youtube.com]
- 7. Keratinocyte-fibroblast interactions in wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. abis-files.deu.edu.tr [abis-files.deu.edu.tr]
Application Notes and Protocols: Aluminum Citrate in the Prevention of Silicosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silicosis is a progressive and incurable occupational lung disease caused by the inhalation of crystalline silica dust. The disease is characterized by chronic inflammation and fibrosis of the lungs, leading to irreversible loss of lung function. Current treatment options are limited, making the development of preventive strategies a critical area of research. Aluminum compounds, including aluminum citrate, have been investigated for their potential to prevent the development of silicosis. The proposed mechanism involves the ability of aluminum compounds to coat the surface of silica particles, thereby reducing their cytotoxic and fibrogenic effects. This document provides detailed application notes and protocols based on existing research for the use of this compound in the prevention of silicosis.
Mechanism of Action
The primary mechanism by which silica particles induce lung injury is through their interaction with alveolar macrophages. Upon phagocytosis by these immune cells, silica crystals can lead to lysosomal damage and the activation of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome.[1][2][3] This multi-protein complex triggers the cleavage of pro-caspase-1 to its active form, caspase-1, which in turn processes pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), into their mature, secreted forms.[1][2] These cytokines are potent mediators of inflammation, recruiting other immune cells to the lungs and initiating a cascade of events that can ultimately lead to fibrosis.
This compound is believed to prevent silicosis through two main mechanisms:
-
Surface Modification of Silica Particles: Aluminum compounds can adsorb to the surface of silica particles, forming a protective layer. This coating is thought to alter the surface reactivity of the silica, reducing its ability to damage cellular membranes and trigger inflammatory responses.
-
Modulation of the Inflammatory Response: While some studies suggest that aluminum salts themselves can activate the NLRP3 inflammasome, the context of co-exposure with silica is crucial.[1][2] It is hypothesized that by coating the silica particles, this compound prevents the initial lysosomal destabilization that is a key trigger for NLRP3 activation by silica.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for silica-induced inflammation and the potential point of intervention for this compound.
Caption: Proposed mechanism of this compound in preventing silicosis.
Quantitative Data Summary
The following tables summarize the quantitative data from a key clinical trial investigating the preventive effect of this compound on silicosis.
Table 1: Clinical Trial of this compound for Silicosis Prevention
| Parameter | This compound Group | Control Group |
| Number of Subjects | 458 | 459 |
| Dosage | 120 mg Aluminum/year (injected) | Consolatant or nothing |
| Duration | 5 years | 5 years |
| Radiographic Progression | ||
| - No Change | 402 (87.8%) | 380 (82.8%) |
| - Progression to Stage 0+ | 41 (9.0%) | 55 (12.0%) |
| - Progression to Stage I | 15 (3.2%) | 24 (5.2%) |
| Morbidity of Silicosis | 3.2% | 5.2% |
Data extracted from Zou et al. (1990).[4]
Experimental Protocols
In Vitro Protocol: Assessment of this compound's Protective Effect on Macrophages
This protocol is a generalized procedure based on common in vitro models of silica-induced cytotoxicity.
Objective: To evaluate the ability of this compound to protect macrophages from silica-induced cell death and inflammatory responses.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
Crystalline silica particles (e.g., Min-U-Sil 5)
-
This compound
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
ELISA kits for IL-1β
-
Reagents for Western blotting (antibodies against NLRP3, Caspase-1, IL-1β)
-
Lipopolysaccharide (LPS) (for priming THP-1 cells)
Procedure:
-
Cell Culture: Culture macrophages according to standard protocols. For THP-1 cells, differentiate into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in sterile water or PBS.
-
Prepare a suspension of silica particles in sterile PBS. Sonicate briefly to disperse aggregates.
-
-
Experimental Groups:
-
Control (cells only)
-
Silica alone
-
This compound alone
-
Silica + this compound (co-treatment)
-
Silica pre-coated with this compound
-
-
Cell Treatment:
-
Seed macrophages in appropriate culture plates.
-
For THP-1 cells, prime with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate pro-IL-1β.
-
Add the respective treatments to the cells. Determine optimal concentrations of silica and this compound through dose-response experiments.
-
Incubate for a specified time (e.g., 6-24 hours).
-
-
Assessment of Cytotoxicity (LDH Assay):
-
Collect the cell culture supernatant.
-
Measure LDH release according to the manufacturer's instructions.
-
-
Assessment of Inflammatory Cytokine Release (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentration of IL-1β using an ELISA kit according to the manufacturer's instructions.
-
-
Assessment of NLRP3 Inflammasome Activation (Western Blot):
-
Lyse the cells to extract proteins.
-
Perform Western blotting to detect the expression and cleavage of NLRP3, Caspase-1, and IL-1β.
-
Experimental Workflow Diagram:
Caption: In vitro experimental workflow for assessing this compound's efficacy.
In Vivo Protocol: Rat Model of Silicosis Prevention
This protocol is a generalized procedure based on established rodent models of silicosis.
Objective: To evaluate the in vivo efficacy of this compound in preventing silica-induced pulmonary fibrosis in a rat model.
Animals:
-
Male Wistar or Sprague-Dawley rats (8-10 weeks old)
Materials:
-
Crystalline silica particles
-
This compound
-
Sterile saline
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Intratracheal instillation device
-
Hydroxyproline assay kit
-
Reagents for histological staining (Hematoxylin and Eosin, Masson's trichrome)
Procedure:
-
Animal Acclimatization: Acclimatize rats to the facility for at least one week before the experiment.
-
Experimental Groups:
-
Saline control
-
Silica alone
-
This compound alone
-
Silica + this compound
-
-
Induction of Silicosis:
-
Anesthetize the rats.
-
Intratracheally instill a single dose of silica suspension (e.g., 50 mg/kg in sterile saline). The saline control group receives saline only.
-
-
This compound Administration:
-
Administer this compound via a clinically relevant route, such as intramuscular injection, at a predetermined dose and frequency. The timing of administration relative to silica instillation (pre-treatment, co-treatment, or post-treatment) should be defined by the study's objective.
-
-
Monitoring:
-
Monitor the animals for signs of distress throughout the study period (e.g., 28 or 56 days).
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals.
-
Histopathology: Perfuse and fix the lungs. Embed in paraffin, section, and stain with H&E and Masson's trichrome to assess inflammation and collagen deposition.
-
Biochemical Analysis: Homogenize a portion of the lung tissue to measure hydroxyproline content, a marker of collagen deposition, using a hydroxyproline assay kit.
-
Experimental Workflow Diagram:
Caption: In vivo experimental workflow for silicosis prevention study.
Conclusion
The available evidence suggests that this compound holds promise as a preventive agent against silicosis. The proposed mechanisms of action, involving both the physical coating of silica particles and the modulation of the inflammatory response, provide a strong rationale for further investigation. The protocols outlined in this document offer a foundation for researchers to explore the therapeutic potential of this compound in a preclinical setting. Further studies are warranted to optimize dosing and administration routes and to fully elucidate the molecular mechanisms underlying its protective effects.
References
- 1. Silica crystals and aluminum salts mediate NALP-3 inflammasome activation via phagosomal destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silica crystals and aluminum salts activate the NALP3 inflammasome through phagosomal destabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Silica crystals and aluminum salts activate the NALP3 inflammasome through phagosomal destabilization | Semantic Scholar [semanticscholar.org]
- 4. Preventive effect of aluminium citrate on silicosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing aluminum citrate precipitation during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of aluminum citrate during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound precipitation during synthesis?
A1: this compound precipitation typically occurs due to the formation of insoluble aluminum hydroxide or oxyhydroxide species.[1][2] This is often triggered by several factors, including:
-
Incorrect pH: The pH of the reaction mixture is a critical factor.[3] If the pH is not carefully controlled, especially during the addition of a base to neutralize the solution, localized areas of high pH can cause the premature precipitation of aluminum hydroxides.[3][4]
-
Inappropriate Molar Ratios: An incorrect molar ratio of aluminum to citrate can lead to incomplete chelation of the aluminum ions, leaving them free to precipitate.[5] A molar ratio of aluminum to citrate of less than approximately 2.2:1 is often recommended to ensure complete complexation.[5]
-
High Temperatures: Elevated temperatures can promote the formation of insoluble aluminum byproducts.[3] It is crucial to maintain the recommended temperature range throughout the synthesis process.
-
Presence of Carbon Dioxide: In syntheses involving sodium aluminate, exposure to atmospheric carbon dioxide can lead to the formation of precipitates.[4]
Q2: How does pH influence the stability of this compound solutions?
A2: The pH of the solution plays a pivotal role in determining the species of this compound complexes present and their solubility. At a low pH (around 3), mononuclear this compound complexes are predominant.[3] As the pH increases to 4 and above, polynuclear species begin to form.[3] Stable this compound solutions are typically achieved in a pH range of 5.0 to 9.0.[4][5] Outside of this range, the risk of precipitating aluminum hydroxides increases significantly.
Q3: What is the recommended molar ratio of aluminum to citrate to prevent precipitation?
A3: To prevent precipitation, the molar ratio of aluminum to citrate should be at most about 2.2:1.[5] Ratios higher than this can result in unchelated aluminum, which is prone to precipitation, especially as the pH is increased.[5] Some studies have shown that increasing the citric acid to aluminum ratio to near unity can completely prevent particle nucleation.[1]
Q4: Can the order of reagent addition affect the outcome of the synthesis?
A4: Yes, the order and rate of reagent addition are important. For instance, in methods involving the neutralization of an acidic mixture of an aluminum salt and citric acid, the slow and gradual addition of a base with vigorous agitation is crucial to avoid localized high pH and subsequent precipitation.[5][6] Similarly, when using sodium aluminate, the gradual addition of citric acid or sodium citrate to the agitated sodium aluminate solution is recommended.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon mixing aluminum salt and citric acid. | Highly concentrated reactants leading to localized supersaturation. | Dilute the initial solutions of the aluminum salt and citric acid. Ensure vigorous agitation during mixing.[5][7] |
| A white, gelatinous precipitate forms during pH adjustment. | Localized high pH causing the formation of aluminum hydroxide. | Add the basic solution (e.g., NaOH, NH4OH) slowly and with vigorous stirring to ensure rapid dispersion.[5][6] Consider cooling the reaction mixture during neutralization to dissipate heat.[4] |
| The final solution is cloudy or forms a precipitate over time. | Incomplete complexation of aluminum. The pH is outside the stable range. The molar ratio of Al:citrate is too high. | Verify the final pH of the solution is within the 5.0 to 9.0 range.[4][5] Ensure the molar ratio of aluminum to citrate is no more than 2.2:1.[5] |
| Precipitation occurs when the solution is heated. | Thermal decomposition or formation of insoluble byproducts at elevated temperatures. | Maintain the reaction temperature below 40°C, especially when using sodium aluminate.[3][4] During neutralization steps, keep the temperature within the recommended range (e.g., 40°C to 60°C).[6] |
| Synthesis using sodium aluminate results in a precipitate. | Reaction with atmospheric carbon dioxide. | Conduct the reaction under an atmosphere that is substantially free of carbon dioxide, for example, by using a nitrogen blanket.[4] |
Quantitative Parameters for Stable this compound Synthesis
| Parameter | Recommended Range | Source |
| pH of Final Solution | 5.0 - 9.0 | [4][5] |
| Aluminum to Citrate Molar Ratio | At most 2.2:1 | [5] |
| Temperature (Sodium Aluminate Method) | Below 40°C | [3][4] |
| Temperature (Neutralization Step) | 40°C - 60°C | [6] |
Experimental Protocol: Synthesis of a Stable this compound Solution
This protocol is based on the reaction of an aluminum-chloride-containing complex with citric acid, followed by pH adjustment.
Materials:
-
Aqueous solution of an aluminum-chloride-containing complex (e.g., aluminum chlorohydrate)
-
Aqueous solution of citric acid
-
Aqueous solution of a strong base (e.g., sodium hydroxide or ammonium hydroxide)
-
Reaction vessel with vigorous agitation (e.g., magnetic stirrer or overhead stirrer)
-
pH meter
-
Heating/cooling bath (optional, for temperature control)
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare an aqueous solution of the aluminum-chloride-containing complex.
-
Prepare an aqueous solution of citric acid.
-
-
Mixing:
-
pH Adjustment:
-
Slowly add the strong basic solution to the stirred mixture to adjust the pH to a level between 5.0 and 9.0.[5]
-
Monitor the pH continuously using a pH meter.
-
Maintain vigorous agitation throughout the addition of the base to prevent localized high pH.[6]
-
If necessary, use a cooling bath to maintain the temperature within the desired range (e.g., 40°C to 60°C) during this exothermic neutralization step.[6]
-
-
Final Product:
-
Once the desired pH is reached and stable, the resulting clear solution is the stable this compound product.
-
Visualizing Precipitation Pathways and Prevention
Caption: Factors influencing this compound precipitation and prevention.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inhibition of aluminum oxyhydroxide precipitation with citric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 813-92-3 | Benchchem [benchchem.com]
- 4. US4560783A - Process for producing this compound solutions - Google Patents [patents.google.com]
- 5. US5559263A - this compound preparations and methods - Google Patents [patents.google.com]
- 6. data.epo.org [data.epo.org]
- 7. prepchem.com [prepchem.com]
Technical Support Center: Optimizing pH for Stable Aluminum Citrate Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and stabilization of aluminum citrate solutions. Accurate control of pH is paramount to prevent precipitation and ensure the desired complex formation for your experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for creating a stable this compound solution?
The optimal pH for a stable this compound solution depends on the desired this compound species and the molar ratio of aluminum to citrate. Generally, a pH range of 5.0 to 9.0 is recommended for preparing stable liquid this compound solutions.[1] Within this range, different complexes can be formed. For instance, a stable trinuclear complex, [Al₃(H₋₁Cit)₃(OH)(H₂O)]⁴⁻, has been successfully isolated from solutions with a pH between 7 and 9.[2]
Q2: How does pH affect the type of this compound complex formed in solution?
The pH of the aqueous solution plays a critical role in dictating the structure of the this compound complex.[3][4]
-
Acidic pH: In acidic conditions, protonated citrate ligands are more prevalent, leading to the formation of complexes such as [Al(C₆H₅O₇)(C₆H₄O₇)]⁴⁻.[3][4]
-
Alkaline pH: At alkaline pH, deprotonated citrate ligands dominate, favoring the formation of complexes like [Al(C₆H₄O₇)₂]⁵⁻.[3][4]
The relationship between pH and the predominant this compound species is summarized in the table below.
Q3: My this compound solution is cloudy. What is causing this precipitation and how can I prevent it?
Cloudiness or precipitation in your this compound solution is likely due to the formation of insoluble aluminum oxyhydroxide. This can be influenced by several factors, including pH and the molar ratio of citrate to aluminum.
To prevent precipitation:
-
Adjust the pH: Ensure the pH of your solution is within the stable range of 5.0 to 9.0.[1]
-
Optimize the Citrate to Aluminum Ratio: Increasing the molar ratio of citric acid to aluminum can inhibit the formation of aluminum-containing particles. At a citrate-to-aluminum ratio of 0.82, particle formation can be completely prevented, even at a pH of 5.32.[5]
Q4: Does the molar ratio of aluminum to citrate affect the stability of the solution?
Yes, the molar ratio of aluminum to citrate is a crucial factor in maintaining a stable solution. While a 1:1 molar ratio is a common starting point, studies have shown that adjusting this ratio can enhance stability. For example, adding citric acid to a solution with aluminum at a 1:1 molar ratio can decrease the amount of dissolved aluminum by half.[6] For some applications, a molar ratio of aluminum to citrate between 0.5:1 and 2.2:1 is recommended for stable liquid preparations.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitate forms immediately upon mixing aluminum and citrate solutions. | Incorrect pH of the initial solutions. | 1. Check and adjust the pH of the aluminum salt solution and the citric acid solution before mixing. 2. Slowly add the aluminum salt solution to the citric acid solution while stirring vigorously to ensure localized pH changes are minimized. |
| Solution becomes cloudy over time. | pH has shifted out of the optimal range. Insufficient citrate to stabilize the aluminum. | 1. Monitor the pH of the solution regularly and adjust as necessary with a suitable acid or base (e.g., HCl or NaOH). 2. Consider increasing the molar concentration of citric acid relative to the aluminum concentration. |
| Gel formation occurs. | High concentration of reactants. Inappropriate pH for the desired concentration. | 1. Dilute the solution with deionized water. 2. Adjust the pH to a range where the desired this compound complex is soluble at the target concentration. |
| Inconsistent experimental results. | Variation in the this compound species present. | 1. Strictly control the pH of the solution preparation to ensure the formation of a consistent this compound complex. 2. Characterize the this compound species in your solution using techniques like NMR spectroscopy if possible.[2] |
Data Presentation
Table 1: pH-Dependent Formation of this compound Complexes
| pH Range | Predominant this compound Species | Reference |
| Acidic | [Al(C₆H₅O₇)(C₆H₄O₇)]⁴⁻ | [3][4] |
| 5.0 - 9.0 | Stable liquid solution, specific complex depends on other factors | [1] |
| 7.0 - 9.0 | [Al₃(H₋₁Cit)₃(OH)(H₂O)]⁴⁻ (Trinuclear complex) | [2] |
| Alkaline | [Al(C₆H₄O₇)₂]⁵⁻ | [3][4] |
Experimental Protocols
Protocol: Preparation of a Stable this compound Solution
This protocol provides a general guideline for preparing a stable this compound solution. The specific concentrations and volumes should be adapted based on your experimental requirements.
Materials:
-
Aluminum Chloride (AlCl₃) or another suitable aluminum salt
-
Citric Acid (C₆H₈O₇)
-
Sodium Hydroxide (NaOH) solution (e.g., 1 M) for pH adjustment
-
Hydrochloric Acid (HCl) solution (e.g., 1 M) for pH adjustment
-
Deionized water
-
pH meter
-
Stir plate and stir bar
Methodology:
-
Prepare Stock Solutions:
-
Prepare an aqueous solution of the aluminum salt at the desired concentration.
-
Prepare an aqueous solution of citric acid at a concentration calculated to achieve the desired aluminum-to-citrate molar ratio.
-
-
Mixing:
-
Place the citric acid solution in a beaker with a stir bar and place it on a stir plate.
-
Slowly add the aluminum salt solution to the citric acid solution while stirring continuously. This order of addition is crucial to prevent localized high concentrations of aluminum that can lead to precipitation.
-
-
pH Adjustment:
-
Monitor the pH of the mixture using a calibrated pH meter.
-
Slowly add the NaOH solution dropwise to raise the pH to the desired level within the 5.0 to 9.0 range. If the pH overshoots, carefully add the HCl solution to adjust it back.
-
Allow the solution to stir for at least 30 minutes to ensure the pH has stabilized.
-
-
Final Volume Adjustment and Storage:
-
Once the desired pH is stable, transfer the solution to a volumetric flask and add deionized water to reach the final desired volume.
-
Store the solution in a well-sealed container at room temperature.
-
Visualizations
Caption: pH-dependent speciation of this compound complexes.
References
- 1. US5559263A - this compound preparations and methods - Google Patents [patents.google.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Synthesis, pH-dependent structural characterization, and solution behavior of aqueous aluminum and gallium citrate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bibliotekanauki.pl [bibliotekanauki.pl]
Technical Support Center: Mitigating Syneresis in Aluminum Citrate Crosslinked Hydrogels
Welcome to the technical support center for aluminum citrate crosslinked hydrogels. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate syneresis in their hydrogel experiments.
Frequently Asked Questions (FAQs)
Q1: What is syneresis and why is it a problem in hydrogels?
A1: Syneresis is the spontaneous contraction of a hydrogel, which leads to the expulsion of the solvent (usually water) from its network.[1][2] This phenomenon is a significant issue in applications like drug delivery and tissue engineering because it can alter the hydrogel's volume, mechanical properties, and, most importantly, the release profile of encapsulated therapeutic agents.
Q2: What are the primary causes of syneresis in this compound crosslinked hydrogels?
A2: Syneresis in these hydrogels is primarily driven by:
-
Increased Hydrophobicity: Changes in the hydrophobic/hydrophilic balance within the polymer network can lead to the expulsion of water.[2]
-
Over-crosslinking: An excessive concentration of the this compound crosslinker can cause the polymer chains to become too tightly bound, squeezing out water.
-
Polymer Chain Rearrangement: Over time, polymer chains can rearrange themselves into a more thermodynamically stable, compact structure, reducing the space available for water.
-
Environmental Factors: Changes in pH, temperature, and the presence of certain ions can disrupt the hydrogel network and induce syneresis.[3]
Q3: How does the polymer-to-crosslinker ratio affect syneresis?
A3: The ratio of the polymer to the this compound crosslinker is a critical factor. While a sufficient amount of crosslinker is necessary for gel formation, an excessively high concentration can lead to a more rigid and less swollen hydrogel, which is more prone to syneresis. Conversely, too little crosslinker will result in a weak gel that may not form properly or will degrade too quickly. Finding the optimal ratio is crucial for hydrogel stability.[3]
Q4: What is the role of pH in the stability of this compound crosslinked hydrogels?
A4: pH plays a pivotal role in both the crosslinking process and the subsequent stability of the hydrogel. The effectiveness of this compound as a crosslinker is pH-dependent. For polyacrylamide hydrogels, for instance, strong gels are typically formed at a pH of around 6, while weaker gels are observed at a pH of 9.[3] The optimal pH for gelation and stability will depend on the specific polymer being used. It is generally recommended to maintain the pH within a range of 5.5 to 7.5 for the most stable polymeric gel.[3]
Troubleshooting Guide
This guide addresses common problems encountered during the preparation and handling of this compound crosslinked hydrogels.
Problem 1: My hydrogel is exhibiting significant syneresis shortly after formation.
| Possible Cause | Troubleshooting Step |
| Incorrect Polymer-to-Crosslinker Ratio | Optimize the concentration of this compound. A general recommendation is a polymer-to-crosslinker weight ratio of around 40:1, though this may need to be adjusted for your specific polymer.[3] |
| Suboptimal pH of the Gelation Solution | Adjust the pH of your polymer and crosslinker solutions. For many systems, a pH range of 5.5 to 7.5 provides the most stable hydrogels.[3] Use appropriate buffers to maintain a stable pH during gelation. |
| High Salinity | If your application involves saline solutions, be aware that high salt concentrations, particularly with divalent cations, can induce syneresis. Consider using a lower salt concentration or a different buffer system. |
| Elevated Temperature | Higher temperatures can sometimes accelerate syneresis.[3] If possible, try conducting your experiments and storing your hydrogels at a lower temperature. |
Problem 2: My hydrogel is not forming, or the gel is too weak.
| Possible Cause | Troubleshooting Step |
| Insufficient Crosslinker Concentration | Gradually increase the concentration of the this compound solution. |
| Incorrect pH | The crosslinking efficiency of this compound is highly pH-dependent. Ensure the pH of your reaction mixture is within the optimal range for your polymer. For some systems, a pH of around 6 is ideal for forming strong gels.[3] |
| Inadequate Mixing | Ensure thorough and uniform mixing of the polymer and crosslinker solutions to promote homogeneous gelation. |
| Polymer Concentration is Too Low | Increase the concentration of your polymer solution to ensure sufficient chain entanglement for crosslinking. |
Problem 3: I'm observing inconsistent gelling times.
| Possible Cause | Troubleshooting Step |
| Temperature Fluctuations | Maintain a constant temperature during the gelation process, as temperature can significantly affect the rate of crosslinking. |
| Variations in pH | Small changes in pH can lead to significant differences in gelling time. Use a reliable pH meter and fresh buffer solutions. |
| Inconsistent Mixing Technique | Standardize your mixing procedure (e.g., speed and duration of stirring) to ensure reproducibility. |
Data Summary
The following tables summarize the impact of key parameters on hydrogel syneresis and stability based on available literature.
Table 1: Effect of Polymer and Crosslinker Concentration on Syneresis
| Polymer System | Polymer Conc. | Crosslinker (this compound) Conc. | Effect on Syneresis | Reference |
| Polyacrylamide | Increasing | Constant | Decreased Syneresis | [3] |
| Polyacrylamide | Constant | Increasing | Increased Syneresis (if overdosed) | [3] |
Table 2: Influence of pH on Hydrogel Stability
| Polymer System | pH Range | Observation | Reference |
| Polyacrylamide | 5.5 - 7.5 | Most stable gel, minimal syneresis | [3] |
| Polyacrylamide | 6.0 | Strong gel formation | [3] |
| Polyacrylamide | 9.0 | Weak gel formation | [3] |
Experimental Protocols
Protocol 1: Preparation of an this compound Crosslinked Polysaccharide Hydrogel (e.g., Carboxymethyl Cellulose)
Materials:
-
Carboxymethyl cellulose (CMC)
-
This compound
-
Deionized water
-
pH meter
-
Stir plate and stir bar
-
Molds (e.g., petri dishes or custom molds)
Methodology:
-
Prepare Polymer Solution: Dissolve a specific amount of CMC (e.g., 2% w/v) in deionized water with constant stirring until a homogeneous solution is formed.
-
Prepare Crosslinker Solution: Prepare an this compound solution of a specific concentration (e.g., 5% w/v) in deionized water.
-
pH Adjustment: Adjust the pH of both the polymer and crosslinker solutions to the desired value (e.g., pH 6.0) using a dilute acid or base.
-
Crosslinking: While stirring the polymer solution, slowly add the this compound solution at a predetermined polymer-to-crosslinker ratio.
-
Casting: Pour the mixture into molds and allow it to stand at room temperature for a specified time (e.g., 24 hours) for the crosslinking reaction to complete.
-
Washing: After gelation, wash the hydrogels with deionized water to remove any unreacted crosslinker.
Protocol 2: Measurement of Syneresis
Materials:
-
Formed hydrogel
-
Analytical balance
-
Filter paper
Methodology:
-
Initial Weight: Carefully remove the hydrogel from its mold, gently blot any excess surface water with filter paper, and record its initial weight (W_initial).
-
Incubation: Place the hydrogel in a sealed container at a specific temperature and humidity.
-
Periodic Measurement: At regular time intervals (e.g., every 24 hours), remove the hydrogel, carefully collect and weigh the expelled water, or re-weigh the hydrogel (W_t).
-
Calculate Syneresis: The percentage of syneresis can be calculated using the following formula: Syneresis (%) = [(W_initial - W_t) / W_initial] * 100
Visualizations
Caption: Experimental workflow for hydrogel preparation and syneresis analysis.
Caption: Troubleshooting logic for addressing high syneresis in hydrogels.
References
Technical Support Center: Improving the Thermal Stability of Aluminum Citrate Gels
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aluminum citrate gels.
Frequently Asked Questions (FAQs)
1. What are the key factors influencing the thermal stability of this compound gels?
The thermal stability of this compound gels is primarily influenced by:
-
pH of the System: The pH affects the structure of the this compound complex and the availability of polymer carboxyl groups for crosslinking. A pH range of 5.5 to 7.5 is generally considered optimal for forming stable gels.[1]
-
Polymer Concentration: Increasing the polymer concentration generally enhances gel strength and thermal stability up to an optimal point.[1]
-
Crosslinker (this compound) Concentration: The ratio of polymer to crosslinker is crucial. An excess of this compound can lead to a decrease in the water retention of the gel.[2]
-
Presence of Additives: Salts like NaCl, MgCl2, and NaHCO3 can affect the syneresis (water expulsion) of the gel.[1] The addition of silica nanoparticles has been shown to improve the thermal and physical stability of similar hydrogel systems.[3]
-
Temperature: Higher temperatures can accelerate the crosslinking reaction but can also lead to gel degradation if excessive.[1][3]
2. How does pH affect the gelation process and stability?
The pH of the gelling solution is a critical parameter. For polyacrylamide gels crosslinked with this compound, strong gels are typically formed at a pH of around 6.[1] At this pH, the this compound complex is likely in a form that allows for efficient crosslinking.[1] In contrast, at a higher pH of 9, weaker gels are formed.[1] The stability of colloidal aluminum-based crosslinkers can also decrease in alkaline conditions, leading to faster settling and less efficient crosslinking.[3][4]
3. What is the optimal polymer-to-crosslinker ratio?
The optimal ratio is system-dependent. However, for some polyacrylamide-aluminum citrate systems, a weight ratio of polymer to crosslinker of 40:1 has been found to achieve the maximum stability time.[1] It is crucial to optimize this ratio for your specific polymer and experimental conditions.
4. Can the order of adding reagents impact gel formation?
Yes, the order of addition can be important. It is common practice to first prepare the polymer solution and the this compound solution separately. The two solutions are then mixed to initiate the crosslinking process.[5] For consistent results, it is recommended to follow a standardized protocol.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Premature Gelation | - pH is too low, leading to rapid aluminum release and crosslinking.[5] - High ambient temperature accelerating the reaction. | - Adjust the initial pH of the polymer solution to be within the optimal range (5.5-7.5).[1] - Conduct the mixing and initial gelation at a lower temperature. |
| Weak or No Gel Formation | - pH is too high (e.g., pH 9), resulting in weak gel structures.[1] - Insufficient crosslinker concentration. - Incompatible polymer or incorrect polymer concentration. | - Lower the pH to the optimal range for strong gel formation (around pH 6).[1] - Increase the this compound concentration incrementally. - Ensure the correct polymer is being used and optimize its concentration. |
| Gel Syneresis (Water Expulsion) | - Sub-optimal polymer-to-crosslinker ratio. - Presence of certain salts that can influence water retention.[1] - High temperatures can increase syneresis.[1] | - Optimize the polymer-to-crosslinker weight ratio (e.g., around 40:1).[1] - Evaluate the effect of any additives on gel stability. - Consider lowering the aging temperature of the gel. |
| Inconsistent Gel Properties | - Inhomogeneous mixing of polymer and crosslinker. - Fluctuations in temperature or pH during preparation. | - Ensure vigorous and thorough mixing of the polymer and this compound solutions.[6] - Maintain strict control over temperature and pH throughout the experiment.[6] |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Solution
This protocol is adapted from a method for preparing a liquid this compound solution.[5][6]
Materials:
-
Aluminum chloride (e.g., 34% w/w solution)[6]
-
Citric acid (e.g., 50% w/w solution)[6]
-
Sodium hydroxide or Ammonium hydroxide for pH adjustment[5]
-
Deionized water
Procedure:
-
Combine the aluminum chloride solution with the citric acid solution while providing vigorous agitation. A typical molar ratio of aluminum to citrate is between 1.5:1 and 2:1.[5]
-
Continue vigorous agitation and monitor the temperature, as the reaction can be exothermic. Maintain the temperature between 40°C and 60°C.[6]
-
Slowly add sodium hydroxide or ammonium hydroxide solution to adjust the pH to a level between 5.5 and 7.5.[5]
-
Continue stirring until a stable, clear solution is obtained.
Protocol 2: Thermogravimetric Analysis (TGA) of this compound Gels
This protocol outlines a general procedure for assessing the thermal stability of hydrogels using TGA.[3][7]
Equipment:
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Place a small, precisely weighed sample of the this compound gel (typically 5-10 mg) into a TGA crucible.
-
Place the crucible in the TGA furnace.
-
Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 105°C or higher) at a controlled heating rate (e.g., 10°C/min).[3]
-
Maintain the final temperature for a set period (e.g., 1 hour) to ensure the evaporation of all volatile components.[3]
-
Use an inert purge gas, such as nitrogen, at a constant flow rate (e.g., 35 mL/min) to prevent oxidative degradation.[3]
-
Record the mass loss of the sample as a function of temperature.
Quantitative Data Summary
Table 1: Effect of pH on this compound Gel Strength
| pH | Gel Strength | Tan (delta) | Reference |
| 6 | Strong | < 0.1 | [1] |
| 9 | Weak | > 0.1 | [1] |
Table 2: Thermal Stability of Aluminum-Based Crosslinkers (TGA)
| Crosslinker | Weight Loss at 105°C | Thermal Stability | Reference |
| Aluminum Acetate (AlAc) | < 10% | Good | [3] |
| Aluminum Aminoacetate (Al-AmAc) | < 10% | Good | [3] |
| Aluminum Nitrate (AlNt) | ~67% | Poor | [3] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development of pH-Controlled Aluminum-Based Polymeric Gel for Conformance Control in Sour Gas Reservoirs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US5559263A - this compound preparations and methods - Google Patents [patents.google.com]
- 6. data.epo.org [data.epo.org]
- 7. d-nb.info [d-nb.info]
Effect of salinity on the performance of aluminum citrate crosslinkers
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of aluminum citrate crosslinkers, with a specific focus on the effects of salinity on hydrogel performance.
Troubleshooting Guide
This guide addresses common problems encountered during experiments involving this compound crosslinkers, particularly in saline conditions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Failure to Form a Gel or Weak Gel Formation | Insufficient Crosslinker Concentration: The ratio of polymer to crosslinker may be too low for the given polymer concentration. Inappropriate pH: this compound crosslinking is pH-sensitive. Strong gels are typically formed at a pH of around 6, while weaker gels form at a pH of 9.[1] High Salinity: Excessive salinity can inhibit crosslinking. Low Temperature: The crosslinking reaction may be too slow at low temperatures. | Increase Crosslinker Concentration: Incrementally increase the this compound concentration. A common starting point is a polymer-to-crosslinker weight ratio of 40:1.[1] Adjust pH: Measure and adjust the pH of your polymer solution to the optimal range for gelation (typically between 5.5 and 7.5).[1] Optimize for Salinity: If working with high-salinity brines, you may need to increase the polymer and/or crosslinker concentration to compensate for the inhibitory effects of salt.[2] Increase Temperature: If experimentally feasible, increasing the temperature can accelerate the crosslinking reaction. |
| Rapid, Uncontrolled Gelation | High Crosslinker Concentration: An excess of this compound can lead to rapid and premature gelation. High Temperature: Elevated temperatures can significantly increase the rate of the crosslinking reaction. | Reduce Crosslinker Concentration: Decrease the amount of this compound in your formulation. Lower the Temperature: Conduct the crosslinking reaction at a lower temperature to slow down the gelation process. |
| Gel Syneresis (Expulsion of Water) | Excessive Crosslinker: Too much crosslinker can lead to a brittle gel network that is prone to syneresis. High Salinity: High salt concentrations can contribute to gel dehydration. | Optimize Crosslinker Ratio: Reduce the crosslinker concentration to achieve a more stable gel. Addressing syneresis often involves finding the optimal polymer-to-crosslinker ratio.[3] Adjust Salinity: If possible, reduce the salt concentration of the brine. |
| Precipitation in the Solution | Incompatible pH: At certain pH levels, aluminum hydroxide may precipitate, especially in the presence of minerals like those found in limestone.[4] High Salinity: Certain salts at high concentrations can cause the polymer to precipitate. | Adjust pH: Ensure the pH of your solution is within a range that maintains the solubility of the this compound complex. Increasing the citrate-to-aluminum ratio can also help prevent precipitation.[4] Screen Brine Compatibility: Test the solubility of your polymer in the specific brine you are using before adding the crosslinker. |
Frequently Asked Questions (FAQs)
Q1: How does salinity affect the performance of this compound crosslinkers?
A1: Salinity has a significant, multi-faceted impact on the performance of this compound crosslinked hydrogels:
-
Gel Strength: Generally, increasing salinity negatively impacts the final strength of the gel. For instance, one study noted an 82% reduction in gel strength when moving from freshwater to seawater. This is primarily due to the "shielding effect" of salt cations on the negatively charged polymer chains, which reduces the number of available sites for crosslinking.
-
Gelation Time: The effect of salinity on gelation time can be complex. In some cases, higher salinity can speed up gelation.[2] However, very high salinity can also hinder the crosslinking reaction.[2] The specific ions in the brine also play a role.
-
Viscosity: The viscosity of the polymer solution typically decreases as salinity increases. This is because the salt ions cause the polymer chains to coil, reducing their hydrodynamic volume.[5][6]
Q2: What is the optimal pH for this compound crosslinking?
A2: The optimal pH for forming strong, stable gels with this compound is typically in the slightly acidic to neutral range, around pH 6.[1] At this pH, polynuclear aluminum species are present, which are effective for crosslinking.[1] At higher pH values (e.g., pH 9), weaker gels are generally formed.[1]
Q3: Can I use this compound crosslinkers in high-temperature applications?
A3: Yes, this compound crosslinked gels can be stable at elevated temperatures. However, high temperatures will accelerate the gelation rate, so the formulation (e.g., crosslinker concentration) may need to be adjusted to prevent premature gelation.
Q4: Why is my gel showing syneresis (weeping)?
A4: Syneresis, the expulsion of water from a gel, can occur for a few reasons. A primary cause is an excessive concentration of the crosslinker, which can lead to a more brittle and less stable gel network.[3] High salinity can also contribute to this phenomenon. To mitigate syneresis, it is recommended to optimize the polymer-to-crosslinker ratio by reducing the amount of crosslinker.[3]
Q5: What is the mechanism of this compound crosslinking with polymers like polyacrylamide?
A5: The crosslinking process involves the this compound complex releasing aluminum ions (Al³⁺), which then form coordination bonds with the functional groups (e.g., carboxylate groups) on the polymer chains. This creates a three-dimensional network structure, resulting in the formation of a hydrogel. The release of Al³⁺ from the citrate complex can be influenced by factors such as pH, temperature, and salinity.[2]
Data Presentation
Effect of Salinity on Hydrogel Properties
| Parameter | Effect of Increasing Salinity | Quantitative Data Example | Reference |
| Gel Strength | Decreases | 82% reduction from freshwater to seawater. | |
| Gelation Time | Can be accelerated or decelerated depending on the specific salt concentration and composition. | Gelation time shortened from 46 hours to 17 hours with an increase in salinity.[2] | [2] |
| Viscosity of Polymer Solution | Decreases | Viscosity decreased as NaCl concentration increased from 0.5 g/L to 20 g/L.[5] | [5][6] |
Experimental Protocols
Preparation of Polyacrylamide-Aluminum Citrate Hydrogels
This protocol describes the preparation of a basic polyacrylamide (PAM) hydrogel crosslinked with this compound.
Materials:
-
Partially hydrolyzed polyacrylamide (HPAM)
-
This compound
-
Deionized water or brine of desired salinity
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Beakers
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Prepare the Polymer Solution:
-
Slowly add the desired amount of HPAM powder to the deionized water or brine while stirring vigorously to prevent the formation of "fish-eyes" (undissolved polymer clumps).
-
Continue stirring until the polymer is fully dissolved. This may take several hours. A common polymer concentration is in the range of 1000-5000 ppm.
-
-
Prepare the Crosslinker Solution:
-
In a separate beaker, dissolve the this compound in deionized water or the same brine used for the polymer solution.
-
-
pH Adjustment (Optional but Recommended):
-
Measure the pH of the polymer solution and adjust to the desired range (typically 5.5-7.5) using dilute HCl or NaOH.
-
-
Initiate Crosslinking:
-
Add the crosslinker solution to the polymer solution while stirring. A common polymer-to-crosslinker weight ratio is 40:1.[1]
-
Mix thoroughly for a few minutes to ensure homogeneous distribution of the crosslinker.
-
-
Gelation:
-
Pour the solution into the desired container (e.g., vials, beaker) and allow it to stand at the desired temperature to form a gel. Gelation time can range from hours to days depending on the formulation and temperature.
-
Testing Hydrogel Performance in Saline Solutions
This protocol outlines methods for evaluating the properties of the prepared hydrogels.
a) Swelling Ratio Measurement
-
Prepare a hydrogel sample of a known initial weight (W_d).
-
Immerse the sample in a brine solution of a specific salinity.
-
Periodically remove the sample, gently blot the surface to remove excess water, and weigh it (W_s).
-
Continue until the weight becomes constant, indicating equilibrium swelling.
-
Calculate the swelling ratio (SR) using the formula: SR = (W_s - W_d) / W_d.[7]
b) Rheological Measurement
-
Use a rheometer to measure the viscoelastic properties of the hydrogel.
-
Load the gel sample onto the rheometer plate.
-
Perform an oscillatory time sweep to monitor the storage modulus (G') and loss modulus (G'') during gelation. The point where G' exceeds G'' is often defined as the gelation point.
-
Once the gel is formed, a frequency sweep can be performed to characterize the gel strength.
c) Visual Bottle Testing
-
Prepare several vials with the hydrogel formulation.
-
Place them in a water bath at a constant temperature.
-
Periodically tilt the vials to observe the gel formation. The gelation time can be recorded as the point where the gel no longer flows.
Visualizations
Caption: Experimental workflow for hydrogel preparation and analysis.
Caption: Troubleshooting flowchart for common gelation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of salinity on the properties of the different HPAM/Al3+ systems | Oil & Gas Science and Technology - Revue d'IFP Energies nouvelles [ogst.ifpenergiesnouvelles.fr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. contractlaboratory.com [contractlaboratory.com]
Troubleshooting incomplete crosslinking of polymers with aluminum citrate
Welcome to the Technical Support Center for Polymer Crosslinking with Aluminum Citrate. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully crosslinking polymers using this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the crosslinking process in a direct question-and-answer format.
Issue 1: Incomplete or Weak Gel Formation
Question: Why is my polymer solution not forming a gel, or why is the resulting gel too weak?
Answer: Incomplete or weak gelation is a common issue that can be attributed to several factors. The most critical parameters to investigate are pH, component concentrations, and temperature.
-
pH Imbalance: The pH of the gelling solution is the most critical factor. The structure of the this compound complex and its reactivity are highly pH-dependent. Strong gels are typically formed at a pH of around 6, while weak gels form at a pH of 9.[1] The optimal range for achieving a stable gel is generally between 5.5 and 7.5.[1] Outside this window, the crosslinking efficiency can decrease dramatically.
-
Incorrect Concentrations:
-
Low Polymer Concentration: At very low polymer concentrations (e.g., ≤ 200 mg/L for HPAM), intra-molecular crosslinking is favored over the inter-molecular crosslinking required for network formation.[2] This results in coiled polymer chains rather than a cohesive gel network.
-
Suboptimal Polymer-to-Crosslinker Ratio: An optimal ratio between the polymer and this compound is essential. Too little crosslinker will result in insufficient crosslink points. Conversely, an excess of aluminum ions can surpass the available carboxyl groups on the polymer, leading to a decrease in the gel's water retention and strength.[3] For some HPAM systems, a weight ratio of polymer to crosslinker of 40:1 has been found to maximize stability.[1]
-
-
Inadequate Temperature: The crosslinking reaction rate is temperature-dependent. If the temperature is too low, the reaction may proceed too slowly to form a gel within the expected timeframe.[4]
-
Polymer Type: Ensure your polymer has accessible carboxyl groups (e.g., partially hydrolyzed polyacrylamide - HPAM, carboxymethyl cellulose - CMC) that can participate in the coordination bond with aluminum.[1][5]
Below is a troubleshooting workflow to diagnose the cause of weak or incomplete gelation.
Caption: Troubleshooting workflow for weak or incomplete gelation.
Issue 2: Gelation Time is Uncontrolled (Too Fast or Too Slow)
Question: How can I control the gelation time? It's either happening too quickly or taking too long.
Answer: Gelation time is primarily controlled by pH and temperature.
-
Temperature: The crosslinking reaction generally follows Arrhenius's equation, meaning the rate increases with temperature.[4] To slow down a fast reaction, lower the temperature. To accelerate a slow one, increase the temperature.
-
pH: pH has a complex influence. For many systems, moving towards the optimal pH (around 6-7) will increase the reaction rate. However, for some colloidal aluminum systems, such as those involving aluminum acetate, the gelation rate decreases as the pH increases.[4] It is crucial to characterize the behavior of your specific system.
-
Crosslinker Formulation: this compound is designed for a slow release of aluminum ions to ensure controlled gelation.[5] If gelation is too rapid, it may indicate that the citrate is not effectively sequestering the aluminum. Ensure the proper molar ratio of aluminum to citrate is used during the crosslinker preparation.[6]
Issue 3: Gel Syneresis (Weeping)
Question: My gel has formed, but it is shrinking and expelling water. How can I prevent this?
Answer: Syneresis, or the expulsion of solvent from the gel network, can be a sign of excessive crosslinking or an unstable network.
-
Increase Polymer Concentration: Increasing the concentration of the polymer generally leads to a decrease in syneresis.[1] A higher polymer content creates a more robust network that can hold the solvent more effectively.
-
Optimize Crosslinker Ratio: While seemingly counterintuitive, reducing the crosslinker concentration from an excessive amount can sometimes improve gel stability and reduce syneresis.
-
Control Salinity: High concentrations of salts, especially divalent cations like Ca²⁺ and Mg²⁺, can affect the polymer coil structure and impact gel stability.[5] If possible, control the ionic strength of your gelling solution.
Quantitative Data Summary
The following tables summarize key quantitative parameters influencing the crosslinking process.
Table 1: Effect of pH on Gel Strength and Formation
| pH Value | This compound Species | Resulting Gel Properties (Polyacrylamide-based) | Reference |
|---|---|---|---|
| 3 | Mononuclear complexes | Inefficient crosslinking | [1] |
| 4 | Polynuclear species begin to form | Gel formation initiated | [1] |
| 6 | Polynuclear complexes | Strong gel, tan(δ) < 0.1 | [1] |
| 9 | Polynuclear complexes | Weak gel, tan(δ) > 0.1 | [1] |
| 5.5 - 7.5 | Optimal range | Most stable polymeric gel |[1] |
Table 2: Influence of Key Parameters on Crosslinking Outcome
| Parameter | Effect of Increase | Notes | Reference |
|---|---|---|---|
| Temperature | Increases crosslinking rate | Follows Arrhenius's equation. Can also increase polymer hydrolysis. | [4] |
| Polymer Conc. | Decreases syneresis, promotes inter-molecular crosslinking | A critical concentration is needed to switch from intra- to inter-molecular linking. | [1][2] |
| Crosslinker Conc. | Increases gel strength up to an optimal point | Excess crosslinker can lead to weaker, brittle gels with high syneresis. | [3] |
| Salinity (esp. Ca²⁺, Mg²⁺) | Can negatively impact gel strength | Affects polymer chain conformation and crosslinker availability. |[5] |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
-
Polymer Solution (e.g., 1% HPAM):
-
Slowly add 1.0 g of HPAM powder to 99.0 mL of deionized water while stirring vigorously to prevent the formation of agglomerates ("fish-eyes").
-
Continue stirring at a moderate speed (e.g., 200-300 rpm) for several hours or overnight until the polymer is fully dissolved and the solution is homogeneous.
-
-
This compound Crosslinker Solution:
-
Prepare a 50% (w/v) aqueous solution of citric acid.
-
Separately, prepare an aqueous solution of an aluminum salt (e.g., aluminum chloride).
-
Follow a specific synthesis protocol, such as the one described in patent CN1359967A, where the aluminum salt is slowly added to the heated citric acid solution.[6] The molar ratio of aluminum to citrate is critical and is often targeted between 1.5:1 and 2.2:1.[6]
-
Adjust the final pH of the crosslinker solution to between 6.5 and 7.5 using a suitable base (e.g., ammonia water).[6]
-
Protocol 2: Crosslinking Procedure
-
Place a defined volume of the polymer stock solution into a beaker with a magnetic stirrer.
-
While stirring, measure the initial pH of the polymer solution. Adjust the pH to the desired target value (e.g., 6.0) using dilute HCl or NaOH.
-
Calculate the required volume of the this compound crosslinker solution to achieve the desired polymer-to-crosslinker ratio (e.g., 40:1 by weight).
-
Add the calculated volume of the crosslinker solution to the stirring polymer solution.
-
Allow the solution to mix for a few minutes to ensure homogeneity.
-
Transfer the gelling solution to vials or the desired container and place it in a temperature-controlled environment (e.g., an oven or water bath) set to the reaction temperature.
-
Monitor the solution over time to determine the gelation time and final gel strength.
Visualizations
Mechanism of Crosslinking
The crosslinking between this compound and a carboxylated polymer, such as Partially Hydrolyzed Polyacrylamide (HPAM), occurs via coordination bonds. The citrate ligand slowly releases trivalent aluminum ions (Al³⁺), which then form ionic bridges between the negatively charged carboxylate groups (-COO⁻) on adjacent polymer chains.
Caption: Aluminum ion forming a crosslink between two polymer chains.
Parameter Interdependencies
The final properties of the hydrogel are a result of the complex interplay between various experimental parameters. This diagram illustrates the logical relationships between key variables and the resulting gel characteristics.
Caption: Relationship between experimental parameters and final gel properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of pH-Controlled Aluminum-Based Polymeric Gel for Conformance Control in Sour Gas Reservoirs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN1359967A - Process for preparing high-Al aluminium citrate cross-linking agent - Google Patents [patents.google.com]
Adjusting aluminum to citrate molar ratio for optimal gel strength
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing aluminum-citrate gel strength by adjusting the molar ratio.
Frequently Asked Questions (FAQs)
Q1: What is the optimal aluminum to citrate molar ratio for achieving the best gel strength?
A1: The optimal aluminum-to-citrate molar ratio is a critical parameter that influences gelation time and strength. While the ideal ratio can depend on the specific polymer and experimental conditions, a molar ratio of approximately 1.9:1 (aluminum:citrate) has been identified as optimal for balancing solution stability and gelling kinetics.[1] Ratios between 1.5:1 and 2:1 are often targeted.[1][2] Ratios above 2:1 may lead to the precipitation of aluminum hydroxide at neutral pH, while ratios below 1.5:1 can result in unacceptably long gelation times.[2]
Q2: How does pH affect the formation and strength of aluminum-citrate gels?
A2: pH is a critical factor influencing the structure of the aluminum-citrate species and, consequently, the gel's properties.[1] At a low pH of 3, mononuclear aluminum-citrate complexes are predominant.[3] As the pH increases to 4 and above, polynuclear species begin to form.[1][3] For instance, at pH 6, a trinuclear complex, which is effective for crosslinking and forming strong gels, has been identified.[3] In contrast, at pH 9, weaker gels may be formed.[3] Therefore, precise pH control is essential for achieving the desired gel strength.
Q3: My gel is not forming or is too weak. What are the possible causes?
A3: Several factors could lead to weak or non-existent gel formation:
-
Incorrect Molar Ratio: An aluminum-to-citrate molar ratio below 1.5:1 can significantly delay or prevent gelation.[2]
-
Inappropriate pH: The pH of the solution may not be optimal for the formation of the required polynuclear aluminum-citrate crosslinking species. Strong gels are often formed at a pH of around 6.[3]
-
Low Polymer Concentration: The concentration of the polymer being crosslinked is a key factor. Insufficient polymer concentration will result in a weak gel network.
-
Temperature: Gelation is also temperature-dependent. Ensure the temperature is appropriate for the specific polymer system being used.
Q4: I am observing precipitation in my aluminum-citrate solution. How can I prevent this?
A4: Precipitation of aluminum species, typically as aluminum hydroxide, can occur under certain conditions:
-
High Aluminum to Citrate Ratio: A molar ratio of aluminum to citrate that is too high (e.g., ≥2:1) increases the risk of precipitation, especially at neutral pH values.[1]
-
Incorrect pH: High pH values can favor the formation of insoluble aluminum hydroxides.
-
High Temperature: Elevated temperatures during the preparation of the aluminum-citrate solution can promote the formation of insoluble byproducts. It is often recommended to maintain the temperature below 40°C.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Weak or No Gel Formation | Aluminum:Citrate molar ratio is too low (e.g., <1.5:1). | Increase the molar ratio of aluminum to citrate to be within the 1.5:1 to 2:1 range. |
| pH is not optimal for crosslinking complex formation. | Adjust the pH of the solution. A pH around 6 is often effective for forming strong gels.[3] | |
| Insufficient polymer concentration. | Increase the concentration of the polymer in the formulation. | |
| Precipitation in Solution | Aluminum:Citrate molar ratio is too high (e.g., >2.2:1). | Decrease the molar ratio of aluminum to citrate to be within the recommended range. |
| pH of the solution is too high. | Lower the pH of the solution to prevent the formation of insoluble aluminum hydroxides. | |
| High temperature during preparation. | Maintain a lower temperature (e.g., below 40°C) during the mixing of aluminum and citrate solutions.[1] | |
| Gelation Time is Too Long | Aluminum:Citrate molar ratio is too low. | Increase the aluminum to citrate molar ratio.[2] |
| Low temperature. | Increase the temperature of the gelling solution, as gelation is often accelerated at higher temperatures. | |
| Gel is Too Brittle | Over-crosslinking due to high aluminum concentration. | Reduce the concentration of the aluminum-citrate crosslinker in the formulation. |
Data Presentation
Table 1: Effect of Aluminum to Citrate Molar Ratio on Gelation Time
| Aluminum:Citrate Molar Ratio | Gelation Time |
| 2.0:1.0 | 1 minute |
| 1.9:1.0 | 1 minute |
| 1.8:1.0 | 2 minutes |
| 1.7:1.0 | 5 minutes |
| 1.6:1.0 | 17 minutes |
| 1.5:1.0 | 12 minutes |
| 1.4:1.0 | 3 hours |
| 1.3:1.0 | 16 hours |
| 1.2:1.0 | No gel in 3 days |
| 1.1:1.0 | No gel in 3 days |
| 1.0:1.0 | No gel in 3 days |
Data adapted from patent literature describing the cross-linking of carboxymethylcellulose.[2]
Table 2: Effect of pH on Gel Strength (Rheological Analysis)
| pH of Aluminum Citrate Synthesis | Tan (delta) of Hydrogel | Gel Strength Indication |
| 6 | < 0.1 | Strong Gel |
| 9 | > 0.1 | Weak Gel |
Tan (delta) is the ratio of the loss modulus to the storage modulus. A lower value indicates a more elastic, stronger gel. Data is based on the crosslinking of polyacrylamide.[3]
Experimental Protocols
Protocol 1: Preparation of this compound Crosslinking Solution
This protocol describes the preparation of a stable this compound solution with a specific molar ratio, which can then be used to crosslink a polymer solution.
Materials:
-
Aluminum source (e.g., Aluminum Chloride, AlCl₃)
-
Citric Acid (C₆H₈O₇)
-
Deionized water
-
Strong base (e.g., Sodium Hydroxide, NaOH) for pH adjustment
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Prepare Aluminum Solution: Dissolve the desired amount of the aluminum source in deionized water to achieve a known molar concentration.
-
Prepare Citric Acid Solution: Dissolve the appropriate amount of citric acid in deionized water to achieve the target aluminum-to-citrate molar ratio (e.g., 1.9:1).
-
Mixing: Slowly add the citric acid solution to the aluminum solution while stirring continuously.
-
pH Adjustment: While vigorously agitating the mixture, slowly add the strong base solution dropwise to adjust the pH to the desired level (e.g., 6.0 - 7.0).[2] Monitor the pH continuously with a calibrated pH meter.
-
Stabilization: Allow the solution to stir for a period to ensure it is fully mixed and the pH is stable.
-
Storage: Store the final this compound solution in a well-sealed container.
Protocol 2: Measurement of Gel Strength using a Rotational Rheometer
This protocol outlines the use of a rotational rheometer with oscillatory testing to quantify the strength of the formed gel.
Equipment:
-
Rotational rheometer with cone-plate or parallel-plate geometry
-
Temperature control unit (e.g., Peltier plate)
Procedure:
-
Sample Preparation: Prepare the gel by mixing the polymer solution with the this compound crosslinking solution in the desired proportions.
-
Loading the Sample: Carefully load the gelling solution onto the rheometer plate, ensuring no air bubbles are trapped.
-
Time Sweep (Gelation Monitoring):
-
Set the rheometer to perform a time sweep at a constant frequency (e.g., 1 Hz) and a strain within the linear viscoelastic region (LVR).
-
Monitor the storage modulus (G') and loss modulus (G'') over time. The point at which G' surpasses G'' is often considered the gel point. The plateau in the G' value indicates the final gel strength.
-
-
Frequency Sweep (Gel Structure Characterization):
-
Once the gel is fully formed (as determined from the time sweep), perform a frequency sweep at a constant strain (within the LVR).
-
A relatively flat G' across a range of frequencies is indicative of a stable gel network.
-
-
Data Analysis: The magnitude of the storage modulus (G') at a specific frequency in the plateau region is a quantitative measure of the gel strength. A higher G' value corresponds to a stronger gel.
Mandatory Visualizations
Caption: Experimental workflow for aluminum-citrate gel preparation and analysis.
Caption: Key factors influencing aluminum-citrate gel properties.
References
Overcoming challenges in scaling up aluminum citrate synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming challenges encountered during the scaling-up of aluminum citrate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the scale-up of this compound synthesis?
A1: The most critical parameters are pH, temperature, and the molar ratio of aluminum to citrate.[1] Precise control over these variables is essential to ensure product consistency, stability, and to prevent the formation of insoluble byproducts.[1][2]
Q2: What are the common starting materials for this compound synthesis?
A2: Common aluminum sources include aluminum chloride, aluminum chlorohydrate, and sodium aluminate.[1][2][3] These are typically reacted with an aqueous solution of citric acid.[1][4]
Q3: What is the ideal pH range for the synthesis of stable this compound solutions?
A3: The target pH is typically between 5.0 and 9.0.[1][3] The pH is a critical factor influencing the structure of the this compound species formed. At a low pH of 3, mononuclear complexes are predominant, while at pH 4 and above, polynuclear species begin to form.[1]
Q4: Why is temperature control so important during the synthesis process?
A4: Temperature control is crucial to prevent the formation of insoluble aluminum hydroxides, which are favored at higher temperatures.[1][2] The neutralization step is exothermic, requiring cooling to maintain the optimal temperature range.[1][5]
Q5: What are some applications of this compound?
A5: this compound is used as a crosslinking agent for polymers in the oil industry, as well as in cosmetic and body care products as an antiperspirant and deodorant.[6][7]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of this compound synthesis.
Issue 1: Unexpected Precipitation During Synthesis
Q: I am observing the formation of a white precipitate during the reaction. What could be the cause and how can I resolve it?
A: Unwanted precipitation is a common issue when scaling up. It is often due to localized high pH or high temperatures, leading to the formation of insoluble aluminum hydroxides.
Troubleshooting Steps:
-
Verify pH Control: Ensure that the base is added slowly and with vigorous agitation to avoid localized pH spikes.[1][5]
-
Monitor Temperature: Maintain the reaction temperature below 40°C, and preferably below 27°C, during the addition of citric acid to sodium aluminate.[2] During neutralization, the temperature should be kept between 40-60°C.[1][5]
-
Check Molar Ratios: An incorrect molar ratio of aluminum to citrate can lead to unchelated aluminum, which can precipitate as the pH is adjusted. The maximum ratio for fully chelated aluminum is about 2.2:1.[3]
Issue 2: Inconsistent Product Yield and Quality
Q: My yields are inconsistent from batch to batch, and the final product quality varies. What factors should I investigate?
A: Inconsistent yield and quality are often linked to poor control over reaction parameters and raw material quality.
Troubleshooting Steps:
-
Raw Material Analysis: Ensure the purity and concentration of your starting materials (aluminum source and citric acid) are consistent.
-
Process Parameter Review: Tightly control the pH, temperature, and addition rates throughout the synthesis.
-
Agitation Efficiency: Inadequate mixing can lead to localized reactions and inconsistencies. Ensure your agitation is sufficient for the vessel size.[1]
Quantitative Troubleshooting Parameters
| Issue | Parameter | Recommended Range | Potential Cause of Deviation | Corrective Action |
| Unexpected Precipitation | pH | 5.0 - 9.0[1][3] | Rapid addition of base | Slow down the rate of base addition with vigorous mixing.[5] |
| Temperature (Citrate Addition) | < 40°C, preferably < 27°C[2] | Exothermic reaction without adequate cooling | Use a jacketed reactor with coolant circulation.[1] | |
| Temperature (Neutralization) | 40 - 60°C[1][5] | Insufficient cooling during exothermic neutralization | Improve cooling efficiency of the reaction vessel.[5] | |
| Al:Citrate Molar Ratio | ≤ 2.2:1[3] | Inaccurate measurement of starting materials | Recalculate and precisely measure reactants. | |
| Inconsistent Yield | Agitation | Vigorous and consistent[4][5] | Insufficient mixing for the reactor volume | Increase agitation speed or use a more appropriate impeller.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound Solution
This protocol is a general guideline based on common laboratory procedures.
-
Preparation of Reactant Solutions:
-
Reaction:
-
pH Adjustment:
-
Final Product:
-
The resulting solution should be a clear, stable this compound solution.
-
Protocol 2: Characterization of this compound
-
Determination of Aluminum Content: Complexometric titration can be used to determine the aluminum content. Pre-treatment with acids may be necessary to remove interference from citrate ions.[8] Other methods include Atomic Absorption Spectroscopy (AAS), a Fluoride Electrode Method, Thermometric Titration, and a pH Electrode Method.[9][10]
-
Analysis of Citrate: Ion chromatography can be a powerful tool for the speciation and quantification of citrate and aluminum-citrate complexes.[11]
Visualizations
Caption: A flowchart illustrating the key stages of this compound synthesis.
Caption: A decision tree for troubleshooting unexpected precipitation.
References
- 1. This compound | 813-92-3 | Benchchem [benchchem.com]
- 2. US4560783A - Process for producing this compound solutions - Google Patents [patents.google.com]
- 3. US5559263A - this compound preparations and methods - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. data.epo.org [data.epo.org]
- 6. Aluminium citrate - Wikipedia [en.wikipedia.org]
- 7. This compound – Ingredient - COSMILE Europe [cosmileeurope.eu]
- 8. researchgate.net [researchgate.net]
- 9. Determination of aluminum by four analytical methods [inis.iaea.org]
- 10. inis.iaea.org [inis.iaea.org]
- 11. Characterization of stable aluminium-citrate species as reference substances for aluminium speciation by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Synthesized Aluminum Citrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying synthesized aluminum citrate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Product Fails to Crystallize or Precipitate from Solution
Possible Causes and Solutions:
-
Solution is not supersaturated: The concentration of this compound in the solvent may be too low.
-
Solution: Concentrate the solution by evaporating a portion of the solvent under reduced pressure. Be cautious not to evaporate to dryness.
-
-
Inappropriate solvent system: The chosen solvent or solvent mixture may be too good a solvent for this compound at all temperatures.
-
Solution: If using a mixed solvent system, gradually add an anti-solvent (a solvent in which this compound is insoluble) until turbidity persists. If using a single solvent, consider a different solvent in which the solubility of this compound is lower at cooler temperatures.
-
-
Lack of nucleation sites: Spontaneous crystallization may not occur if there are no sites for crystals to begin forming.
-
Solution 1: Scratch the inside of the flask with a glass rod at the meniscus of the solution to create microscopic scratches that can serve as nucleation sites.
-
Solution 2: Add a "seed crystal" of previously purified this compound to the solution to induce crystallization.
-
-
Cooling rate is too rapid: Very fast cooling can sometimes inhibit crystallization.
-
Solution: Allow the solution to cool to room temperature slowly before transferring it to an ice bath or refrigerator.
-
Issue 2: Oily or Amorphous Precipitate Forms Instead of Crystals
Possible Causes and Solutions:
-
Presence of impurities: Impurities can interfere with the crystal lattice formation, leading to an oily or amorphous solid.
-
Solution 1: Redissolve the precipitate in a minimal amount of hot solvent and attempt recrystallization again, perhaps with slower cooling.
-
Solution 2: If colored impurities are present, consider treating the hot solution with activated charcoal before filtration and recrystallization.
-
-
Precipitation occurs above the melting point: The compound may be "oiling out" because the solution is still too warm when precipitation begins.
-
Solution: Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
-
-
High concentration of unreacted starting materials: Excess citric acid or aluminum salts can hinder proper crystallization.
-
Solution: Consider a pre-purification step like dialysis to remove excess ions before attempting crystallization.
-
Issue 3: Low Yield of Purified Product
Possible Causes and Solutions:
-
Incomplete precipitation: Not all of the dissolved this compound may have crystallized out of the solution.
-
Solution: Ensure the solution is sufficiently cooled for an adequate amount of time. You can also try to reduce the volume of the mother liquor and cool again to recover more product.
-
-
Product loss during transfers: Material can be lost when transferring between flasks or during filtration.
-
Solution: Rinse all glassware with the mother liquor to recover any adhering crystals.
-
-
Using too much solvent for recrystallization: This will result in a significant portion of the product remaining dissolved in the mother liquor.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Issue 4: Product is Contaminated with Insoluble Byproducts (e.g., Aluminum Hydroxide)
Possible Causes and Solutions:
-
Incorrect pH during synthesis: The pH of the reaction mixture may have favored the formation of insoluble aluminum hydroxides.[1]
-
Solution: During synthesis, maintain strict pH control. To purify the final product, dissolve it in a suitable solvent and filter to remove the insoluble hydroxides before proceeding with crystallization or another purification method. A slightly acidic wash may help to dissolve aluminum hydroxide without significantly affecting the this compound.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying synthesized this compound?
A1: The most common methods for purifying this compound on a laboratory scale are:
-
Recrystallization: This technique involves dissolving the crude product in a hot solvent and allowing it to cool slowly, which causes the purified compound to crystallize while impurities remain in the solution.
-
Precipitation: This involves adding a substance to the solution that reduces the solubility of the this compound, causing it to precipitate out.
-
Dialysis/Diafiltration: This method is useful for removing small molecule impurities, such as unreacted salts and ions, from a solution of the larger this compound complex.[1]
Q2: How can I remove unreacted citric acid from my this compound product?
A2: Unreacted citric acid can often be removed by recrystallization, as it may have different solubility properties than this compound. Alternatively, dialysis can be an effective method for removing excess citric acid and other small ionic impurities.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: Several analytical techniques can be used to determine the purity of your this compound sample:
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): To determine the aluminum content.
-
High-Performance Liquid Chromatography (HPLC): To separate and quantify this compound from citric acid and other organic impurities.
-
Ion Chromatography: Can be used for the speciation of different aluminum-citrate complexes.
-
Complexometric Titration: A classical method to determine the aluminum content, though it may require masking agents to avoid interference from citrate.[2]
Q4: My final product is a solution, not a solid. How can I purify it?
A4: For solutions of this compound, dialysis or diafiltration is a suitable purification method to remove unwanted small molecules and ions. The purified solution can then be concentrated or dried if a solid product is desired.
Quantitative Data on Purification Methods
The effectiveness of purification methods can be compared based on typical yield and achievable purity. The values below are estimates and can vary based on the initial purity of the crude product and the optimization of the protocol.
| Purification Method | Typical Yield (%) | Achievable Purity (%) | Key Advantages | Key Disadvantages |
| Recrystallization | 60-85 | >98 | Good for removing a wide range of impurities. | Can be time-consuming; some product loss is inevitable. |
| Precipitation | 80-95 | 90-98 | Often faster than recrystallization; high recovery. | May not be as effective at removing certain impurities. |
| Dialysis | >90 | Variable | Excellent for removing small molecules and ions. | Does not remove larger impurities; requires special equipment. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., deionized water) while stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Protocol 2: Dialysis for Removal of Small Molecule Impurities
-
Sample Preparation: Dissolve the crude this compound in an appropriate buffer or deionized water.
-
Dialysis Setup: Transfer the solution into a dialysis bag with an appropriate molecular weight cutoff (MWCO) that will retain the this compound complex while allowing smaller impurities to pass through.
-
Dialysis: Place the sealed dialysis bag in a large beaker containing the dialysis buffer (e.g., deionized water). Stir the buffer gently.
-
Buffer Exchange: Periodically change the dialysis buffer (e.g., every 4-6 hours) to maintain a high concentration gradient and ensure efficient removal of impurities.
-
Recovery: Once the dialysis is complete, recover the purified this compound solution from the dialysis bag. This solution can then be used directly or be subjected to further processing like lyophilization to obtain a solid product.
Visualizations
References
Technical Support Center: Aluminum Citrate Crosslinking Efficiency
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals working with aluminum citrate crosslinking. It provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual representations of key processes to address challenges related to the impact of impurities on crosslinking efficiency.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems that may arise during this compound crosslinking experiments, offering potential causes and actionable solutions.
| Problem | Potential Causes | Recommended Solutions |
| Incomplete or Weak Gel Formation | Suboptimal pH: The pH of the reaction mixture is outside the ideal range for this compound activity. | Adjust the pH to the optimal range of 4.5-6.0 to ensure proper complexation and crosslinking. |
| Presence of Competing Ions: High concentrations of salts can interfere with the crosslinking process. For instance, the presence of seawater can reduce gel strength by up to 82% compared to freshwater.[1] | - Minimize the concentration of interfering ions such as Na⁺, Ca²⁺, and Mg²⁺. - If possible, use deionized water for the reaction. - Be aware that increasing NaCl concentration can initially decrease the viscosity of the crosslinking system.[2] | |
| Incorrect Temperature: The reaction temperature is either too low, leading to slow kinetics, or too high, potentially causing degradation. | - Maintain the reaction temperature within the optimal range for your specific polymer, typically between 40°C and 70°C. - Note that at 80°C, gelation can occur within 2 days, whereas at lower temperatures, it might be delayed to 9-10 days.[3] | |
| Excess Citrate: An excessive molar ratio of citrate to aluminum can hinder the availability of aluminum ions for crosslinking. | Optimize the aluminum-to-citrate molar ratio. Different ratios can lead to the formation of various this compound complexes, affecting crosslinking.[4] | |
| Precipitation in the Reaction Mixture | pH is too High: A pH above the optimal range can lead to the precipitation of aluminum hydroxide, reducing the concentration of the active crosslinker. | Carefully monitor and control the pH to remain within the 4.5-6.0 range. |
| Inconsistent Crosslinking Results | Variability in Reagent Purity: Impurities in the polymer or this compound can lead to batch-to-batch variability. | - Use high-purity reagents. - Characterize each new batch of polymer and crosslinker. |
| Inadequate Mixing: Poor dispersion of the crosslinker can result in localized, non-uniform gelation. | Ensure thorough and consistent mixing of the polymer solution and the this compound crosslinker. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the intricacies of this compound crosslinking.
Q1: What is the optimal pH for achieving high crosslinking efficiency?
The optimal pH for this compound crosslinking is typically between 4.5 and 6.0. Within this range, the this compound complex is stable and readily reacts with the polymer chains. At a pH below this range, the carboxyl groups on the polymer may not be sufficiently deprotonated for efficient crosslinking. Conversely, at a pH above this range, aluminum ions can precipitate as aluminum hydroxide, significantly reducing the crosslinking efficiency. The swelling capacity of the resulting hydrogel is also pH-dependent, as illustrated in the table below.
Table 1: Influence of pH on Hydrogel Swelling
| pH | Swelling Percentage (%) |
| 2 | 150 |
| 4 | 350 |
| 6 | 450 |
| 8 | 500 |
| 10 | 520 |
Note: Data adapted from a study on pH-sensitive hydrogels and is illustrative of the general trend.[5]
Q2: How do different salts impact the crosslinking process?
Salts can significantly impede this compound crosslinking. Cations in the salt can compete with aluminum ions for binding sites on the polymer, while anions can interact with the this compound complex itself. The viscosity of the crosslinking system is observed to initially decrease and then increase with rising NaCl concentration.[2] The size of the linked polymer coils also tends to decrease with an increase in NaCl content.[2] A study on an aluminum-based polymeric gel reported an 82% reduction in gel strength when prepared in seawater compared to freshwater, highlighting the substantial negative impact of high salt concentrations.[1]
Q3: What is the effect of temperature on the gelation time?
Temperature plays a crucial role in the kinetics of the crosslinking reaction. Higher temperatures generally lead to faster gelation times. For instance, a particular crosslinking system was observed to gel within 2 days at 80°C, while the gelation was delayed to 9-10 days at a lower temperature.[3] It is important to optimize the temperature for your specific system to achieve the desired gelation rate without causing thermal degradation of the polymer.
Table 2: Effect of Temperature on Gelation Time
| Temperature (°C) | Gelation Time (Days) |
| 65 | 9-10 |
| 80 | 2 |
Note: Data is illustrative of the trend observed in a specific study.[3]
Experimental Protocols
Detailed methodologies for key experiments to assess crosslinking efficiency are provided below.
Protocol 1: Rheological Analysis of Gel Strength
Objective: To quantify the viscoelastic properties of the crosslinked hydrogel as a measure of crosslinking efficiency.
Materials:
-
Polymer solution
-
This compound crosslinker
-
Rheometer with parallel plate geometry
-
pH meter
-
Temperature-controlled chamber
Procedure:
-
Prepare the polymer solution at the desired concentration and adjust the pH.
-
Add the this compound crosslinker to the polymer solution and mix thoroughly.
-
Immediately load the sample onto the rheometer.
-
Perform a time sweep experiment at a constant frequency (e.g., 1 Hz) and strain within the linear viscoelastic region to monitor the evolution of the storage modulus (G') and loss modulus (G'') over time.
-
The point where G' surpasses G'' is often considered the gel point.
-
Once the gel has cured, perform a frequency sweep to characterize the viscoelastic properties of the final gel. A higher G' value indicates a stronger gel and more efficient crosslinking.
Protocol 2: Swelling Ratio Determination
Objective: To determine the extent of crosslinking by measuring the water absorption capacity of the hydrogel.
Materials:
-
Crosslinked hydrogel
-
Deionized water or buffer solution
-
Analytical balance
-
Mesh or filter paper
Procedure:
-
Prepare a sample of the crosslinked hydrogel and record its initial weight (W_dry).
-
Immerse the hydrogel sample in a large volume of deionized water or a specific buffer solution.
-
Allow the hydrogel to swell to equilibrium, which may take several hours to days. Periodically remove the sample, gently blot the surface to remove excess water, and weigh it (W_swollen).
-
Continue until a constant weight is achieved.
-
Calculate the swelling ratio using the formula: Swelling Ratio = (W_swollen - W_dry) / W_dry
-
A lower swelling ratio generally indicates a higher crosslinking density.
Visualizations
The following diagrams illustrate the experimental workflow and the chemical principles of this compound crosslinking.
Caption: A typical experimental workflow for preparing and characterizing this compound crosslinked hydrogels.
Caption: Simplified schematic of this compound crosslinking with carboxylated polymer chains.
References
Technical Support Center: Long-Term Stability of Aluminum Citrate Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of aluminum citrate solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the long-term stability of this compound solutions?
A1: The long-term stability of this compound solutions is primarily influenced by three key factors:
-
pH of the solution: This is arguably the most critical factor. Stable solutions are typically maintained within a specific pH range.
-
Molar ratio of aluminum to citrate: The relative concentration of aluminum and citrate ions dictates the formation of stable complexes and prevents precipitation.
-
Storage temperature: Higher temperatures can accelerate degradation reactions, leading to instability.
Q2: What are the common signs of instability in an this compound solution?
A2: The most common signs of instability include:
-
Precipitation: Formation of a solid, often aluminum hydroxide, which makes the solution cloudy or results in visible particulate matter.
-
Changes in pH: A shift in the solution's pH over time can indicate chemical changes and potential degradation.
-
Cloudiness or haziness: A loss of clarity in the solution is a strong indicator of particulate formation.
-
Thickening or gelation: In some cases, unstable solutions may increase in viscosity or form a gel.
Q3: What is the optimal pH range for maintaining the stability of this compound solutions?
A3: For optimal stability, it is best to maintain the pH of this compound solutions between approximately 5.0 and 9.0.[1] Solutions with a pH adjusted to at least 6.5 have shown good stability for several months.[2] Acidic solutions with a pH below this range should be used or diluted shortly after preparation to avoid instability.[2]
Q4: What is the recommended molar ratio of aluminum to citrate?
A4: To ensure the aluminum is fully chelated and to prevent precipitation, the molar ratio of aluminum to citrate should be less than approximately 2.2:1.[1][2] Ratios between 1.5:1 and 2:1 are often used for preparing stable solutions.[1] An excess of citrate can enhance stability by preventing the formation of aluminum hydroxide.
Q5: How does temperature affect the stability of this compound solutions?
A5: Elevated temperatures can negatively impact the stability of this compound solutions by promoting the formation of insoluble aluminum hydroxides.[3] It is recommended to maintain the temperature below 40°C, and preferably below 27°C, during preparation and storage to prevent thermal degradation.[3][4]
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness in the Solution
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect pH | Measure the pH of the solution. If it is outside the recommended range of 5.0-9.0, adjust it using a suitable acid or base while stirring vigorously.[1] For long-term stability, a pH of at least 6.5 is preferable.[2] |
| Incorrect Aluminum-to-Citrate Molar Ratio | If the molar ratio of aluminum to citrate is too high (≥2.2:1), aluminum hydroxide may precipitate.[1][2] While you cannot easily adjust the ratio in a prepared solution, for future preparations, ensure the ratio is within the recommended range. |
| High Storage Temperature | Store the solution in a cool place, ideally below 27°C, to minimize the risk of thermal degradation and precipitation.[3][4] |
| Localized pH Changes during Preparation | When adjusting the pH, add the acid or base slowly and with vigorous agitation to prevent localized areas of high or low pH that can trigger precipitation.[2] |
Issue 2: Solution Thickening or Gel Formation
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Polymerization or Aggregation | This can occur over time, especially in concentrated solutions or at elevated temperatures. Diluting the solution may help. For future preparations, consider optimizing the concentration and storage conditions. |
| Interaction with Container | Ensure the storage container is made of an inert material (e.g., borosilicate glass, polypropylene) that does not interact with the this compound solution. |
| Extended Agitation Time Before pH Adjustment | Allowing the initial acidic slurry of aluminum and citric acid to agitate for an extended period (e.g., up to three weeks) before pH adjustment can sometimes lead to a clear final solution. However, excessive agitation time (more than three weeks) may result in a slightly cloudy product.[2] |
Data on Factors Affecting Stability
The following tables summarize the influence of key parameters on the stability of this compound solutions based on available data.
Table 1: Effect of pH on this compound Solution Stability
| pH Range | Observed Stability | Reference |
| < 5.0 | Should be used or diluted soon after mixing. | [2] |
| 5.0 - 9.0 | Generally stable. | [1] |
| ≥ 6.5 | Best stability for several months. | [2] |
Table 2: Effect of Aluminum-to-Citrate Molar Ratio on Stability
| Al:Citrate Molar Ratio | Observed Stability | Reference |
| < 2.2:1 | Fully chelated aluminum, stable solution. | [1][2] |
| 1.5:1 to 2:1 | Commonly used for preparing stable solutions. | [1] |
| ≥ 2.2:1 | Risk of unchelated aluminum and precipitation. | [2] |
Table 3: Effect of Temperature on Preparation and Stability
| Temperature | Recommendation/Observation | Reference |
| < 27°C | Preferred temperature for preparation and storage. | [3][4] |
| < 40°C | Maximum recommended temperature to avoid insoluble byproduct formation. | [3][4] |
| 20°C - 90°C | Temperature range to be maintained during pH adjustment with a base due to exothermic reaction. | [2] |
Experimental Protocols
Protocol 1: General Stability Testing using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the long-term stability of this compound solutions. Specific parameters may need to be optimized for your particular formulation.
-
Sample Preparation:
-
Prepare your this compound solution under controlled conditions (pH, Al:citrate ratio, temperature).
-
Divide the solution into multiple aliquots in appropriate, sealed containers.
-
Store the aliquots under different conditions for the stability study (e.g., 25°C/60% RH, 40°C/75% RH).
-
-
HPLC Method:
-
Column: A suitable anion-exchange or reversed-phase column.
-
Mobile Phase: An appropriate buffer system. The choice will depend on the column and detection method.
-
Detection: Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) is a highly specific method for aluminum detection.[5][6] UV detection can also be used, potentially with a post-column derivatization agent.
-
Flow Rate and Injection Volume: To be optimized for your system.
-
-
Analysis:
-
At specified time points (e.g., 0, 1, 3, 6, 12 months), withdraw an aliquot from each storage condition.
-
Inject the sample into the HPLC system.
-
Quantify the peak corresponding to the aluminum-citrate complex.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of the initial this compound concentration remaining at each time point.
-
Plot the concentration versus time to determine the degradation kinetics.
-
Protocol 2: Forced Degradation Study
Forced degradation studies are designed to accelerate the degradation of a drug substance to identify potential degradation products and pathways.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the this compound solution with a dilute acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Treat the solution with a dilute base (e.g., 0.1 M NaOH) at an elevated temperature. This is expected to cause rapid precipitation of aluminum hydroxide.
-
Oxidative Degradation: Treat the solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal Degradation: Store the solution at a high temperature (e.g., 70°C).
-
Photostability: Expose the solution to light according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
After exposure to the stress conditions, analyze the samples using a stability-indicating analytical method, such as the HPLC method described above.
-
Compare the chromatograms of the stressed samples to that of an unstressed control sample.
-
-
Data Interpretation:
-
Identify and quantify any degradation products formed under each stress condition.
-
This information helps in understanding the degradation pathways and in the development of a robust, stable formulation.
-
Visualizations
Caption: Key factors determining the stability of this compound solutions.
References
- 1. US5559263A - this compound preparations and methods - Google Patents [patents.google.com]
- 2. data.epo.org [data.epo.org]
- 3. This compound | 813-92-3 | Benchchem [benchchem.com]
- 4. US4560783A - Process for producing this compound solutions - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of stable aluminium-citrate species as reference substances for aluminium speciation by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Aluminum Citrate Neurotoxicity in Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the neurotoxic effects of aluminum citrate.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound neurotoxicity?
A1: this compound is understood to induce neurotoxicity primarily through the induction of oxidative stress and apoptosis.[1] Aluminum, a known neurotoxin, can have its uptake into neuronal cells facilitated by citrate.[1] Once intracellular, it can disrupt cellular processes, leading to an overproduction of reactive oxygen species (ROS) and subsequent engagement of apoptotic pathways.
Q2: Which neuronal cell line is a suitable in vitro model for studying this compound neurotoxicity?
A2: The human neuroblastoma cell line, SH-SY5Y, is a commonly used and well-characterized model for studying neurotoxicity, including that induced by aluminum compounds. These cells, when differentiated, exhibit many characteristics of mature neurons, making them a relevant system for investigating the cellular and molecular mechanisms of neurotoxicity.
Q3: What are the typical concentrations of aluminum compounds used to induce neurotoxicity in SH-SY5Y cells?
A3: The effective concentration of aluminum compounds to induce neurotoxicity can vary. For instance, the IC50 of aluminum nitrate in SH-SY5Y cells has been reported to be 80.83 µg/mL.[2] For other aluminum compounds, concentrations in the micromolar (µM) to millimolar (mM) range have been used.[3][4] It is crucial to perform a dose-response study to determine the optimal concentration of this compound for your specific experimental setup.
Q4: What are the key signaling pathways implicated in aluminum-induced neuronal apoptosis?
A4: Several signaling pathways are implicated in aluminum-induced neuronal apoptosis. The mitogen-activated protein kinase (MAPK) pathways, including ERK, p38, and JNK, are known to be involved. Additionally, the PI3K/Akt/mTOR pathway has also been associated with aluminum-induced cognitive impairment.
Troubleshooting Guides
Oxidative Stress Assessment (DCFH-DA Assay)
Q1: I am observing high background fluorescence in my control (untreated) cells. What could be the cause?
A1: High background fluorescence in the DCFH-DA assay can be due to several factors:
-
Autoxidation of the probe: The DCFH-DA probe can auto-oxidize, especially when exposed to light. Always prepare the working solution fresh and protect it from light.
-
Cellular stress: If cells are not healthy or are stressed due to culture conditions, they may produce higher basal levels of ROS. Ensure optimal cell culture conditions.
-
Presence of serum: Serum in the media can sometimes contribute to background fluorescence. Consider performing the assay in serum-free media or HBSS, but be aware that this can also affect cell health.[5]
-
Incorrect buffer: Using buffers other than those recommended, such as PBS instead of HBSS, can sometimes lead to higher background.[5]
Q2: I am not seeing a significant increase in fluorescence after treating with this compound.
A2: A lack of signal can be due to:
-
Insufficient concentration or incubation time: The concentration of this compound may be too low, or the incubation time may be too short to induce a detectable increase in ROS. Perform a dose-response and time-course experiment to optimize these parameters.
-
Cell density: The number of cells per well can affect the signal. Ensure consistent and optimal cell seeding density.
-
Probe concentration: The concentration of the DCFH-DA probe may not be optimal. A typical starting range is 10–25 µM, but this may need to be optimized for your specific cell line.
-
Rapid ROS detoxification: Cells have antioxidant mechanisms that can quench ROS. You may be measuring at a time point when the ROS have already been neutralized.
Apoptosis Assessment (Caspase-3 Activity Assay)
Q1: My colorimetric caspase-3 assay is showing a very low signal, even in my positive control.
A1: A weak signal in a caspase-3 assay can be caused by:
-
Suboptimal cell lysis: Incomplete cell lysis will result in a lower amount of caspase-3 being released. Ensure your lysis buffer is effective and that you are following the protocol for cell lysis correctly.
-
Insufficient incubation time: The cleavage of the colorimetric substrate by caspase-3 is a time-dependent reaction. If the signal is low, you can try increasing the incubation time, even overnight in some cases.[6]
-
Inactive enzyme: Caspases can be sensitive to degradation. Keep cell lysates on ice and consider adding a protease inhibitor cocktail (that does not inhibit caspases) to your lysis buffer.
-
Low protein concentration: Ensure you are loading a sufficient amount of protein in each well. It is recommended to perform a protein quantification assay on your lysates.
Q2: I am observing high variability between replicate wells.
A2: High variability can be due to:
-
Inconsistent cell numbers: Ensure that each well has a similar number of cells.
-
Pipetting errors: Use calibrated pipettes and be careful to add the same volume of reagents to each well.
-
Bubbles in the wells: Bubbles can interfere with the absorbance reading. Be careful not to introduce bubbles when adding reagents.
-
Uneven temperature: Ensure the plate is incubated at a uniform temperature.
Mitochondrial Health Assessment (JC-1 Assay)
Q1: I am seeing a decrease in both red and green fluorescence in my treated cells.
A1: A simultaneous decrease in both red (J-aggregates) and green (J-monomers) fluorescence can indicate overall cell death and loss of mitochondrial mass, rather than just a change in membrane potential. It is important to run a parallel cytotoxicity assay to distinguish between mitochondrial depolarization and cell death.
Q2: My control cells are showing a high green/red fluorescence ratio, indicating mitochondrial depolarization.
A2: This could be due to:
-
Unhealthy cells: If your control cells are not healthy, their mitochondrial membrane potential may already be compromised. Ensure your cells are in the logarithmic growth phase and that culture conditions are optimal.
-
Phototoxicity: The JC-1 dye can be phototoxic, especially when exposed to the excitation light for prolonged periods. Minimize light exposure during imaging.
-
Incorrect dye concentration: Too high a concentration of JC-1 can be toxic to cells. Optimize the dye concentration for your cell type.
Quantitative Data Summary
| Parameter | Cell Line | Aluminum Compound | Concentration | Observed Effect | Reference |
| Cell Viability (IC50) | SH-SY5Y | Aluminum nitrate | 80.83 µg/mL | 50% reduction in cell viability | [2] |
| ROS Production | SH-SY5Y | Aluminum ion | >100 µM | Dose-dependent increase in ROS | [3][7] |
| Apoptosis | Tet21N neuroblastoma | Citrate | >15 mM | Prominent stimulation of caspase-3-like activity | [8] |
| Mitochondrial Depolarization | SH-SY5Y | Staurosporine (positive control) | 10 µM | Significant increase in green/red fluorescence ratio | [9] |
| Acetylcholinesterase Activity | Zebrafish Brain (in vivo) | AlCl₃ (50 µg/L) | 96 hours | 36% increase in acetylthiocholine hydrolysis | [10] |
| Acetylcholinesterase Activity | Mouse Brain Homogenates (in vitro) | AlCl₃ or Al(lac)₃ | N/A | Activating effect on the enzyme | [11] |
Disclaimer: The quantitative data presented here are for representative aluminum compounds and may not be directly applicable to this compound. Researchers should perform their own dose-response experiments to determine the specific effects of this compound in their experimental system.
Experimental Protocols
Assessment of Reactive Oxygen Species (ROS) Production using DCFH-DA
This protocol is adapted for use with SH-SY5Y neuroblastoma cells.
Materials:
-
SH-SY5Y cells
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Black 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Seed SH-SY5Y cells in a black 96-well plate at a density of 1 x 10⁵ cells/ml and allow them to adhere overnight.[12]
-
Prepare a stock solution of DCFH-DA in DMSO.
-
On the day of the experiment, prepare a fresh working solution of DCFH-DA (typically 20 µM) in serum-free DMEM immediately before use and protect from light.[12]
-
Remove the culture medium from the cells and wash once with PBS.
-
Incubate the cells with 100 µl of the DCFH-DA working solution in the dark at 37°C for 40 minutes.[12]
-
Wash the cells three times with PBS.[12]
-
Treat the cells with various concentrations of this compound prepared in serum-free DMEM. Include a vehicle control (DMEM without this compound).
-
Measure the fluorescence at an excitation wavelength of 500 nm and an emission wavelength of 530 nm using a fluorescence microplate reader.[12]
-
Express the ROS levels as a relative percentage of the control.[12]
Assessment of Caspase-3 Activity (Colorimetric Assay)
This protocol is a general guideline and should be adapted based on the specific kit manufacturer's instructions.
Materials:
-
Treated and untreated SH-SY5Y cells
-
Caspase-3 colorimetric assay kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Microcentrifuge
-
96-well clear flat-bottom plate
-
Microplate reader capable of measuring absorbance at 400-405 nm
Procedure:
-
Induce apoptosis in SH-SY5Y cells with this compound. Include a negative control (untreated cells) and a positive control (e.g., staurosporine treatment).
-
Pellet 1-5 x 10⁶ cells by centrifugation.
-
Resuspend the cell pellet in 50 µl of chilled cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet the cellular debris.
-
Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add 50-200 µg of protein from each lysate and adjust the volume to 50 µl with cell lysis buffer.
-
Prepare the reaction mix by adding DTT to the 2X Reaction Buffer to a final concentration of 10 mM.
-
Add 50 µl of the reaction mix to each sample.
-
Add 5 µl of the 4 mM DEVD-pNA substrate to each well (final concentration 200 µM).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 400-405 nm using a microplate reader.
-
Calculate the fold-increase in caspase-3 activity by comparing the absorbance of the treated samples to the untreated control.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key signaling pathways and a general experimental workflow for investigating this compound neurotoxicity.
References
- 1. Transport and toxic mechanism for this compound in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aluminum enhances the oxidative damage of ZnO NMs in the human neuroblastoma SH-SY5Y cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Aluminum exposure alters behavioral parameters and increases acetylcholinesterase activity in zebrafish (Danio rerio) brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo and in vitro effects of aluminum on the activity of mouse brain acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Aluminum Citrate and Chromium Acetate as Crosslinkers for Hydrogel Formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two common crosslinking agents, aluminum citrate and chromium acetate, frequently employed in the formation of hydrogels, particularly with polyacrylamide-based polymers. This document synthesizes experimental data on their performance, offers detailed experimental protocols for key characterization techniques, and visualizes the underlying chemical mechanisms and experimental workflows.
Executive Summary
This compound and chromium acetate are both effective crosslinkers for polymers containing carboxylate groups, such as partially hydrolyzed polyacrylamide (HPAM). The choice between these two agents often depends on the specific application requirements, including environmental considerations, desired gelation kinetics, and the operational environment's pH and temperature. This compound is generally considered a more environmentally friendly option and demonstrates robust performance in acidic conditions, making it suitable for applications in sour gas reservoirs.[1][2] In contrast, chromium acetate has a long history of use in the oil and gas industry and is known for its ability to form strong, delayed-gelation systems.[3][4]
Data Presentation: Performance Comparison
The following tables summarize quantitative data on the performance of this compound and chromium acetate as crosslinkers. It is crucial to note that the data is compiled from various studies conducted under different experimental conditions (e.g., polymer type, concentration, temperature, pH). Therefore, direct comparison should be made with caution.
Table 1: Gelation Time
| Crosslinker | Polymer System | Crosslinker Concentration | Polymer Concentration | Temperature (°C) | pH | Gelation Time | Citation |
| Aluminum Acetate (AlAc) | PAM | Not Specified | Not Specified | 75 | 4.1 | ~50 minutes | [5] |
| Aluminum Acetate (AlAc) | PAM | Not Specified | Not Specified | 75 | 4.6 | ~80 minutes | [5] |
| Chromium Acetate | Branched Polymer | 0.05 wt% | 0.3 wt% | 45 | Not Specified | 61 days | [6] |
| Chromium Acetate | Branched Polymer | Not Specified | Not Specified | 65 | Not Specified | 20 days | [6] |
Table 2: Mechanical Properties (Storage Modulus)
| Crosslinker | Polymer System | Crosslinker Concentration | Polymer Concentration | Temperature (°C) | pH | Storage Modulus (G') | Citation |
| Aluminum Acetate (AlAc) | PAM | Not Specified | Not Specified | Not Specified | Not Specified | Up to 2340 Pa | [5] |
| Chromium Acetate | PAtBA | Not Specified | Not Specified | Not Specified | Not Specified | 1283 Pa | [5] |
Table 3: Thermal Stability
| Crosslinker | Polymer System | Comments | Decomposition/Transition Temperature | Citation |
| Aluminum Acetate (AlAc) | PAM | Good thermal stability up to 105°C with less than 10% weight loss. | >105°C | [5] |
| Chromium Acetate | Acrylamide/AMPSA Copolymer | Temperature transition point. | ~104°C | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
Determination of Gelation Time
Objective: To determine the time required for the polymer solution to transition into a gel state after the addition of the crosslinker.
Methodology: Rheological Measurement
-
Sample Preparation: Prepare the polymer solution of the desired concentration in a suitable solvent (e.g., deionized water or brine).
-
Instrument Setup: Use a rotational rheometer equipped with a temperature-controlled plate. A parallel plate or cone-and-plate geometry can be used. To prevent slippage, a crosshatched or sandblasted geometry is recommended.
-
Loading: Load the polymer solution onto the rheometer's lower plate.
-
Crosslinker Addition: Add the specified concentration of the crosslinker solution (this compound or chromium acetate) to the polymer solution on the plate and mix thoroughly but gently to ensure homogeneity.
-
Measurement: Immediately start a time sweep measurement in oscillatory mode at a constant frequency (e.g., 1 Hz) and a strain within the linear viscoelastic region (LVER) of the material.[8][9] The LVER is determined beforehand by conducting a strain sweep.
-
Data Analysis: The gelation time is typically defined as the point where the storage modulus (G') equals the loss modulus (G'') (the crossover point), indicating the transition from a liquid-like to a solid-like behavior.[5]
Methodology: Tube Inversion Test
-
Sample Preparation: Prepare the gelling solution by mixing the polymer and crosslinker in a vial.
-
Incubation: Place the vial in a temperature-controlled environment (e.g., water bath or oven) at the desired reaction temperature.
-
Observation: At regular intervals, invert the vial by 180 degrees.
-
Determination: The gelation time is the time at which the solution no longer flows upon inversion.[10]
Evaluation of Mechanical Properties
Objective: To quantify the mechanical strength and viscoelastic properties of the formed hydrogel.
Methodology: Oscillatory Rheology
-
Sample Preparation: Prepare the hydrogel either in-situ on the rheometer plate as described for the gelation time measurement or prepare it in a mold and then place the cured gel on the plate.
-
Instrument Setup: Use a rotational rheometer with a temperature-controlled plate and appropriate geometry.
-
Frequency Sweep: Perform a frequency sweep at a constant strain (within the LVER) to determine the frequency-dependent behavior of the storage modulus (G') and loss modulus (G'').[8] The plateau in the G' at low frequencies represents the equilibrium modulus of the gel.[1]
-
Strain Sweep: Conduct a strain sweep at a constant frequency to determine the linear viscoelastic region and the critical strain at which the gel structure starts to break down.
Assessment of Thermal Stability
Objective: To determine the thermal degradation profile and stability of the crosslinked hydrogel.
Methodology: Thermogravimetric Analysis (TGA)
-
Sample Preparation: A small amount of the dried hydrogel sample (typically 3-5 mg) is placed in a TGA crucible.[11]
-
Instrument Setup: The TGA instrument is programmed with a specific heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[12][13]
-
Measurement: The instrument continuously measures the weight of the sample as the temperature increases.
-
Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature, indicating the temperatures at which different components of the hydrogel (e.g., water, polymer) degrade. The onset of significant weight loss is considered the decomposition temperature.
Methodology: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: A small, accurately weighed sample of the hydrogel is hermetically sealed in a DSC pan.
-
Instrument Setup: The DSC is programmed with a specific heating and cooling rate (e.g., 10 °C/min). An empty sealed pan is used as a reference.
-
Measurement: The instrument measures the heat flow into or out of the sample relative to the reference as a function of temperature.
-
Data Analysis: The DSC thermogram can reveal thermal transitions such as melting, crystallization, and glass transitions, providing insights into the thermal stability and the state of water within the hydrogel network.
Mandatory Visualization
Crosslinking Mechanisms and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the proposed crosslinking mechanisms of this compound and chromium acetate with a carboxylate-containing polymer, as well as a generalized workflow for comparing the performance of these crosslinkers.
Caption: Proposed crosslinking mechanisms of this compound and chromium acetate with polymer chains.
Caption: Generalized workflow for the comparative analysis of crosslinker performance.
References
- 1. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 2. researchgate.net [researchgate.net]
- 3. 2.3. Measurement of mechanical properties of hydrogel [bio-protocol.org]
- 4. 2.3. Hydrogel Characterization [bio-protocol.org]
- 5. Development of pH-Controlled Aluminum-Based Polymeric Gel for Conformance Control in Sour Gas Reservoirs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 7. researchgate.net [researchgate.net]
- 8. A protocol for rheological characterization of hydrogels for tissue engineering strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2.9. Rheological characterization of hydrogels [bio-protocol.org]
- 10. Gelation time characterization method for polyvinyl alcohol-based hydrogel | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 11. Synthesis and properties of a temperature-sensitive hydrogel based on physical crosslinking via stereocomplexation of PLLA-PDLA - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01790F [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Development of Novel Cornstarch Hydrogel-Based Food Coolant and its Characterization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Aluminum Citrate and Organic Crosslinkers for Hydrogel Formulations in Drug Delivery
For researchers, scientists, and drug development professionals, the choice of a crosslinking agent is a critical determinant of a hydrogel's performance in drug delivery systems. This guide provides a detailed comparison of aluminum citrate, an inorganic crosslinker, with a range of organic crosslinkers, focusing on their efficacy, mechanical properties, biocompatibility, and degradation kinetics. The information is supported by experimental data and detailed methodologies to aid in the selection of the most appropriate crosslinking strategy for specific therapeutic applications.
Executive Summary
Crosslinking is a fundamental process in the formation of stable hydrogel networks, preventing the dissolution of hydrophilic polymer chains in aqueous environments. The crosslinking agent chosen significantly influences the hydrogel's physical and biological properties. This compound, an inorganic salt, offers a distinct crosslinking chemistry based on coordination bonds, which is highly dependent on pH. In contrast, organic crosslinkers, which can be either synthetic (e.g., glutaraldehyde) or natural (e.g., genipin, citric acid), form covalent bonds with polymer chains. Natural organic crosslinkers are gaining prominence due to their lower cytotoxicity compared to their synthetic counterparts. This guide presents a comparative overview of these crosslinking agents to inform the design of advanced drug delivery systems.
Data Presentation: A Comparative Overview
The following table summarizes the key performance indicators for hydrogels crosslinked with this compound and various organic crosslinkers. It is important to note that direct comparative studies using the same polymer under identical conditions are limited in the existing literature. The data presented is a synthesis of findings from various studies.
| Parameter | This compound | Glutaraldehyde (Synthetic Organic) | Genipin (Natural Organic) | Citric Acid (Natural Organic) |
| Polymer System | Polyacrylamide (PAM)[1][2] | Gelatin[3][4], Chitosan | Chitosan[5][6][7][8][9], Gelatin | Gelatin[3][4], Chitosan[10], Carboxymethyl Cellulose[11] |
| Crosslinking Mechanism | Coordination bonds between Al³⁺ and polymer functional groups (e.g., carboxylates)[2] | Covalent bond formation (Schiff base) between aldehyde groups and amine groups of the polymer[3][12] | Covalent bond formation through reaction with primary amine groups of the polymer[5][8] | Ester bond formation between the carboxylic acid groups of citric acid and hydroxyl groups of the polymer[3][13] |
| Mechanical Strength | Strong gels with a storage modulus of up to 2340 Pa (for aluminum acetate with PAM)[2] | High tensile strength and Young's modulus; creates rigid networks[3][4] | Improves mechanical properties, but may be less rigid than glutaraldehyde crosslinked hydrogels. | Can improve mechanical strength, but may result in less rigid hydrogels compared to glutaraldehyde[3][4] |
| Biocompatibility/Toxicity | Biocompatibility data in drug delivery contexts is limited. | Unreacted glutaraldehyde is cytotoxic, requiring extensive purification[14][15] | Low cytotoxicity, approximately 10,000 times less toxic than glutaraldehyde[8][15] | Non-toxic and biocompatible[16] |
| Degradation | Degradation is influenced by the stability of coordination bonds, which can be affected by pH and ionic strength. | Slow degradation due to stable covalent bonds.[15] | Biodegradable; degradation rate can be controlled by the degree of crosslinking.[7] | Biodegradable through hydrolysis of ester bonds. |
| Swelling Capacity | pH-dependent swelling. | Generally lower swelling capacity due to high crosslinking density.[4] | Swelling ratio can be controlled by genipin concentration.[7] | Higher swelling capacity compared to glutaraldehyde crosslinked hydrogels.[3][4] |
Signaling Pathways and Experimental Workflows
To visualize the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).
Caption: Logical relationship between crosslinking agents and hydrogel properties.
Caption: Experimental workflow for comparing crosslinker efficacy.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are outlines of key experimental protocols for characterizing crosslinked hydrogels.
Hydrogel Synthesis
a) this compound Crosslinking of Polyacrylamide (PAM) Hydrogel:
-
Materials: Acrylamide (AM) monomer, this compound, N,N'-methylenebis(acrylamide) (BIS) as a primary crosslinker (optional, to form the initial polymer chains), ammonium persulfate (APS) as an initiator, and deionized water.
-
Procedure:
-
Prepare an aqueous solution of AM and BIS.
-
De-gas the solution with nitrogen to remove oxygen, which inhibits polymerization.
-
Add the this compound solution to the monomer solution and mix thoroughly. The concentration of this compound will influence the final gel strength.[1]
-
Initiate the polymerization by adding APS.
-
Pour the solution into a mold and allow it to gel at a specific temperature (e.g., 60°C).[1]
-
The pH of the solution is a critical parameter, as the crosslinking efficiency of this compound is pH-dependent. Stronger gels are typically formed at around pH 6.[1]
-
b) Organic Crosslinking of Gelatin Hydrogel (Example: Glutaraldehyde):
-
Materials: Gelatin, glutaraldehyde solution (e.g., 25% in water), and deionized water.
-
Procedure:
-
Dissolve gelatin in deionized water at an elevated temperature (e.g., 50°C) to form a homogenous solution.
-
Cool the solution to room temperature.
-
Add the desired amount of glutaraldehyde solution to the gelatin solution while stirring. The concentration of glutaraldehyde will determine the degree of crosslinking and the final mechanical properties.[3][4]
-
Pour the mixture into a mold and allow it to crosslink for a specific period (e.g., 24 hours) at room temperature.
-
To remove unreacted, cytotoxic glutaraldehyde, the hydrogel must be extensively washed with a quenching agent (e.g., glycine solution) and then with deionized water.[12]
-
Characterization of Hydrogels
-
Mechanical Testing: The mechanical properties of the hydrogels can be evaluated using a universal testing machine. Parameters such as tensile strength, elongation at break, and Young's modulus can be determined from stress-strain curves.[3][4] For softer gels, rheological measurements can provide information on the storage modulus (G') and loss modulus (G''), which are indicative of the gel's viscoelastic properties.[1]
-
Swelling Studies: The swelling ratio of the hydrogels is determined by immersing a dried, pre-weighed sample in a swelling medium (e.g., phosphate-buffered saline, PBS) at 37°C. At regular intervals, the sample is removed, excess surface water is blotted away, and the sample is weighed. The swelling ratio is calculated as (Ws - Wd) / Wd, where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.[4][7]
-
Biocompatibility Assays: The cytotoxicity of the hydrogels can be assessed using in vitro cell culture assays. For example, extracts of the hydrogel can be incubated with a specific cell line (e.g., fibroblasts), and cell viability can be measured using assays such as the MTT assay.[15]
-
Degradation Studies: The in vitro degradation of the hydrogels can be studied by incubating pre-weighed samples in a relevant medium (e.g., PBS containing lysozyme for chitosan hydrogels) at 37°C. At predetermined time points, the samples are removed, dried, and weighed to determine the percentage of weight loss.[7]
Conclusion
The selection of a crosslinking agent is a critical step in the design of hydrogels for drug delivery, with significant implications for the final product's mechanical integrity, biocompatibility, and drug release kinetics. This compound offers a pH-sensitive, inorganic crosslinking option, though its application in drug delivery is less explored and requires further investigation into its biocompatibility. Organic crosslinkers provide a versatile toolkit, with natural options like genipin and citric acid presenting a favorable safety profile over synthetic alternatives such as glutaraldehyde. For applications demanding high biocompatibility, natural organic crosslinkers are emerging as the preferred choice. Future research should focus on direct, quantitative comparisons of this compound with a broader range of organic crosslinkers within the same polymer systems to provide a clearer understanding of their relative advantages and disadvantages for specific drug delivery applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of pH-Controlled Aluminum-Based Polymeric Gel for Conformance Control in Sour Gas Reservoirs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Study Between Citric Acid and Glutaraldehyde in the Crosslinking of Gelatine Hydrogels Reinforced with Cellulose Nanocrystals (CNC) [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Genipin-crosslinked chitosan/alginate/alumina nanocomposite gels for 3D bioprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 2024.sci-hub.box [2024.sci-hub.box]
- 8. scielo.br [scielo.br]
- 9. Influence of Genipin Crosslinking on the Properties of Chitosan-Based Films - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Comparative Study of Gelatin Hydrogels Modified by Various Cross-Linking Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Are Natural Compounds a Promising Alternative to Synthetic Cross-Linking Agents in the Preparation of Hydrogels? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A comparative study of different synthesis routes for aluminum citrate
A Comparative Guide to the Synthesis of Aluminum Citrate
For researchers, scientists, and drug development professionals, the selection of an appropriate synthesis route for this compound is a critical decision that can significantly impact the purity, yield, and ultimately, the performance of the final product. This guide provides a comparative analysis of four common synthesis routes for this compound, offering detailed experimental protocols, quantitative data where available, and visual representations of the synthetic workflows.
Comparison of Synthesis Routes
The choice of precursor for this compound synthesis influences reaction conditions, potential impurities, and the characteristics of the final product. The following table summarizes the key aspects of four prevalent methods.
| Parameter | Route 1: Aluminum Chloride | Route 2: Sodium Aluminate | Route 3: Aluminum Chlorohydrate | Route 4: Aluminum Nitrate |
| Starting Materials | Aluminum chloride (AlCl₃), Citric acid (C₆H₈O₇), Base (e.g., NaOH, NH₄OH) | Sodium aluminate (NaAlO₂), Citric acid (C₆H₈O₇) or Sodium citrate (Na₃C₆H₅O₇) | Aluminum chlorohydrate (Al₂(OH)₅Cl), Citric acid (C₆H₈O₇) | Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O), Citric acid (C₆H₈O₇) |
| Key Reaction Conditions | pH adjustment to 5.0-9.0[1]; Temperature control may be needed during neutralization. | Gradual addition of citrate source; Temperature kept below 40°C to prevent precipitation of aluminum hydroxide[2]. | pH adjustment to 5.0-9.0[1]. | Formation of a stable trinuclear complex has been reported[1]. |
| Reported Aluminum Content | Final solution: ~2.25-3% by weight[1]. Dry product: at least 7% by weight[1]. | Solution: up to ~3% by weight aluminum for a stable solution[2]. | Dry product: ~12.0-13.5% aluminum when using aluminum chlorohydrate[1]. | Not explicitly quantified in the provided results. |
| Product Stability | Stable liquid solution for several months[1]. | Stable aqueous solution with minimal solids formation if prepared correctly[2]. | Stable solution that can be dried[1]. | A stable trinuclear complex has been isolated[1]. |
| Potential Byproducts/Impurities | Sodium chloride or ammonium chloride depending on the base used for neutralization. | Sodium salts. | Chloride ions. | Nitrate ions. |
| Noted Advantages | A commonly used and well-documented method. | Avoids the introduction of chloride ions if sodium citrate is used. | Can yield a product with a higher aluminum to chloride ratio[1]. | Can produce a well-defined, stable trinuclear complex[1]. |
| Noted Disadvantages | The presence of chloride ions may be undesirable for certain applications. | The process is sensitive to temperature and the rate of addition to avoid precipitation[2]. | The starting material, aluminum chlorohydrate, is itself a complex mixture. | The presence of nitrate ions may be undesirable for certain applications. |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound via the four discussed routes. These protocols are based on information compiled from various sources.
Route 1: Synthesis from Aluminum Chloride and Citric Acid
This method involves the direct reaction of aluminum chloride with citric acid, followed by pH adjustment.
Materials:
-
Aluminum chloride (34% w/w aqueous solution)
-
Citric acid (50% w/w aqueous solution)
-
Sodium hydroxide (or ammonium hydroxide) solution for pH adjustment
-
Deionized water
Procedure:
-
In a reaction vessel, blend the 34% aluminum chloride solution and the 50% citric acid solution. A common molar ratio of aluminum to citrate is between 1.5:1 and 2:1[1].
-
Stir the mixture vigorously. The initial mixture will be acidic (pH ~1-2).
-
Slowly add the base (e.g., sodium hydroxide solution) to the acidic mixture while continuing to stir. Monitor the pH of the solution.
-
Continue adding the base until the pH of the solution reaches a range of 5.0 to 9.0[1].
-
The resulting solution is the this compound product. For a solid product, this solution can be dried.
Route 2: Synthesis from Sodium Aluminate and Citric Acid
This route utilizes sodium aluminate as the aluminum source and requires careful control of reaction conditions to prevent the precipitation of aluminum hydroxide.
Materials:
-
Aqueous solution of sodium aluminate
-
Citric acid (or sodium citrate)
-
Deionized water
Procedure:
-
Place the agitated aqueous solution of sodium aluminate in a reaction vessel.
-
Gradually add the citric acid or sodium citrate to the sodium aluminate solution. The reaction should be carried out under an atmosphere that is substantially free of carbon dioxide[2].
-
Maintain the temperature of the reaction mixture below 40°C, and preferably below 27°C, to prevent the formation of insoluble aluminum hydroxides[2].
-
After the addition is complete, neutralize the solution to a pH in the range of 6 to 9[2].
-
The final product is a stable aqueous solution of this compound.
Route 3: Synthesis from Aluminum Chlorohydrate and Citric Acid
This method is similar to the aluminum chloride route but uses aluminum chlorohydrate as the precursor.
Materials:
-
Aluminum chlorohydrate solution (e.g., with an active aluminum concentration of about 12.5%)[1]
-
Citric acid (50% w/w aqueous solution)
-
Strong basic solution (e.g., aqua ammonia) for pH adjustment
-
Deionized water
Procedure:
-
Blend the aqueous solution of aluminum chlorohydrate with the aqueous solution of citric acid in a reaction vessel with sufficient agitation. The molar ratio of aluminum to citrate should be less than about 2.2:1[1].
-
Allow the resulting acidic slurry to agitate.
-
Adjust the pH of the mixture to between 5.0 and 9.0 by adding a strong basic solution while stirring vigorously[1].
-
The final product can be used as a liquid solution or dried to a solid form.
Route 4: Synthesis from Aluminum Nitrate and Citric Acid
This route can be used to synthesize a stable trinuclear this compound complex.
Materials:
-
Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)
-
Citric acid
-
Ammonium hydroxide for pH adjustment
-
Deionized water
Procedure:
-
Dissolve aluminum nitrate nonahydrate and citric acid in deionized water.
-
Adjust the pH of the solution with ammonium hydroxide. The formation of specific this compound complexes can be pH-dependent. A stable trinuclear complex has been isolated from solutions with a pH between 4 and 9.
-
The resulting solution contains the this compound complex. This can be further purified or used as is, depending on the application.
Visualization of Synthesis Workflows
The following diagrams illustrate the general workflows for the described synthesis routes.
References
Validating the biocompatibility of aluminum citrate for medical use
A Comparative Guide to the Biocompatibility of Aluminum Citrate for Medical Use
For researchers, scientists, and drug development professionals, understanding the biocompatibility of an excipient is paramount to ensuring the safety and efficacy of medical products. This guide provides a comprehensive comparison of this compound's biocompatibility with alternative compounds, supported by available experimental data.
Introduction to this compound in Medical Applications
This compound is a salt of aluminum and citric acid that has been investigated for specific medical uses, notably for its ability to prevent the formation and aggregation of calcium oxalate crystals, which are the primary components of kidney stones.[1] Studies have shown that this compound can inhibit the cytotoxicity induced by these crystals in human kidney cells.[1] However, the broader biocompatibility profile of this compound, particularly concerning its potential for systemic toxicity and inflammatory responses, requires careful consideration. A significant factor in its biocompatibility is the enhancement of aluminum absorption in the presence of citrate, which can lead to increased systemic aluminum levels.[2]
Comparative Biocompatibility: this compound vs. Alternatives
The selection of a suitable compound for a medical formulation depends on a balance of efficacy and safety. Here, we compare the biocompatibility of this compound with several alternatives.
Table 1: Comparison of In Vitro Cytotoxicity Data
| Compound | Cell Line | Assay | Concentration | Result | Reference |
| This compound | Human Proximal Tubule Cells | LDH Leakage | Not specified | Significantly inhibited COM-induced cell death | [1] |
| Aluminum Chloride | HT-29 (Human Colon Adenocarcinoma) | MTT | 4 mM | IC50 (50% inhibition of cell proliferation) | [3] |
| Aluminum Chloride | CHO and CHO-XRS5 (Hamster Ovary) | MTT | 0.2 - 1.0 mg/L | Concentration-dependent decrease in cell viability | [4] |
| Calcium Citrate | - | - | - | Generally considered biocompatible; does not increase aluminum absorption without co-administration of aluminum compounds. | [1] |
| Sodium Citrate | Human Proximal Tubule Cells | LDH Leakage | Not specified | Less effective than this compound in preventing COM-induced cytotoxicity. | [1] |
| Citric Acid-based Polymers | Human Primary Stromal Cells | Not specified | Not specified | Biocompatible | [5] |
COM: Calcium Oxalate Monohydrate; LDH: Lactate Dehydrogenase; MTT: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; IC50: Half-maximal inhibitory concentration; CHO: Chinese Hamster Ovary.
Table 2: Comparison of In Vivo Toxicity Data
| Compound | Animal Model | Route of Administration | Metric | Value | Reference |
| This compound | Not Available | - | LD50 | No data available | [6] |
| Aluminum Bromide | Rat | Oral | LD50 | 162 mg Al/kg | [7] |
| Aluminum Nitrate | Rat | Oral | LD50 | 261 mg Al/kg | [7] |
| Citric Acid | Mice | Intraperitoneal | - | Protective effect against AlCl3-induced testicular damage at certain doses. | [8] |
| Malic and Succinic Acids | Mice | Intraperitoneal | - | Effective in increasing aluminum excretion. |
LD50: Lethal Dose, 50%.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of biocompatibility studies. Below are summaries of key experimental protocols relevant to the assessment of this compound and related compounds.
In Vitro Cytotoxicity Assays
-
Lactate Dehydrogenase (LDH) Leakage Assay: This assay assesses cell membrane integrity. Cells are exposed to the test compound, and the amount of LDH released into the cell culture medium is quantified. An increase in LDH leakage indicates cell damage.[1]
-
MTT Assay: This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, which is then quantified spectrophotometrically.[3]
-
Ethidium Homodimer Uptake Assay: This assay is another method to determine cell death. Ethidium homodimer is a fluorescent dye that can only enter cells with compromised membranes, where it binds to DNA and fluoresces.[1]
In Vivo Toxicity Studies
-
Acute Toxicity Testing (LD50): Animals are administered a single high dose of the substance to determine the dose that is lethal to 50% of the test population. This is a standard measure of acute toxicity.[7]
Signaling Pathways and Biocompatibility
The interaction of aluminum compounds with cellular signaling pathways is a key aspect of their biocompatibility. A significant pathway implicated in the inflammatory response to aluminum-based adjuvants (such as aluminum hydroxide) is the NLRP3 inflammasome .
References
- 1. This compound inhibits cytotoxicity and aggregation of oxalate crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolomic analysis reveals the mechanism of aluminum cytotoxicity in HT-29 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chemicalbook.com [chemicalbook.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. researchgate.net [researchgate.net]
- 8. Scholarly Article or Book Chapter | Cutting Edge: Inflammasome Activation by Alum and Alum's Adjuvant Effect Are Mediated by NLRP3 | ID: qb98mq058 | Carolina Digital Repository [cdr.lib.unc.edu]
A Comparative Guide to the Rheological Behavior of Gels Crosslinked with Different Metal Citrates
For researchers and professionals in drug development and material science, hydrogels are a cornerstone material. Their mechanical and flow properties, collectively known as rheology, are critical to their function, dictating everything from injectability in drug delivery systems to structural integrity in tissue engineering scaffolds. A key method for tuning these properties is ionic crosslinking, where metal ions form bridges between polymer chains. Metal citrates are often employed for this purpose, as the citrate anion can modulate the release of the metal cation, allowing for controlled gelation.
This guide provides an objective comparison of the rheological behavior of gels crosslinked with different metal ions, with a focus on those delivered as citrate salts. Direct, side-by-side studies comparing various metal citrates within a single polymer system are sparse in existing literature. Therefore, this guide synthesizes findings from multiple studies, highlighting the distinct effects of different metal cations on the rheological profiles of various polymer systems.
Experimental Protocols for Rheological Characterization
To ensure reproducible and comparable data, a standardized approach to rheological testing is essential. The following protocols outline the key experiments used to characterize the viscoelastic properties of hydrogels. These tests are typically performed using a rotational rheometer equipped with a parallel plate or cone-plate geometry and a temperature control system (e.g., a Peltier plate).[1][2][3][4]
Time Sweep (Gelation Kinetics)
A time sweep is performed to monitor the gelation process. The storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component, are monitored over time at a constant frequency and strain. The point at which G' surpasses G'' is known as the gel point, indicating the transition from a liquid-like to a solid-like state.[5] This test is crucial for determining the gelation time.[1]
Strain Sweep (Determining the Linear Viscoelastic Region - LVER)
To ensure that testing does not destroy the gel's internal structure, it's necessary to identify the Linear Viscoelastic Region (LVER). A strain sweep is conducted by applying a range of increasing strain amplitudes at a constant frequency. The LVER is the range of strains where G' and G'' remain constant.[6] All subsequent frequency-dependent tests should be performed using a strain value within this region to obtain reliable data.[3]
Frequency Sweep (Structural Characterization)
Once the gel is formed and the LVER is determined, a frequency sweep is performed. The frequency of oscillation is varied at a constant strain, and the response of G' and G'' is recorded. For a stable crosslinked gel, G' will typically be significantly higher than G'' and show weak dependence on frequency, indicating a solid-like, elastic structure.[7] This test provides insight into the crosslinking density and overall mechanical strength of the gel.
Comparative Analysis of Rheological Properties
The choice of metal ion is a critical factor that dictates the final mechanical properties of the hydrogel. The valency, size, and coordination chemistry of the metal cation influence the nature and density of the crosslinks, leading to vastly different rheological behaviors.
Gels Crosslinked with Citric Acid
Citric acid itself can act as a non-metallic crosslinker for certain polymers, such as cellulose derivatives, by forming ester bonds. These gels typically exhibit viscoelastic solid-like behavior where the storage modulus (G') is greater than the loss modulus (G'').[7] The strength of these gels is highly dependent on the concentration of both the polymer and the citric acid.
Gels Crosslinked with Divalent Cations (e.g., Calcium, Zinc)
Divalent cations like Calcium (Ca²⁺) and Zinc (Zn²⁺) are widely used to crosslink anionic polymers such as alginate. They form ionic bridges by coordinating with functional groups (e.g., carboxylates) on adjacent polymer chains. Studies on alginate hydrogels have shown that the type of divalent cation significantly affects the elastic modulus. For instance, the elastic modulus (E) of alginate gels crosslinked with different divalent cations was found to decrease in the order: Cu²⁺ > Sr²⁺ = Ca²⁺ > Zn²⁺.[8] This indicates that gels crosslinked with calcium ions tend to be stiffer than those crosslinked with zinc ions under similar conditions. This difference is often attributed to the specific coordination geometry and binding strength between the cation and the polymer.[8]
Gels Crosslinked with Trivalent Cations (e.g., Aluminum)
Trivalent cations like Aluminum (Al³⁺) can form more numerous and potentially stronger crosslinks per ion compared to divalent cations, owing to their higher charge density. This generally results in the formation of stronger, more rigid gels. For example, polyacrylamide (PAM) gels crosslinked with aluminum-based salts can produce strong gels with a storage modulus (G') exceeding 2000 Pa.[9] Aluminum citrate is a commonly used crosslinker in such systems, valued for its ability to provide a controlled release of Al³⁺ ions, which allows for a more uniform gelation process.
Data Presentation: Rheological Properties
The following tables summarize quantitative data from various studies. It is important to note that the polymer systems and concentrations differ, which significantly impacts the absolute values. The data is presented to illustrate the general performance characteristics of each crosslinker type.
Table 1: Rheological Properties of Cellulose Hydrogels Crosslinked with Citric Acid (Data sourced from a study on cellulose derivatives)[7]
| Hydrogel Concentration (wt%) | Crosslinker | Storage Modulus (G') at 1 rad/s (Pa) | Loss Modulus (G'') at 1 rad/s (Pa) | G' > G'' |
| 0.5% | Citric Acid | 66.7 | < G' | Yes |
| 1.0% | Citric Acid | 406.8 | < G' | Yes |
| 1.5% | Citric Acid | 1125.7 | < G' | Yes |
Table 2: Comparative Elastic Moduli of Alginate Hydrogels Crosslinked with Divalent Cations (Data sourced from a study on alginate hydrogels)[8]
| Polymer System | Cation Concentration | Crosslinking Cation | Elastic Modulus (E) | Relative Stiffness |
| Alginate | 0.1 M | Ca²⁺ | (Reference Value) | Higher than Zn²⁺ |
| Alginate | 0.1 M | Zn²⁺ | (Lower than Ca²⁺) | Lower than Ca²⁺ |
| Alginate | 0.1 M | Cu²⁺ | (Higher than Ca²⁺) | Highest |
| Alginate | 0.1 M | Sr²⁺ | (Equal to Ca²⁺) | Equal to Ca²⁺ |
Note: This study provides the relative order of stiffness rather than specific Pascal values in the cited text.
Visualizations
Conclusion
The rheological properties of hydrogels are profoundly influenced by the choice of metal citrate crosslinker. The valency of the metal cation is a primary determinant of gel strength, with trivalent ions like aluminum generally producing mechanically stronger gels than divalent ions like calcium and zinc. Within the same valency, subtle differences in ionic radius, coordination chemistry, and binding affinity can lead to significant variations in viscoelastic behavior, as seen in the comparison between calcium and zinc crosslinked alginate gels. By understanding these relationships, researchers can strategically select a specific metal citrate to precisely tune the rheological profile of a hydrogel, optimizing it for applications ranging from injectable therapeutics to robust tissue scaffolds.
References
- 1. A protocol for rheological characterization of hydrogels for tissue engineering strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. static.igem.wiki [static.igem.wiki]
- 3. 2.5. Rheological Properties of the Hydrogels [bio-protocol.org]
- 4. 2.8. Rheological Experiments [bio-protocol.org]
- 5. Rheological Characterization of in situ Crosslinkable Hydrogels Formulated from Oxidized Dextran and N-Carboxyethyl Chitosan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Electrochemical Methods for the Analysis of Aluminum Citrate
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of aluminum citrate is critical in various fields, including pharmaceuticals, where it is used as an active ingredient and excipient. Electrochemical methods offer a compelling alternative to traditional analytical techniques, providing rapid, sensitive, and cost-effective analysis. This guide provides an objective comparison of three prominent electrochemical techniques—Potentiometry, Voltammetry, and Conductometry—for the analysis of this compound, complete with experimental data and detailed protocols.
At a Glance: Performance Comparison
The selection of an appropriate analytical method hinges on factors such as required sensitivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of potentiometric, voltammetric, and conductometric methods for the determination of aluminum.
| Parameter | Potentiometric Titration (with ISE) | Adsorptive Stripping Voltammetry | Conductometric Titration |
| Principle | Measures potential change at an ion-selective electrode (ISE) during titration. | Measures current from the stripping of preconcentrated analyte on an electrode surface. | Measures changes in solution conductivity during titration. |
| Typical Titrant | Sodium Fluoride (NaF) | Not applicable (direct measurement) | Sodium Hydroxide (NaOH) |
| Linear Range | ~1 - 100 ppm | 0.47 – 6.15 µg/ml[1] | 60 - 540 µg/mL (for similar citrate salt)[2] |
| Limit of Detection (LOD) | ~0.180 ppm[3] | 0.14 µg/ml[1] | Typically in the µg/mL range |
| Precision (RSD) | < 4%[3] | < 3% | < 2%[2] |
| Selectivity | Good (Fluoride is highly selective for Al³⁺) | High (with optimized parameters) | Moderate (can be affected by other ions) |
| Analysis Time | ~10-15 minutes per sample | ~5-10 minutes per sample | ~15-20 minutes per sample |
| Instrumentation Cost | Low to Moderate | Moderate to High | Low |
| Key Advantage | High accuracy and precision | Excellent sensitivity for trace analysis | Simple, low-cost instrumentation |
| Key Disadvantage | Citrate interference requires sample pre-treatment. | Sensitive to matrix effects and electrode surface condition. | Lower sensitivity compared to voltammetry. |
Experimental Methodologies and Protocols
Detailed and robust experimental protocols are essential for reproducible and accurate results. Below are representative methodologies for each of the discussed electrochemical techniques.
Potentiometric Titration with Fluoride Ion-Selective Electrode (ISE)
Potentiometric titration is a highly accurate method for determining the concentration of aluminum. Due to the strong complex formed between aluminum and citrate, direct titration is often hindered. Therefore, a pre-treatment step to break this complex is necessary for accurate quantification of total aluminum.
Experimental Protocol:
-
Sample Preparation (Acid Digestion):
-
Accurately weigh a sample of this compound and transfer it to a beaker.
-
Add a mixture of concentrated nitric acid and sulfuric acid.
-
Gently heat the mixture on a hot plate in a fume hood to digest the organic citrate matrix until the solution is clear.
-
Cool the solution and carefully dilute it with deionized water to a known volume.
-
-
Titration Setup:
-
Pipette an aliquot of the digested sample solution into a polyethylene beaker.
-
Add an appropriate volume of a pH 5.0 acetate buffer and 95% ethanol[4].
-
Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.
-
Immerse a Fluoride Ion-Selective Electrode (ISE) and a reference electrode into the solution.
-
-
Titration:
-
Titrate the solution with a standardized 0.1 M Sodium Fluoride (NaF) solution using an automatic burette.
-
Record the potential (mV) after each addition of the titrant.
-
Continue the titration past the equivalence point.
-
-
Data Analysis:
-
The equivalence point is determined from a Gran's plot, which linearizes the titration data to provide a more accurate endpoint determination. The volume of NaF solution at the equivalence point is used to calculate the concentration of aluminum in the original sample.
-
Differential Pulse Adsorptive Anodic Stripping Voltammetry (DP-AASV)
Voltammetric techniques, particularly stripping voltammetry, are renowned for their exceptional sensitivity. This method is well-suited for determining trace amounts of aluminum and can be adapted for the analysis of aluminum in citrate-containing formulations.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve an accurately weighed amount of this compound in a suitable supporting electrolyte, such as a 0.04 M Britton-Robinson buffer adjusted to pH 6.25[1].
-
The sample may require dilution to fall within the linear range of the method.
-
-
Voltammetric Analysis:
-
Transfer the sample solution to the electrochemical cell containing a three-electrode system (e.g., carbon paste working electrode, Ag/AgCl reference electrode, and a platinum auxiliary electrode).
-
Preconcentration Step: Apply a negative potential (e.g., -1.2 V) for a specific duration (e.g., 60 seconds) while stirring the solution to deposit (preconcentrate) aluminum onto the working electrode.
-
Equilibration Step: Stop the stirring and allow the solution to become quiescent for a short period (e.g., 10 seconds).
-
Stripping Step: Scan the potential in the positive direction (anodically) using a differential pulse waveform. Aluminum will be stripped from the electrode, generating a current peak.
-
-
Data Analysis:
-
The height of the current peak is directly proportional to the concentration of aluminum in the sample.
-
Quantification is typically performed using a calibration curve prepared from standard solutions of aluminum.
-
Conductometric Titration
Conductometric titration is a straightforward and inexpensive method that can be applied to the analysis of this compound. The principle relies on the change in electrical conductivity of the solution as the analyte reacts with a titrant to form a precipitate or a less conductive species.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve a precisely weighed sample of this compound in a 50% (v/v) acetone-water mixture to ensure the solubility of the resulting ion-pair complex[2].
-
-
Titration Setup:
-
Transfer the sample solution to a titration vessel.
-
Immerse a conductivity cell into the solution and connect it to a conductometer.
-
Place the vessel on a magnetic stirrer.
-
-
Titration:
-
Titrate the sample solution with a standardized solution of a precipitating agent, such as 0.1 M Sodium Hydroxide (NaOH). The hydroxide ions will react with the aluminum ions to form aluminum hydroxide precipitate.
-
After each addition of the titrant, allow the conductivity reading to stabilize and record the value.
-
-
Data Analysis:
-
Plot the measured conductance against the volume of titrant added.
-
The plot will consist of two lines with different slopes. The intersection of these lines corresponds to the equivalence point of the titration.
-
The concentration of this compound is calculated from the volume of titrant consumed at the equivalence point.
-
Signaling Pathways and Experimental Workflows
To visualize the logical flow of these analytical procedures, the following diagrams are provided.
Caption: General experimental workflows for the analysis of this compound.
Caption: Decision logic for selecting an electrochemical method.
References
A Comparative Guide to Aluminum Citrate and Other Chemical EOR Methods for Enhanced Oil Recovery
For Researchers, Scientists, and Drug Development Professionals
In the continuous effort to maximize hydrocarbon extraction from mature reservoirs, chemical Enhanced Oil Recovery (EOR) methods present a range of techniques to mobilize residual oil. Among these, the use of aluminum citrate as a crosslinking agent for polymer gels has garnered attention for its potential in improving sweep efficiency. This guide provides an objective comparison of the cost-effectiveness and performance of this compound-based systems against other prevalent chemical EOR alternatives, namely Polymer Flooding and Alkaline-Surfactant-Polymer (ASP) Flooding. The information presented is supported by experimental data to aid in the evaluation and selection of the most suitable EOR strategy for specific reservoir conditions.
Performance and Cost-Effectiveness Comparison
The selection of an EOR method is a complex decision that hinges on both its potential to increase oil recovery and its economic viability. The following tables summarize the performance and estimated costs of this compound Polymer Gels, Polymer Flooding, and ASP Flooding.
Table 1: Comparative Performance of EOR Methods
| EOR Method | Primary Mechanism | Typical Incremental Oil Recovery (% of Original Oil in Place - OOIP) | Advantages | Disadvantages |
| This compound Polymer Gel | Water Shutoff / Conformance Control | 5% - 40% (highly dependent on reservoir heterogeneity and treatment design)[1][2] | - Targets high-permeability zones (thief zones) to divert displacing fluids to unswept areas.[3] - Can be more cost-effective in reservoirs with severe channeling. | - Does not directly mobilize residual oil by reducing interfacial tension. - Risk of near-wellbore plugging if not designed properly.[2] |
| Polymer Flooding | Mobility Control | 12% - 15%[1] | - Increases the viscosity of the injected water, improving the mobility ratio and sweep efficiency.[4] - Relatively mature and well-understood technology. | - Does not significantly reduce residual oil saturation. - Polymer degradation can occur at high temperatures and salinities. |
| ASP Flooding | Mobility Control & IFT Reduction | ~20% over polymer flooding[5] | - Combines the benefits of mobility control (polymer) with interfacial tension (IFT) reduction (alkali and surfactant).[6][7] - Can significantly reduce residual oil saturation.[5] | - More complex chemical system to design and manage.[8] - Higher chemical cost compared to polymer flooding. - Potential for scaling and emulsion issues.[5] |
Table 2: Estimated Cost Comparison of EOR Methods
| EOR Method | Key Chemical Components & Estimated Cost | Estimated Treatment Cost per Incremental Barrel of Oil | Economic Considerations |
| This compound Polymer Gel | - Hydrolyzed Polyacrylamide (HPAM): ~ | Highly variable, depends on gelant volume and incremental oil. | - Cost-effective for treating localized water production issues. - Overall project cost is highly dependent on the volume of the reservoir treated. |
| Polymer Flooding | - Hydrolyzed Polyacrylamide (HPAM): ~$2.50/kg[9] | ~$5.11 - $11.5/bbl (dependent on injection volume)[10] | - Economics are sensitive to oil price and polymer concentration. - A recent study showed a Net Present Value (NPV) of 18.4 MM US$ for a simulated project with oil at $100/bbl.[11] |
| Alkaline-Surfactant-Polymer (ASP) Flooding | - Alkali (e.g., Sodium Carbonate) - Surfactant - Polymer (HPAM): ~$2.50/kg[9] | Target of < €35/bbl (~$38/bbl) for Alkali-Polymer (AP) flooding.[12] | - Higher upfront chemical costs but potentially higher returns from increased oil recovery.[5] - The synergy of the chemicals can lead to a lower cost per barrel of incremental oil compared to individual treatments.[10] |
Experimental Protocols
The following are generalized methodologies for laboratory evaluation of the discussed EOR methods.
Core Flooding Protocol for EOR Chemical Evaluation
1. Core Preparation:
-
Select representative reservoir core plugs.
-
Clean the core plugs to remove residual hydrocarbons and salts.
-
Dry the cores and measure their porosity and permeability to gas.
-
Saturate the cores with synthetic reservoir brine and measure the pore volume.
2. Oil Saturation:
-
Displace the brine with filtered crude oil at reservoir temperature until irreducible water saturation is reached.
-
Age the cores for a period (e.g., two weeks) to allow for wettability restoration.[7]
3. Water Flooding:
-
Inject synthetic reservoir brine at a constant rate to simulate secondary recovery until oil production ceases (water cut reaches >98%).
-
The volume of oil produced during this stage is the secondary recovery.
4. Chemical Flooding:
-
For this compound Polymer Gel: Inject a slug of the polymer-crosslinker solution, followed by brine injection. Monitor the differential pressure to assess permeability reduction.
-
For Polymer Flooding: Inject a slug of the polymer solution (e.g., 0.5 pore volumes) followed by extended brine injection.
-
For ASP Flooding: Inject a slug of the ASP solution (e.g., 0.3-0.5 pore volumes) followed by a polymer drive and then extended brine injection.
5. Data Analysis:
-
Measure the volume of oil and water produced throughout the experiment.
-
Calculate the incremental oil recovery as a percentage of the original oil in place.
-
Analyze the pressure data to understand the mobility control and potential for formation plugging.
-
Measure the viscosity and interfacial tension of the chemical solutions.
Visualizations
Signaling Pathway for this compound Gel Formation
Caption: Workflow of in-situ this compound polymer gel formation.
Comparative EOR Mechanisms
Caption: Logical flow of different chemical EOR mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. cup.edu.cn [cup.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. onepetro.org [onepetro.org]
- 7. researchgate.net [researchgate.net]
- 8. Types and Performances of Polymer Gels for Oil-Gas Drilling and Production: A Review [mdpi.com]
- 9. ijera.com [ijera.com]
- 10. researchgate.net [researchgate.net]
- 11. rsdjournal.org [rsdjournal.org]
- 12. Economical evaluation of oil recovery by applying polymer flooding | Research, Society and Development [rsdjournal.org]
A Comparative Analysis of Aluminum Citrate and Industry-Standard Crosslinkers for Hydrogel Formulation in Drug Development
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a critical step in the formulation of hydrogels for therapeutic applications. The crosslinker dictates the structural integrity, biocompatibility, and drug release kinetics of the final product. This guide provides a comprehensive performance benchmark of aluminum citrate against two industry-standard crosslinkers: glutaraldehyde and genipin.
This comparison summarizes key performance indicators from experimental data, outlines detailed methodologies for crucial experiments, and presents visual representations of experimental workflows and the crosslinking mechanism to aid in informed decision-making for your research and development endeavors.
Performance Benchmark: this compound vs. Glutaraldehyde and Genipin
The selection of a crosslinking agent significantly impacts the physicochemical properties of a hydrogel. The following table summarizes the performance of this compound in comparison to glutaraldehyde, a common synthetic crosslinker, and genipin, a natural and biocompatible crosslinker, based on available experimental data. It is important to note that the polymer matrix and experimental conditions can influence the performance of the crosslinker.
| Performance Metric | This compound | Glutaraldehyde | Genipin |
| Mechanical Strength | Forms strong, rigid gels, particularly with polyacrylamide.[1][2] | High mechanical strength, but can lead to brittle hydrogels.[3][4] | Good mechanical strength, often with higher elasticity compared to glutaraldehyde.[5][6] |
| Biocompatibility | Generally considered biocompatible, but further studies are needed for specific biomedical applications.[2] | Known to exhibit cytotoxicity, which is a significant concern for in vivo applications.[7][8] | Excellent biocompatibility and low cytotoxicity, making it a preferred choice for biomedical applications.[5][9][10] |
| Swelling Ratio | Swelling is influenced by pH and ionic strength.[11][12] | Generally results in lower swelling ratios due to high crosslinking density.[3][4] | Swelling can be tailored by varying the crosslinker concentration.[5] |
| Controlled Release | Can be utilized for controlled drug delivery, with release modulated by environmental pH.[13][14][15][16] | Can provide sustained release, but potential leaching of the toxic crosslinker is a drawback. | Offers good control over drug release with the advantage of being non-toxic. |
| Crosslinking Speed | Gelation time can be controlled by adjusting pH and temperature.[2] | Rapid crosslinking. | Slower crosslinking compared to glutaraldehyde, which can be advantageous for injectability.[6] |
| Biodegradability | The citrate component is biodegradable. | Not readily biodegradable. | Biodegradable.[10] |
Experimental Protocols
To ensure the reproducibility and accurate comparison of crosslinker performance, detailed experimental protocols are essential. Below are methodologies for key experiments cited in this guide.
Rheological Analysis for Mechanical Properties
This protocol outlines the steps to determine the mechanical properties of hydrogels, such as storage modulus (G') and loss modulus (G''), using a rheometer.
-
Sample Preparation: Prepare the hydrogel precursor solution containing the polymer and the respective crosslinker (this compound, glutaraldehyde, or genipin).
-
Loading: Load the precursor solution onto the rheometer plate (e.g., a parallel plate or cone-plate geometry).
-
Gelation Monitoring (Time Sweep): Conduct a time sweep experiment at a constant frequency and strain to monitor the evolution of G' and G'' over time. The point where G' surpasses G'' is typically considered the gelation point.
-
Frequency Sweep: Once the hydrogel is fully formed, perform a frequency sweep at a constant strain to determine the frequency-dependent viscoelastic properties.
-
Strain Sweep: Conduct a strain sweep at a constant frequency to identify the linear viscoelastic region (LVER), where G' and G'' are independent of the applied strain.
-
Data Analysis: Determine the storage modulus (G') in the LVER as a measure of the hydrogel's stiffness and mechanical strength.
Swelling Ratio Determination
This protocol describes how to measure the swelling behavior of hydrogels, a critical parameter for drug delivery and biocompatibility.
-
Sample Preparation: Prepare disc-shaped hydrogel samples of known initial weight (Wi).
-
Immersion: Immerse the hydrogel samples in a buffer solution (e.g., phosphate-buffered saline, PBS) at a specific pH and temperature.
-
Equilibrium Swelling: At predetermined time intervals, remove the samples from the buffer, gently blot the surface to remove excess water, and record the weight (Ws). Continue until the weight remains constant, indicating equilibrium swelling.
-
Calculation: Calculate the swelling ratio (SR) using the following formula: SR (%) = [(Ws - Wi) / Wi] * 100
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method to evaluate the cytotoxicity of biomaterials.[17][18][19]
-
Hydrogel Extract Preparation: Incubate the crosslinked hydrogel in a cell culture medium for a specified period (e.g., 24 hours) to create a hydrogel extract.
-
Cell Seeding: Seed a specific cell line (e.g., fibroblasts) in a 96-well plate and allow them to adhere overnight.
-
Exposure: Replace the culture medium with the hydrogel extract at various concentrations. Include positive (e.g., toxic substance) and negative (e.g., fresh medium) controls.
-
Incubation: Incubate the cells with the extracts for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell Viability Calculation: Calculate the percentage of cell viability relative to the negative control.
Visualizing the Process: From Crosslinking to Evaluation
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the crosslinking mechanism and a typical experimental workflow.
Caption: this compound Crosslinking Mechanism.
Caption: Hydrogel Performance Evaluation Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of pH-Controlled Aluminum-Based Polymeric Gel for Conformance Control in Sour Gas Reservoirs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Chitosan Hydrogels Crosslinked by Genipin and Reinforced with Cellulose Nanocrystals: Production and Characterization [mdpi.com]
- 6. Genipin and EDC crosslinking of extracellular matrix hydrogel derived from human umbilical cord for neural tissue repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of Different Crosslinking Methods for Preparation of Docetaxel-loaded Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of glutaraldehyde and carbodiimides to crosslink tissue engineering scaffolds fabricated by decellularized porcine menisci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genipin-crosslinked chitosan/alginate/alumina nanocomposite gels for 3D bioprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Are Natural Compounds a Promising Alternative to Synthetic Cross-Linking Agents in the Preparation of Hydrogels? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Investigation of Swelling Behavior and Mechanical Properties of a pH-Sensitive Superporous Hydrogel Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Designing hydrogels for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 15. Current Understanding of Hydrogel for Drug Release and Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cytotoxicity of the Hydrogel Extract [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Comparative Toxicity of Aluminum Citrate and Other Aluminum Compounds: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative toxicological assessment of aluminum citrate against other commonly studied aluminum compounds, namely aluminum chloride, aluminum hydroxide, and aluminum phosphate. The information is compiled from various experimental studies to facilitate an objective comparison of their toxic potential.
Executive Summary
Aluminum compounds are ubiquitous in the environment and are utilized in various industrial and pharmaceutical applications. Their potential toxicity is a subject of ongoing research. This guide focuses on the comparative toxicity of this compound, a form of aluminum with high bioavailability, against other aluminum salts. The available data suggests that the toxicity of aluminum compounds is significantly influenced by their physicochemical properties, which affect their absorption, distribution, and cellular interactions. While direct comparative studies across a wide range of assays are limited, this guide synthesizes available data to provide a comprehensive overview.
Comparative Toxicity Data
The following tables summarize quantitative data from various studies. It is important to note that direct comparison of absolute values between different studies should be approached with caution due to variations in experimental conditions, cell lines, and methodologies.
Table 1: Comparative Bioavailability of Aluminum Compounds in Rats
| Aluminum Compound | Percentage of Uptake (%) | Reference |
| This compound | 0.08 | [1] |
| Aluminum Chloride | 0.05 | [1] |
| Aluminum Nitrate | 0.05 | [1] |
| Aluminum Sulphate | 0.21 | [1] |
| Aluminum Hydroxide | 0.03 | [1] |
| Aluminum Oxide | 0.02 | [1] |
Note: Data obtained from a study in adult female rats, measuring the retained body burden of 26Al seven days after administration. Higher percentage of uptake suggests greater bioavailability.
Table 2: In Vitro Cytotoxicity Data (IC50 Values)
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Aluminum Hydroxide | SH-SY5Y | MTT | ~150 µg/mL | [2] |
| Aluminum Chloride | V79 | MTT | >1 mM (~241 µg/mL) after 24h | [3] |
Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a substance that reduces the viability of a cell population by 50%. A lower IC50 value indicates higher cytotoxicity. Data for this compound and aluminum phosphate from comparable studies were not available in the searched literature.
Table 3: Comparative Genotoxicity Data (Comet Assay)
| Compound | System | Dose | Outcome | Reference |
| Aluminum Oxide (NMs) | Rat Bone Marrow (in vivo) | 25 mg/kg bw | Significant increase in DNA tail intensity | [4] |
| Aluminum Chloride | Rat Blood (in vivo) | 25 mg/kg bw | Slight, non-significant oxidative DNA damage | [4] |
| Aluminum Chloride | Human Lymphocytes (in vitro) | 1-25 µg/mL | Dose-dependent increase in DNA damage | [5] |
Note: The Comet assay assesses DNA damage in individual cells. An increase in tail intensity or length indicates a higher level of DNA damage.
Key Toxicological Endpoints
Cytotoxicity
Aluminum compounds exert cytotoxic effects through various mechanisms, including membrane damage and induction of apoptosis or necrosis. One study found that this compound had a greater inhibitory effect on calcium oxalate monohydrate (COM) crystal-induced cytotoxicity in human proximal tubule cells compared to aluminum chloride[6]. This was determined by measuring the leakage of lactate dehydrogenase (LDH), an indicator of cell membrane damage[6]. In another study, aluminum hydroxide exhibited a dose-dependent cytotoxic effect on SH-SY5Y neuroblastoma cells, with an IC50 value of approximately 150 µg/mL[2]. Aluminum chloride also induced a dose-dependent decrease in the viability of V79 cells, with a significant reduction at concentrations of 300 µM and 1 mM after 24 hours of exposure[3].
Genotoxicity
Several aluminum compounds have been shown to induce DNA damage. In an in vivo study, aluminum oxide nanoparticles caused a significant increase in DNA damage in the bone marrow of rats as measured by the comet assay, while aluminum chloride induced only slight oxidative DNA damage in the blood[4]. In vitro, aluminum chloride has been shown to induce DNA damage in human peripheral blood lymphocytes in a dose-dependent manner[5].
Oxidative Stress
A key mechanism of aluminum-induced toxicity is the generation of reactive oxygen species (ROS), leading to oxidative stress. Aluminum can stimulate iron-initiated lipid peroxidation and form an aluminum-superoxide complex, which increases the oxidative capacity of superoxide radicals[7]. This oxidative stress can damage cellular components, including lipids, proteins, and DNA. Studies on aluminum chloride have demonstrated its ability to increase lipid peroxidation and alter the activity of antioxidant enzymes in the brain of rodents[7].
Neurotoxicity
Aluminum is a known neurotoxin, and its accumulation in the brain has been linked to neurodegenerative diseases[8]. The different bioavailability of aluminum compounds influences their potential for neurotoxicity. This compound, due to its higher absorption, may lead to greater aluminum accumulation in the brain compared to less soluble forms like aluminum hydroxide[1]. In vitro studies using the SH-SY5Y neuroblastoma cell line have shown that aluminum compounds can induce both apoptosis and necroptosis, involving signaling pathways such as ERK and p38 MAPK[1].
Signaling Pathways in Aluminum Toxicity
Aluminum-induced toxicity involves a complex interplay of signaling pathways. The following diagram illustrates a consolidated view of these pathways in mammalian cells, integrating oxidative stress, DNA damage response, and apoptosis.
Experimental Protocols
Detailed methodologies for key in vitro toxicity assays are provided below.
Cell Viability Assay (LDH Assay)
The Lactate Dehydrogenase (LDH) cytotoxicity assay is a colorimetric method used to quantify cell death by measuring the release of LDH from damaged cells into the culture medium.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate until they adhere and reach the desired confluency.
-
Treatment: Expose the cells to various concentrations of the aluminum compounds (e.g., this compound, aluminum chloride) for a specific duration (e.g., 24, 48 hours). Include untreated cells as a negative control and cells treated with a lysis buffer as a positive control (maximum LDH release).
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes). The LDH in the supernatant will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. This NADH then reduces the tetrazolium salt to a colored formazan product.
-
Data Analysis: Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm) using a microplate reader. Calculate the percentage of cytotoxicity for each treatment group relative to the controls.
References
- 1. Frontiers | ATR, a DNA Damage Signaling Kinase, Is Involved in Aluminum Response in Barley [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A multi‐level response to DNA damage induced by aluminium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound inhibits cytotoxicity and aggregation of oxalate crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aluminum overload increases oxidative stress in four functional brain areas of neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aluminium Induced Endoplasmic Reticulum Stress Mediated Cell Death in SH-SY5Y Neuroblastoma Cell Line Is Independent of p53 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Aluminum Citrate
For laboratory professionals, including researchers, scientists, and those in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Aluminum citrate, offering procedural, step-by-step guidance to ensure operational safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant and can be harmful if swallowed, inhaled, or in contact with skin.[1] It is known to cause skin and serious eye irritation.[2][3][4] Therefore, adherence to strict safety protocols and the use of appropriate Personal Protective Equipment (PPE) are mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or safety glasses with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2] A face shield may be required for tasks with a high risk of splashing.[5] | To protect against eye irritation or serious eye damage from dust or splashes.[2][3] |
| Skin Protection | Impervious gloves (e.g., nitrile or butyl rubber) and protective clothing.[1][2] Fire/flame resistant lab coat.[2] Closed-toe shoes.[5] | To prevent skin contact, which can cause irritation.[2][3] Contaminated clothing should be removed and washed before reuse.[2][3] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1] If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges is necessary.[2] | To avoid inhalation of dust or aerosols, which can be harmful and cause respiratory tract irritation.[1][6] |
Note: No specific occupational exposure limits for this compound were found in the provided search results.
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Ensure a chemical fume hood is operational and available.[1]
-
Verify that an eyewash station and safety shower are readily accessible.[1]
-
Prepare all necessary equipment and reagents before handling the compound.
-
Ensure proper labeling of all containers.
2. Donning Personal Protective Equipment (PPE):
-
Put on a lab coat, ensuring it is fully buttoned.[5]
-
Wear tightly fitting safety goggles.[2] If a splash hazard exists, also wear a face shield.[5]
-
Inspect impervious gloves for any signs of damage before use.[2]
-
If required, ensure your respirator is properly fitted and has the correct cartridges.[2]
3. Handling this compound:
-
Conduct all weighing and transferring of solid this compound within a chemical fume hood to minimize dust generation.[1]
-
Avoid the formation of dust and aerosols.[7]
-
Use non-sparking tools.[2]
4. Post-Handling Procedures:
-
Decontaminate the work area, including benchtops and equipment, after handling is complete.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[1]
Emergency Response Plan
In Case of Accidental Release:
-
Evacuate personnel from the immediate area.[2]
-
Ensure adequate ventilation.[2]
-
Wear appropriate PPE, including respiratory protection, impervious gloves, and protective clothing.[1][2]
-
Contain the spill using an inert absorbent material like sand or vermiculite.[1]
-
Collect the spilled material into a suitable, closed container for disposal.[2]
-
Clean the spill area thoroughly with soap and water.[1]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek medical attention if irritation persists.[1]
-
Skin Contact: Wash off with plenty of soap and water.[1] Get medical attention if skin irritation occurs.[2][3]
-
Inhalation: Remove to fresh air. If breathing is difficult, seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[1] Seek immediate medical attention.[1][2][3]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Chemical Waste:
-
Dispose of contents and container in accordance with all applicable federal, state, and local environmental regulations.[1]
-
Contact a licensed professional waste disposal service.[1]
-
Do not allow the chemical to enter drains or sewer systems.[2][3] Aluminum compounds, in general, should not be disposed of in the sewage.[8]
-
-
Container Disposal:
-
Empty containers should be rinsed three times with an appropriate solvent.
-
The rinsate should be collected and treated as hazardous waste.[9]
-
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. pfaltzandbauer.com [pfaltzandbauer.com]
- 2. echemi.com [echemi.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound | C6H5AlO7 | CID 91599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. reagentsstage.cimm2.com [reagentsstage.cimm2.com]
- 7. This compound, 98% - CAS 31142-56-0 - City Chemical LLC. [citychemical.com]
- 8. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 9. accomn.com [accomn.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
